Phthalylglycyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZBRCQIKQUQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218053 | |
| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6780-38-7 | |
| Record name | Phthalimidoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalimidoacetyl chloride | |
| Source | DTP/NCI | |
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| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Phthalimidoacetyl chloride | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HB2C3TVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phthalylglycyl chloride synthesis from phthalyl-glycine and thionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of phthalylglycyl chloride from phthalyl-glycine using thionyl chloride. The document outlines the reaction mechanism, experimental protocols, quantitative data, and safety considerations, serving as a valuable resource for professionals in chemical research and drug development.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and other complex organic molecules. Its synthesis from phthalyl-glycine and thionyl chloride is a common and efficient method for converting the carboxylic acid moiety into a more reactive acyl chloride. This transformation enables subsequent reactions, such as amide bond formation, which are crucial in the synthesis of peptides and other bioactive compounds. The phthaloyl group serves as a robust protecting group for the amine functionality of glycine, preventing unwanted side reactions.
Reaction Mechanism
The conversion of phthalyl-glycine to this compound proceeds via a nucleophilic acyl substitution reaction. The reaction is initiated by the attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by a series of steps involving the formation of a chlorosulfite intermediate, which then decomposes to yield the final acyl chloride, sulfur dioxide, and hydrogen chloride.
The detailed step-by-step mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the phthalyl-glycine's carboxylic acid group attacks the sulfur atom of thionyl chloride.
-
Chloride Ion Elimination: A chloride ion is eliminated from the sulfur atom, and a proton is transferred from the hydroxyl group to a chloride ion, forming a chlorosulfite intermediate and hydrogen chloride.
-
Intramolecular Re-arrangement: The chlorosulfite intermediate is unstable and undergoes an internal nucleophilic attack by the chloride ion on the carbonyl carbon.
-
Product Formation: This attack leads to the formation of a tetrahedral intermediate which then collapses, eliminating sulfur dioxide and a chloride ion to form the final product, this compound.
// Reactants PhthalylGlycine [label="Phthalyl-glycine"]; ThionylChloride [label="Thionyl Chloride (SOCl₂)"];
// Intermediates Intermediate1 [label="Protonated Chlorosulfite Intermediate"]; Intermediate2 [label="Tetrahedral Intermediate"];
// Products PhthalylglycylChloride [label="this compound"]; SO2 [label="Sulfur Dioxide (SO₂)"]; HCl [label="Hydrogen Chloride (HCl)"];
// Pathway PhthalylGlycine -> Intermediate1 [label="+ SOCl₂"]; ThionylChloride -> Intermediate1; Intermediate1 -> Intermediate2 [label="- SO₂\n- Cl⁻"]; Intermediate2 -> PhthalylglycylChloride [label="+ Cl⁻"]; Intermediate1 -> SO2 [style=dashed]; Intermediate1 -> HCl [style=dashed];
} etab Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Phthalyl-glycine | C₁₀H₇NO₄ | 205.17 | 192-195 | - | Soluble in hot water, ethanol |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | Reacts with water |
| This compound | C₁₀H₆ClNO₃ | 223.61 | 84-85 | 190-192 (at 15 Torr)[1] | Chloroform, Dichloromethane[1] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from phthalyl-glycine and thionyl chloride. This protocol is based on established laboratory methods.[2]
Materials and Equipment
-
Phthalyl-glycine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)
-
Petroleum ether or hexane for washing
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Vacuum evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalyl-glycine. Add an appropriate amount of anhydrous solvent to suspend the starting material.
-
Addition of Thionyl Chloride: While stirring the suspension, slowly add an excess of thionyl chloride to the flask. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid starting material).[2]
-
Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation or by co-distillation with an inert solvent like toluene under reduced pressure.
-
Isolation of the Product: The crude this compound is obtained as a solid residue. This can be purified by washing with a non-polar solvent such as petroleum ether or hexane to remove any remaining impurities.
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of an organic solvent (e.g., chloroform or dichloromethane) and a non-polar solvent (e.g., petroleum ether or hexane). Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum to obtain the final product.
// Steps Start [label="Start: Phthalyl-glycine & Thionyl Chloride"]; Reaction [label="Reaction in Anhydrous Solvent under Reflux"]; Workup [label="Removal of Excess Thionyl Chloride"]; Isolation [label="Isolation of Crude Product"]; Purification [label="Recrystallization"]; Drying [label="Drying of Purified Crystals"]; End [label="End: Pure this compound"];
// Flow Start -> Reaction; Reaction -> Workup; Workup -> Isolation; Isolation -> Purification; Purification -> Drying; Drying -> End; } etab Caption: Experimental workflow for this compound synthesis.
Safety Considerations
Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.
-
Thionyl Chloride: It is a corrosive and toxic compound that reacts violently with water to produce toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of skin contact, wash immediately with plenty of water.
-
This compound: As an acyl chloride, it is corrosive and a lachrymator. It will react with moisture, so it should be handled in a dry environment. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual thionyl chloride carefully with a suitable alcohol before disposal.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
-
Melting Point: A sharp melting point in the range of 84-85 °C is indicative of a pure product.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the acyl chloride carbonyl group (typically around 1780-1815 cm⁻¹) and the imide carbonyl groups (around 1715 and 1775 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthaloyl group and the methylene protons of the glycyl moiety.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acyl chloride and the imide, as well as the aromatic and methylene carbons.
-
-
Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the product.
Conclusion
The synthesis of this compound from phthalyl-glycine and thionyl chloride is a straightforward and effective method for producing this valuable synthetic intermediate. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and observing the necessary safety precautions, researchers can reliably synthesize this compound in high yield and purity. Proper characterization is essential to ensure the quality of the product for its intended applications in drug development and organic synthesis.
References
An In-depth Technical Guide to Phthalylglycyl Chloride: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalylglycyl chloride, a derivative of the simplest amino acid, glycine, is a versatile bifunctional reagent of significant interest in synthetic organic chemistry and drug development. The presence of a reactive acid chloride moiety and a stable phthalimide protecting group for the amino function makes it a valuable building block for the introduction of a protected glycine unit in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical and life sciences.
Chemical Properties and Structure
This compound is a slight yellow to white crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆ClNO₃ | [2] |
| Molecular Weight | 223.61 g/mol | [2] |
| CAS Number | 6780-38-7 | [2] |
| Appearance | Slight yellow to white crystalline powder | [1] |
| Melting Point | 84-85 °C | [1] |
| Boiling Point | 190-192 °C at 15 Torr | [1] |
| Density (predicted) | 1.504 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane | [1] |
| InChI | 1S/C10H6ClNO3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 | [2] |
| SMILES | ClC(=O)CN1C(=O)c2ccccc2C1=O | [2] |
Structure:
The structure of this compound incorporates a planar phthalimide group connected to a glycyl chloride moiety. The phthalimide group serves as a robust protecting group for the amine, stable to a wide range of reaction conditions, particularly acidic conditions used for the removal of other protecting groups like Boc. The acyl chloride is a highly reactive functional group, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as amines, alcohols, and carbanions.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methylene protons (–CH₂–) adjacent to the carbonyl group and the nitrogen atom, typically in the range of 4.2-4.8 ppm. The aromatic protons of the phthalimide group would appear as a multiplet in the aromatic region (7.7-8.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the phthalimide group (around 167 ppm), the acyl chloride carbonyl (around 170 ppm), the methylene carbon (around 40 ppm), and the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit strong absorption bands characteristic of the functional groups present. Key peaks would include the C=O stretching vibrations of the imide group (around 1775 and 1715 cm⁻¹) and the highly characteristic C=O stretching of the acyl chloride (around 1800 cm⁻¹).
Experimental Protocols
Synthesis of this compound
This compound is most commonly synthesized from N-phthaloylglycine by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).[1]
Detailed Methodology:
Materials:
-
N-Phthaloylglycine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Hexane (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-phthaloylglycine in an excess of thionyl chloride or in an anhydrous solvent followed by the addition of thionyl chloride.
-
The reaction mixture is heated to reflux (the temperature will depend on the solvent, if used) and stirred. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. Typically, the reaction is complete within 2-4 hours.
-
After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with an anhydrous solvent like hexane.
-
The resulting solid is this compound, which can be used in subsequent reactions without further purification or can be recrystallized from a suitable solvent if higher purity is required.
Logical Relationship for Synthesis:
Caption: Synthesis of this compound from N-Phthaloylglycine.
Applications in Drug Development and Research
This compound is a valuable reagent in the synthesis of a variety of compounds with potential applications in drug discovery and development.
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis. The phthaloyl group serves as an excellent protecting group for the N-terminus of glycine. This compound can be coupled with an amino acid or a peptide to introduce a glycine unit. The phthaloyl group is stable to the acidic conditions often used to remove other protecting groups (e.g., Boc), providing an orthogonal protection strategy. The phthaloyl group can be removed under mild conditions using hydrazine.
Experimental Workflow for Dipeptide Synthesis:
Caption: Workflow for the synthesis of a dipeptide.
Synthesis of Bioactive Molecules
This compound is a reactant in the synthesis of various biologically active compounds, including:
-
Selenium-containing amino acid analogs: These compounds have shown bactericidal and antifungal activity.[2]
-
Cyclic peptides: Prepared through photoinduced single electron transfer cyclization.[2]
-
Benzofuran derivatives: Synthesized via amido-alkylation reactions.[2]
Derivatization Agent
This compound has been successfully employed as a derivatization agent for the analysis of small polar molecules like catecholamines (dopamine, adrenaline) and octopamine in urine by UHPLC-MS/MS. The derivatization improves the chromatographic retention of these analytes on reversed-phase columns and enhances their ionization efficiency in the mass spectrometer, leading to improved sensitivity and detection limits.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound is a highly versatile and valuable reagent for researchers and scientists in organic synthesis and drug development. Its bifunctional nature, combining a reactive acyl chloride with a stable protecting group, allows for the efficient introduction of a protected glycine moiety into a wide range of molecules. Its applications in peptide synthesis, the construction of bioactive compounds, and as a derivatization agent underscore its importance in modern chemical and pharmaceutical research. A thorough understanding of its chemical properties, reactivity, and handling procedures is crucial for its safe and effective utilization in the laboratory.
References
Phthalylglycyl Chloride (CAS 6780-38-7): A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Phthalylglycyl chloride (CAS 6780-38-7), a versatile reagent with significant applications in organic synthesis, particularly within the realm of drug discovery and development. This document details its chemical and physical properties, safety information, synthesis protocols, and its role as a key building block in the creation of potentially bioactive molecules.
Core Chemical and Physical Properties
This compound is a slight yellow to white crystalline powder.[1][2] Its chemical structure features a phthalimide group attached to a glycyl chloride moiety, making it a valuable bifunctional reagent in organic synthesis.
| Property | Value | Reference |
| CAS Number | 6780-38-7 | [1] |
| Molecular Formula | C₁₀H₆ClNO₃ | [1] |
| Molecular Weight | 223.61 g/mol | [1] |
| Melting Point | 84-85 °C | [2] |
| Boiling Point | 190-192 °C (at 15 Torr) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane | [2] |
| Appearance | Slight yellow to white crystalline powder | [1][2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Information | Details |
| Hazard Statements | Toxic if swallowed. Causes severe skin burns and eye damage. |
| Precautionary Statements | Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Note: Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Synthesis of this compound
This compound is typically synthesized from N-phthaloylglycine through a reaction with an excess of thionyl chloride (SOCl₂).[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
N-phthaloylglycine
-
Thionyl chloride (SOCl₂)
-
Hexane
-
Round-bottom flask
-
Stirrer
-
Vacuum evaporator
Procedure: [3]
-
In a moisture-free atmosphere, treat N-phthaloylglycine (e.g., 2.052 g, 0.01 mol) with an excess of thionyl chloride (e.g., 5.0 mL).
-
Stir the resulting mixture until the evolution of gases ceases (approximately 3 hours).
-
Allow the mixture to stand overnight.
-
Evaporate the excess thionyl chloride in a vacuum.
-
Treat the solid residue with hexane.
-
Re-evaporate the hexane to remove trace amounts of thionyl chloride. Repeat this step once more to ensure all thionyl chloride is removed.
-
The resulting solid is this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial starting material and intermediate in the synthesis of a variety of organic compounds, some of which have shown potential biological activity. Its utility in medicinal chemistry is primarily as a building block for creating libraries of novel molecules for screening and lead optimization.
Synthesis of Bioactive Molecules
This compound is a reactant in the synthesis of:
-
Selenium-containing amino acid analogs with bactericidal and antifungal activity.[1][4]
-
Benzofuran derivatives .[3]
Synthesis of Cyclic Peptides
A significant application of this compound in drug development is its use in the synthesis of cyclic peptides.[1][3][4] Cyclic peptides are of great interest in pharmacology due to their enhanced metabolic stability, improved cell permeability, and higher receptor binding affinity compared to their linear counterparts.[5] The phthaloyl group can be used as a protecting group for the N-terminus of a peptide, and the acyl chloride can be used to form an amide bond, facilitating cyclization.
This protocol outlines a general workflow for the synthesis of a cyclic peptide using this compound as a key reagent.
Materials:
-
This compound
-
Desired amino acids or peptide fragments
-
Coupling reagents (e.g., HATU, PyBOP)
-
Bases (e.g., DIEA)
-
Solvents (e.g., DMF, DCM)
-
Solid-phase synthesis resin (optional, for solid-phase synthesis)
-
HPLC for purification
Procedure Outline:
-
Peptide Chain Elongation: Synthesize the linear peptide precursor using standard solid-phase or solution-phase peptide synthesis methods. The N-terminal amino acid is protected with the phthaloyl group, which can be introduced using this compound.
-
Cleavage from Resin (if applicable): If synthesized on a solid support, cleave the linear peptide from the resin.
-
Cyclization: In a dilute solution to favor intramolecular reaction, activate the C-terminal carboxylic acid and react it with the deprotected N-terminal amine to form the cyclic peptide.
-
Purification: Purify the crude cyclic peptide using preparative HPLC.
Derivatization Agent for Analytical Purposes
This compound has been successfully employed as a derivatization agent for the determination of small polar molecules like adrenaline, dopamine, and octopamine in urine samples using UHPLC-MS/MS.[3] This application is crucial in drug development for pharmacokinetic and pharmacodynamic studies, as it allows for the sensitive and accurate quantification of endogenous molecules and potential drug candidates. The derivatization process improves the chromatographic retention and ionization efficiency of the analytes.[3]
Logical Relationships in Drug Discovery
This compound's role in drug discovery is as a versatile tool for generating chemical diversity. By reacting it with various amines, alcohols, and other nucleophiles, a library of compounds can be synthesized and screened for biological activity. This approach is fundamental to identifying new hit and lead compounds.
Conclusion
This compound is a valuable and versatile reagent for researchers and scientists in the field of drug development. Its utility in the synthesis of a wide range of organic molecules, including biologically active compounds and cyclic peptides, makes it a key component in the medicinal chemist's toolbox. The ability to use this reagent for creating diverse chemical libraries for screening, coupled with its application as a derivatizing agent for sensitive analytical methods, underscores its importance in the journey from hit identification to lead optimization and beyond. Proper handling and a thorough understanding of its reactivity are essential for leveraging its full potential in the synthesis of novel therapeutic agents.
References
- 1. This compound | 6780-38-7 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. benchchem.com [benchchem.com]
Phthalylglycyl chloride molecular weight and formula
For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical reagents is paramount. This document provides a concise technical summary of Phthalylglycyl chloride, focusing on its fundamental molecular properties.
Core Molecular Data
This compound is a chemical compound utilized in various synthetic organic chemistry applications. A clear presentation of its molecular formula and weight is essential for accurate experimental design and stoichiometric calculations. The table below summarizes these key quantitative data points.
| Property | Value | Citations |
| Molecular Formula | C10H6ClNO3 | [1][2][3][4][5] |
| Molecular Weight | 223.61 g/mol | [1][2][3][4][5] |
References
In-Depth Technical Guide to the Spectroscopic Data of Phthalylglycyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for phthalylglycyl chloride, a key reagent in synthetic organic chemistry. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is utilized.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.90–7.94 | Multiplet | 2H | Aromatic H |
| 7.77–7.80 | Multiplet | 2H | Aromatic H |
| 4.85 | Singlet | 2H | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data of this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 169.0 | C=O (Acid Chloride) |
| 167.0 | C=O (Imide) |
| 134.8 | Quaternary Aromatic C |
| 131.5 | Aromatic CH |
| 124.0 | Aromatic CH |
| 44.5 | -CH₂- |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 223.0087 | [M]+ (Calculated for C₁₀H₆ClNO₃) |
| 160.0393 | Abundant fragment ion [M-COCl]+ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound[1]
This compound is synthesized from N-phthaloylglycine. The procedure involves the reaction of N-phthaloylglycine with an excess of thionyl chloride in a moisture-free environment. The reaction mixture is stirred for approximately 3 hours until the evolution of gas ceases, followed by standing overnight. The excess thionyl chloride is then removed under vacuum. To ensure complete removal of residual thionyl chloride, the solid residue is treated with hexane, which is subsequently evaporated; this washing process is repeated. The resulting white crystalline solid is filtered, washed with petroleum ether, and dried under vacuum to yield pure this compound.
Caption: Synthesis workflow for this compound.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] The solvent used for both analyses was deuterated chloroform (CDCl₃).[1]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was performed using a liquid chromatography system coupled with a mass spectrometer (LC-HRMS) utilizing positive electrospray ionization.[1] The analysis of the derivatized samples revealed a prominent fragment ion at m/z 160.0393, which corresponds to the phthaloylglycyl moiety resulting from the cleavage of the acyl chloride group.[1]
Caption: Mass spectrometry fragmentation of this compound.
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1800 | C=O | Acid Chloride, stretching |
| ~1775 and ~1715 | C=O | Imide, asymmetric and symmetric stretching |
| ~3100-3000 | C-H | Aromatic, stretching |
| ~1600, ~1480 | C=C | Aromatic, ring stretching |
| ~1300-1200 | C-N | Stretching |
| ~800-600 | C-Cl | Stretching |
The experimental acquisition of an IR spectrum would typically involve preparing a sample as a KBr pellet or a mull and analyzing it with an FT-IR spectrometer.
References
Phthalylglycyl chloride mechanism of reaction with primary amines
An In-depth Technical Guide on the Reaction of Phthalylglycyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reaction mechanism, kinetics, and experimental protocols for the reaction of this compound with primary amines. This reaction is of significant interest in organic synthesis, particularly in the fields of peptide synthesis and chemical derivatization for analytical purposes.
Introduction to this compound
This compound is a versatile bifunctional reagent. It incorporates a phthalimido-protected glycine backbone, which is then activated as an acyl chloride. The phthalimido group serves as a robust protecting group for the amine functionality of glycine, preventing unwanted side reactions during peptide coupling.[1] The acyl chloride provides a highly reactive electrophilic center for facile reaction with nucleophiles, most notably primary amines, to form stable amide bonds.
The synthesis of this compound is typically achieved by treating N-phthaloylglycine with a chlorinating agent, such as thionyl chloride (SOCl₂).[2][3] This conversion is a standard method for preparing acyl chlorides from carboxylic acids.[4]
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and a primary amine proceeds via a well-established nucleophilic addition-elimination mechanism .[5] This two-step process is characteristic of the reactions of acyl chlorides with a wide range of nucleophiles.
Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine at the electrophilic carbonyl carbon of the acyl chloride. This attack leads to the formation of a transient tetrahedral intermediate, in which the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.[5]
Step 2: Elimination of the Leaving Group The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in a concerted fashion, the chloride ion is expelled as a good leaving group. A proton is then transferred from the nitrogen atom to a base in the reaction medium (typically another molecule of the primary amine or an added scavenger base like triethylamine) to yield the final N-substituted amide product and the corresponding ammonium chloride salt.[5][6]
Caption: Nucleophilic addition-elimination mechanism.
Quantitative Data and Reaction Kinetics
Detailed quantitative kinetic data, such as reaction rate constants and activation energies, for the reaction of this compound with a wide range of primary amines are not extensively reported in the literature. However, the reaction is generally considered to be very rapid, often reaching completion within minutes to a few hours at room temperature.[4]
One study on the use of this compound as a derivatization agent for catecholamines reported a 95–97% yield of the derivatized products after just 10 minutes at 30°C and a pH of 6.5.[2] This highlights the high reactivity of the acyl chloride.
The rate of reaction is influenced by several factors:
-
Nucleophilicity of the Amine: Electron-donating groups on the primary amine increase its nucleophilicity and accelerate the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction.
-
Steric Hindrance: Bulky substituents on the primary amine can sterically hinder the approach of the nitrogen nucleophile to the carbonyl carbon, thereby decreasing the reaction rate.[7]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent the hydrolysis of the acyl chloride.[8]
-
Temperature: While the reaction often proceeds readily at room temperature, cooling to 0°C or below may be necessary to control highly exothermic reactions.[8]
| Parameter | Condition | Observation | Reference |
| Reaction Time | 10 minutes | 95-97% yield | [2] |
| Temperature | 30°C | Optimal for derivatization | [2] |
| pH | 6.5 | Optimal for derivatization | [2] |
| Solvent | Aprotic (e.g., DCM, THF) | Prevents hydrolysis | [8] |
Experimental Protocols
The following section details a general experimental protocol for the reaction of this compound with a primary amine, often referred to as a Schotten-Baumann reaction.[8]
Synthesis of this compound
A common preparatory method involves the reaction of N-phthaloylglycine with thionyl chloride.[2]
-
Reagents: N-phthaloylglycine (1.0 eq), thionyl chloride (excess, e.g., 5 mL per 0.01 mol).
-
Procedure: N-phthaloylglycine is treated with an excess of thionyl chloride under a moisture-free atmosphere (e.g., under a nitrogen or argon blanket).[2]
-
The mixture is stirred at room temperature until the evolution of gases (SO₂ and HCl) ceases, which typically takes around 3 hours.[2]
-
The excess thionyl chloride is removed under vacuum. To ensure complete removal, the solid residue can be co-evaporated with a dry, inert solvent like hexane.[2]
-
The resulting solid, this compound, is typically a white to slight yellow crystalline powder and can be used in the next step without further purification.[3]
Amide Formation with a Primary Amine
This protocol outlines the coupling of this compound with a generic primary amine.
-
Reagents: Primary amine (1.0 eq), this compound (1.0-1.2 eq), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 eq), and an anhydrous aprotic solvent (e.g., dichloromethane).[4][8]
-
Procedure: a. The primary amine and the base (e.g., triethylamine) are dissolved in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[8] b. The mixture is cooled to 0°C in an ice bath.[8] c. A solution of this compound in the same anhydrous solvent is added dropwise to the stirred amine solution. The dropwise addition helps to control the exothermic nature of the reaction.[8] d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Work-up and Purification: a. Once the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.[8] b. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[8] c. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product. d. The crude product can be purified by recrystallization or column chromatography on silica gel.[8]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 6780-38-7 [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Phthalylglycyl Chloride: A Technical Guide to Reactivity and Stability Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
Abstract: Phthalylglycyl chloride (C₁₀H₆ClNO₃) is a highly reactive acyl chloride derivative widely utilized in organic synthesis, particularly in the preparation of peptides, benzofuran derivatives, and various pharmaceutical intermediates.[1][2][3][4] Its utility is intrinsically linked to the high electrophilicity of its carbonyl carbon, which also dictates its significant reactivity and moisture sensitivity. This technical guide provides an in-depth analysis of the reactivity profile, stability considerations, and handling protocols for this compound, with a specific focus on its behavior under an inert atmosphere to ensure safe and effective use in research and development.
Chemical and Physical Properties
This compound is a slight yellow to white crystalline solid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its proper handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 6780-38-7 | [2][5] |
| Molecular Formula | C₁₀H₆ClNO₃ | [2][5] |
| Molecular Weight | 223.61 g/mol | [2][5] |
| Melting Point | 84-85 °C | [3][6] |
| Boiling Point | 190-192 °C (at 15 Torr) | [3][6] |
| Form | Solid | [2][3] |
| Color | White to slight yellow | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane | [3][6] |
Reactivity Profile
The reactivity of this compound is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles.[7][8]
Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution. This is a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by eliminating the chloride ion, which is an excellent leaving group.[7][9][10]
Caption: General mechanism for nucleophilic acyl substitution of this compound.
Key reactions involving nucleophiles include:
-
Hydrolysis: Reacts readily, often vigorously, with water to form the corresponding carboxylic acid, N-Phthaloylglycine, and hydrogen chloride (HCl) gas.[8][9] This high moisture sensitivity is the primary reason it must be handled under anhydrous and inert conditions.[5][11]
-
Alcoholysis: Reacts with alcohols to form esters. A weak base like pyridine is often added to neutralize the HCl byproduct.[9]
-
Aminolysis: Reacts rapidly with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively.[8][9] This reaction is fundamental to its use in peptide synthesis.[12]
-
Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic acid anhydrides.[9][13]
This compound is a versatile reagent used in various synthetic applications, including the synthesis of selenium-containing amino acid analogs, the preparation of cyclic peptides via photoinduced cyclization, and in Arndt-Eistert synthesis.[2][3][4]
Stability and Storage
The stability of this compound is critically dependent on the exclusion of atmospheric moisture and elevated temperatures.
Stability Under Inert Atmosphere
Decomposition
Decomposition is primarily initiated by two factors:
-
Moisture: As detailed above, contact with water leads to rapid hydrolysis, yielding N-Phthaloylglycine and HCl.
-
Thermal Stress: While it has a defined boiling point under vacuum, excessive or prolonged heating can lead to decomposition. Hazardous decomposition products generated during combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5]
Caption: Primary decomposition pathways for this compound.
Recommended Storage Conditions
To maintain its chemical integrity, this compound must be stored under the conditions summarized in the table below.
| Parameter | Recommendation | Rationale | Reference |
| Atmosphere | Handle and store under inert gas (e.g., Nitrogen, Argon). | Prevents hydrolysis from atmospheric moisture. | [5] |
| Temperature | Store in a freezer, under -20°C. | Minimizes potential thermal degradation and slows reaction with trace impurities. | [3][6][14] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents ingress of moisture and ensures safe containment. | [5][15] |
| Incompatibilities | Strong oxidizing agents, water/moisture. | To prevent vigorous or hazardous reactions. | [5][11] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for converting a carboxylic acid to an acyl chloride.[2][3][16]
Objective: To synthesize this compound from N-phthaloylglycine using thionyl chloride.
Materials:
-
N-phthaloylglycine
-
Thionyl chloride (SOCl₂)
-
Hexane
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and heat source
-
Vacuum pump/rotary evaporator
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under a moisture-free atmosphere (e.g., nitrogen-filled glove box or Schlenk line).
-
To a round-bottomed flask, add N-phthaloylglycine (1.0 eq).
-
Slowly add an excess of thionyl chloride (e.g., 5 mL per 2g of N-phthaloylglycine) at room temperature with stirring.[16]
-
Heat the reaction mixture to reflux and stir until the evolution of gases (SO₂ and HCl) ceases (approx. 3 hours).[16][17]
-
After cooling the mixture to room temperature, remove the excess thionyl chloride under vacuum.[16][17]
-
To the resulting solid residue, add dry hexane and then evaporate it under vacuum. Repeat this step to ensure all traces of thionyl chloride are removed.[16]
-
The remaining solid is the crude this compound product, which can be used directly or recrystallized if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Protocol: General Procedure for Reaction with an Amino Acid
This protocol is a generalized procedure based on the coupling of this compound with amino acids for peptide synthesis.[12]
Objective: To couple this compound with an amino acid.
Materials:
-
This compound
-
Amino acid (e.g., glycine)
-
Sodium bicarbonate (NaHCO₃)
-
Benzene (or other suitable inert organic solvent)
-
Water
-
Hydrochloric acid (for workup)
-
Ice bath, stirring equipment
Procedure:
-
In a flask, dissolve the amino acid (1.0 eq) and sodium bicarbonate (approx. 2.2 eq) in water. Cool the solution in an ice bath.
-
In a separate flask, dissolve this compound (1.0-1.1 eq) in benzene.
-
Slowly add the this compound solution to the vigorously stirred, ice-cold aqueous solution of the amino acid.
-
Continue stirring for approximately one hour after the addition is complete.
-
Separate the organic and aqueous layers.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude N-protected peptide product.
-
The crude product can be collected by filtration and purified by recrystallization.
Safety and Handling
This compound is classified as a toxic and corrosive substance.[2][3] It is crucial to adhere to strict safety protocols.
-
Hazards:
-
Handling:
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Take the victim to a hospital.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]
-
Conclusion
This compound is a valuable but highly reactive reagent. Its stability is entirely contingent on maintaining a strictly anhydrous and inert environment. A thorough understanding of its reactivity towards nucleophiles, particularly water, and adherence to the recommended storage and handling protocols are paramount for its successful and safe application in synthetic chemistry. By controlling these variables, researchers can effectively leverage the synthetic potential of this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. N-邻苯二甲酰甘氨酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 6780-38-7 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 6780-38-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. This compound | 6780-38-7 [amp.chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. N-邻苯二甲酰甘氨酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 19. chembk.com [chembk.com]
Phthalylglycyl chloride hydrolysis rate in aqueous solutions
An In-depth Technical Guide to the Hydrolysis Rate of Phthalylglycyl Chloride in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a reactive acyl chloride used in various synthetic organic chemistry applications, including as a derivatization agent.[1] Its utility is often influenced by its stability in aqueous media, as it readily undergoes hydrolysis. This technical guide provides a comprehensive overview of the current understanding of this compound's hydrolysis, including its mechanism and the factors influencing its rate. Due to a lack of specific published kinetic data for this compound, this guide also presents data for analogous compounds and provides a detailed, generalized experimental protocol for researchers to determine its hydrolysis rate.
Introduction to this compound and its Hydrolysis
This compound (C₁₀H₆ClNO₃) is a derivative of glycine with a phthalimido protecting group.[2] Like other acyl chlorides, it is highly susceptible to nucleophilic attack, particularly by water.[3][4] This hydrolysis reaction is a critical consideration in its synthesis, storage, and application, especially in biological or pharmaceutical contexts where aqueous environments are common.[1]
The hydrolysis of this compound yields N-phthaloylglycine and hydrochloric acid.[5][6] The reaction is known to be rapid, and the stability of the compound in aqueous solution is low.[1] The rate of this hydrolysis is significantly influenced by the pH of the solution.[1]
Hydrolysis Mechanism
The hydrolysis of this compound proceeds through a nucleophilic addition-elimination mechanism, which is characteristic of acyl chlorides.[3][5][6]
The mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[3][4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group. A proton is subsequently lost from the oxonium ion to yield the final carboxylic acid product, N-phthaloylglycine.[3]
Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
Quantitative Data on Hydrolysis Rate
As of the date of this document, specific quantitative kinetic data, such as rate constants (k) and half-life (t½), for the hydrolysis of this compound has not been published in the peer-reviewed literature. However, studies on its use as a derivatization agent indicate that its hydrolysis is rapid, especially in alkaline solutions.[1] The derivatization reaction itself is inhibited in acidic solutions, suggesting that hydrolysis is the predominant pathway under these conditions as well.[1]
For comparative purposes, the hydrolysis data for the structurally related phthaloyl chloride isomers, terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), are presented below.[7] These compounds also undergo rapid hydrolysis.
Table 1: Hydrolysis Data for Terephthaloyl Chloride (TCl) and Isophthaloyl Chloride (ICl) at 0°C [7]
| Compound | pH | Observed First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹) | Half-life (t½) (minutes) |
| Terephthaloyl Chloride (TCl) | 4.0 | 530 - 1100 | 1.2 - 2.2 |
| 7.0 | 530 - 1100 | 1.2 - 2.2 | |
| 9.0 | 530 - 1100 | 1.2 - 2.2 | |
| Isophthaloyl Chloride (ICl) | 4.0 | 240 - 520 | 2.2 - 4.9 |
| 7.0 | 240 - 520 | 2.2 - 4.9 | |
| 9.0 | 240 - 520 | 2.2 - 4.9 |
Data from a study determining the hydrolytic stability of TCl and ICl in buffered aqueous solutions.[7]
Detailed Experimental Protocols for Determining Hydrolysis Rate
The following is a generalized protocol for determining the hydrolysis rate of this compound. This protocol is based on established methods for studying the kinetics of acyl chloride hydrolysis.[7][8][9]
5.1 Materials and Reagents
-
This compound (high purity)
-
N-Phthaloylglycine (for use as an analytical standard)
-
Acetonitrile (HPLC grade, dry)
-
Deionized water (18.2 MΩ·cm)
-
Buffer solutions (e.g., phosphate, borate) at various pH values (e.g., 4, 7, 9)
-
Temperature-controlled water bath or reaction block
-
HPLC system with a UV detector and a C18 reversed-phase column
-
pH meter
-
Volumetric flasks, pipettes, and autosampler vials
5.2 Experimental Workflow
Caption: A logical workflow for the kinetic analysis of this compound hydrolysis.
5.3 Detailed Procedure
-
Preparation of Solutions:
-
Prepare a series of aqueous buffer solutions at the desired pH values.
-
Prepare a concentrated stock solution of this compound in dry acetonitrile immediately before use due to its instability.[1]
-
Prepare a series of calibration standards of N-phthaloylglycine in the mobile phase.
-
-
Hydrolysis Experiment:
-
Place a known volume of the desired buffer solution into a reaction vessel and allow it to equilibrate to the target temperature in a water bath.
-
Initiate the hydrolysis by rapidly injecting a small aliquot of the this compound stock solution into the stirring buffer solution.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or another suitable solvent to prevent further hydrolysis before analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a reversed-phase HPLC method.
-
The mobile phase could consist of an acetonitrile/water gradient with a suitable buffer (e.g., formic acid or ammonium acetate) to ensure good peak shape.
-
Monitor the elution of both this compound and its hydrolysis product, N-phthaloylglycine, using a UV detector at a wavelength where both compounds have significant absorbance.
-
Quantify the concentration of each species at each time point by comparing the peak areas to a calibration curve generated from the analytical standards.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[PG-Cl]) versus time.
-
If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be equal to the negative of the observed rate constant (-k_obs).
-
Calculate the half-life (t½) for the hydrolysis using the following equation for a first-order reaction: t½ = 0.693 / k_obs
-
Factors Influencing Hydrolysis Rate
-
pH: The hydrolysis rate is expected to be pH-dependent. While inhibited in strongly acidic solutions, it is accelerated in neutral and alkaline conditions due to the increased concentration of the hydroxide ion, which is a stronger nucleophile than water.[1]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Solvent Composition: The presence of co-solvents can influence the hydrolysis rate by altering the polarity of the medium and the solvation of the reactants and transition state.
Conclusion
This compound is a highly reactive molecule that undergoes rapid hydrolysis in aqueous solutions. While specific kinetic data for this compound is not currently available in the literature, the general mechanism is well-understood, and its reactivity is known to be significant. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the hydrolysis rate constant and half-life of this compound under various conditions. Such data would be invaluable for optimizing its use in synthesis and for understanding its stability in pharmaceutical and other applications.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6780-38-7 [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The analysis of acid chlorides - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Theoretical Insights into Phthalylglycyl Chloride: A Review of Applications and Computational Approaches
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phthalylglycyl chloride is a versatile reagent with significant applications in organic synthesis and analytical chemistry. While direct theoretical studies elucidating the intrinsic reactivity of this compound are not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of its established uses and outlines the computational methodologies that can be employed to investigate its reactivity. This document serves as a technical resource for researchers seeking to understand and utilize this compound, and for computational chemists interested in exploring its reaction mechanisms.
Applications of this compound
This compound is primarily utilized as a building block in organic synthesis and as a derivatizing agent to enhance the analytical detection of various molecules.
Synthetic Applications
The reactivity of the acid chloride functional group makes this compound a valuable precursor for the synthesis of a variety of organic compounds. Its applications in synthesis include:
-
Peptide Synthesis: The phthaloyl group serves as a protecting group for the amino acid glycine, allowing for the controlled formation of peptide bonds.
-
Synthesis of Heterocyclic Compounds: It is a reactant in the amido-alkylation for the synthesis of benzofuran derivatives[1].
-
Carbon-Hydrogen Bond Functionalization: It has been used in remote C-H bond functionalization reactions[1].
-
Photochemical Reactions: It participates in photoinduced single electron transfer cyclization for the preparation of cyclic peptides[1].
A summary of its synthetic applications is presented in Table 1.
| Application Area | Description |
| Peptide Synthesis | Serves as a phthaloyl-protected glycine for peptide chain elongation. |
| Heterocycle Synthesis | Used in the synthesis of benzofuran derivatives through amido-alkylation[1]. |
| C-H Functionalization | Employed in remote C-H bond functionalization reactions[1]. |
| Photochemistry | A reactant in photoinduced single electron transfer cyclizations to form cyclic peptides[1]. |
Table 1: Key Synthetic Applications of this compound
Analytical Applications: Derivatization Agent
This compound is an effective derivatizing agent, particularly for primary and secondary amines, to improve their detection in liquid chromatography-mass spectrometry (LC-MS) analysis[2]. The phthalimide group enhances the retention of polar analytes on reversed-phase columns and can improve ionization efficiency[3].
The derivatization reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.
Caption: Derivatization of an amine with this compound.
Experimental Protocols for Derivatization
Detailed experimental protocols for the use of this compound as a derivatizing agent have been reported. The following table summarizes a typical protocol for the derivatization of biogenic amines in urine for UHPLC-MS/MS analysis.
| Parameter | Condition |
| Reagent | This compound (PG-Cl) |
| Analytes | Dopamine, Adrenaline, Octopamine |
| Matrix | Human Urine |
| pH | 6.5 |
| Temperature | 30 °C |
| Reaction Time | 10 minutes |
| Yield | 95-97% |
| Detection Method | UHPLC-MS/MS |
Table 2: Optimized Conditions for Derivatization of Biogenic Amines with this compound[3][4]
Theoretical Studies on Phthalimide Derivatives: A Proxy for this compound Reactivity
While direct computational studies on the reactivity of this compound are scarce, theoretical investigations of related phthalimide derivatives provide a framework for how such studies could be conducted. Density Functional Theory (DFT) is a powerful tool for exploring the electronic structure, stability, and reactivity of molecules[5][6].
Studies on phthalimide derivatives have utilized DFT to:
-
Calculate optimized molecular geometries.
-
Determine electronic properties such as HOMO-LUMO gaps to infer reactivity.
-
Investigate reaction mechanisms and transition states.
A typical computational workflow for studying the reaction mechanism of a molecule like this compound is illustrated below.
Caption: Generalized workflow for a computational study of a reaction mechanism.
Proposed Computational Protocol for this compound Reactivity
A theoretical study on the reactivity of this compound, for instance, in its reaction with an amine, would involve the following computational steps:
-
Geometry Optimization: The ground state geometries of this compound, the amine, the transition state, and the final product would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Search: A transition state search algorithm (e.g., Berny optimization) would be employed to locate the geometry of the transition state for the reaction.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to verify that the located transition state connects the reactants and products on the potential energy surface.
-
Calculation of Reaction Energetics: Single-point energy calculations at a higher level of theory or with a larger basis set would be performed on the optimized geometries to obtain more accurate reaction energies and activation barriers.
-
Solvation Effects: The influence of the solvent on the reaction would be modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Conclusion and Future Directions
This compound is a reagent of considerable utility in both synthetic and analytical chemistry. While its practical applications are well-documented, a significant gap exists in the literature regarding detailed theoretical studies of its intrinsic reactivity. The computational methodologies outlined in this guide, which are routinely applied to similar molecular systems, provide a clear roadmap for future research in this area. Such studies would not only provide fundamental insights into the reaction mechanisms of this compound but could also aid in the rational design of new synthetic routes and derivatization strategies. It is anticipated that future work will focus on applying these computational tools to build a more complete picture of the reactivity of this versatile molecule.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. benchchem.com [benchchem.com]
- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Phthalylglycyl Chloride as a Pre-column Derivatization Agent for Enhanced UHPLC-MS/MS Analysis of Polar Molecules
Introduction
Small polar molecules, such as catecholamines and amino acids, present analytical challenges in reversed-phase liquid chromatography due to their high hydrophilicity, leading to poor retention. Chemical derivatization is a powerful strategy to enhance their chromatographic behavior and improve ionization efficiency in mass spectrometry. Phthalylglycyl chloride (PG-Cl) is a derivatization reagent that reacts with primary and secondary amines and phenolic hydroxyl groups. The introduction of the phthalylglycyl moiety increases the hydrophobicity of the analytes, improving their retention on C18 columns. Furthermore, the presence of a secondary nitrogen atom in the PG-Cl structure can enhance the ionization yield in positive electrospray ionization (ESI), leading to lower detection and quantification limits.[1][2] This application note provides a detailed protocol for the use of this compound as a derivatization agent for the quantitative analysis of polar molecules in biological matrices by UHPLC-MS/MS.
Advantages of this compound Derivatization
-
Improved Chromatographic Retention: The phthalimide group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns.[2]
-
Enhanced MS Sensitivity: The additional nitrogen atom in the derivatizing agent can improve ionization efficiency in ESI-MS.[2]
-
Rapid Derivatization: The reaction with this compound is relatively fast, with high derivatization yields achieved in as little as 10 minutes.[1][2][3]
-
Informative Fragmentation: The derivatized molecules produce a characteristic and abundant fragment ion corresponding to the phthaloylglycyl moiety (m/z 160.0393) during collision-induced dissociation (CID), which is useful for targeted analysis.[2]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₆ClNO₃ |
| Molecular Weight | 223.61 g/mol |
| Appearance | Slight yellow to white crystalline powder |
| CAS Number | 6780-38-7 |
| Melting Point | 84-85 °C |
| Boiling Point | 190-192 °C (at 15 Torr) |
Experimental Protocols
Reagents and Materials
-
This compound (PG-Cl), ≥96% purity
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide
-
Borate buffer
-
Analytes of interest (e.g., adrenaline, dopamine, octopamine, amino acids)
-
Internal standard (IS) (e.g., gabapentin)
-
Biological matrix (e.g., urine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Thermomixer or water bath
-
UHPLC-MS/MS system
Preparation of Reagents
-
This compound Solution (250 µg/mL): Prepare fresh daily by dissolving the appropriate amount of PG-Cl in acetonitrile. Due to the high reactivity and hydrolysis of the reagent in aqueous solutions, it is crucial to use a freshly prepared solution for each experiment.[2]
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., gabapentin) in a suitable solvent (e.g., water:acetonitrile, 30:70, v/v).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation and Derivatization Protocol for Urine Samples
This protocol is based on the derivatization of catecholamines in urine.[1]
-
Sample Dilution: Transfer 50 µL of the urine sample into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard and Derivatization Reagent: Add 850 µL of a water-acetonitrile mixture (30:70, v/v) containing the internal standard (to achieve a final concentration of 50 ng/mL). Add 100 µL of the 250 µg/mL PG-Cl solution in acetonitrile.
-
Derivatization Reaction: Vortex the mixture for 2 minutes and then incubate at 30°C for 10 minutes.[1][2][3] The optimal pH for this reaction is 6.5.[2][3]
-
Sample Dilution and Protein Precipitation: After incubation, dilute the sample with 500 µL of a water-methanol mixture (1:1, v/v).
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate proteins.[1]
-
Transfer: Transfer 500 µL of the supernatant into an autosampler vial for UHPLC-MS/MS analysis.[1]
Caption: Experimental workflow for the derivatization of urine samples.
UHPLC-MS/MS Method
The following parameters are a starting point and may require optimization for different analytes and matrices.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., sub-3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-2 min: 2% B; 2-14.5 min: 2-100% B; 14.5-17.5 min: 100% B; 17.5-17.6 min: 100-2% B; 17.6-23.0 min: 2% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 250°C |
| MS Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan with subsequent MS/MS |
Source:[7]
Quantitative Data and Performance
The use of this compound as a derivatization agent provides excellent sensitivity for the analysis of catecholamines.
Table 1: Method Performance for Catecholamine Analysis
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Derivatization Yield (%) |
| Adrenaline | 1.5 | 5.0 | 95-97 |
| Dopamine | 1.5 | 5.0 | 95-97 |
| Octopamine | 1.5 | 5.0 | 95-97 |
Table 2: Comparison with Other Derivatization Agents
| Derivatization Agent | Reaction Time | Key Advantages | Key Disadvantages |
| This compound (PG-Cl) | 10 min | Fast reaction, high ionization yield in MS | Not fluorescent, reagent is moisture sensitive |
| 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | ≥ 30 min | Fluorescent, well-established | Slower reaction, may require alkali and subsequent neutralization |
| Dansyl chloride (DNS-Cl) | ≥ 30 min | Fluorescent, reacts with a wide range of functional groups | Slower reaction, may require alkali and subsequent neutralization |
Derivatization Chemistry and Fragmentation
This compound reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable amide and ester linkages, respectively.
Caption: General reaction scheme for derivatization with this compound.
During MS/MS analysis, the derivatized analytes typically undergo fragmentation, with a characteristic loss of the phthaloylglycyl moiety, resulting in a prominent product ion at m/z 160.0393.[2] This common fragment can be used for precursor ion scanning or as a confirmation transition in MRM experiments.
Conclusion
This compound is a highly effective derivatization agent for the UHPLC-MS/MS analysis of small polar molecules. It offers rapid reaction times, improves chromatographic retention, and enhances mass spectrometric sensitivity. The detailed protocols and performance data presented in this application note demonstrate the utility of PG-Cl for robust and sensitive quantitative analysis in complex biological matrices. The method is particularly well-suited for the determination of catecholamines and amino acids in clinical and research settings.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 96 6780-38-7 [sigmaaldrich.com]
- 5. This compound | 6780-38-7 [chemicalbook.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Phthalylglycyl Chloride Derivatization for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization of amino acids using phthalylglycyl chloride (PG-Cl) for subsequent analysis by Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). This pre-column derivatization method enhances the chromatographic retention of polar amino acids on reversed-phase columns and improves ionization efficiency, enabling sensitive and reliable quantification. The protocol is particularly suited for complex biological matrices such as urine.
Introduction
The quantitative analysis of amino acids is crucial in various fields, including clinical diagnostics, nutritional science, and drug development. Amino acids are highly polar molecules, which presents a challenge for their retention and separation using common reversed-phase liquid chromatography. Chemical derivatization is a widely used strategy to overcome this limitation by introducing a less polar functional group to the amino acid molecule.[1] this compound has emerged as a valuable derivatization reagent for primary and secondary amines.[2] The phthalimide group in PG-Cl increases the hydrophobicity of the amino acid derivatives, improving their retention on reversed-phase columns.[2] Furthermore, the additional nitrogen atom in the PG-Cl structure can enhance the ionization efficiency of the derivatives in mass spectrometry, leading to lower detection limits.[2]
Principle and Reaction Mechanism
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic acyl chloride of this compound. This reaction occurs under controlled pH and temperature conditions to yield a stable amide derivative. The phthalylglycyl moiety attached to the amino acid allows for effective separation by reversed-phase chromatography and sensitive detection by mass spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative performance of the this compound derivatization method for amino acid analysis in urine samples, as determined by UHPLC-HRMS.
Table 1: Method Performance for Amino Acid Analysis
| Analyte | Limit of Detection (LOD, ng/mL) | Limit of Quantification (LOQ, ng/mL) |
| Adrenaline | 1.5 | 5 |
| Dopamine | 1.5 | 5 |
| Octopamine | 1.5 | 5 |
Note: Data for adrenaline, dopamine, and octopamine are presented as representative analytes for amine derivatization with PG-Cl, demonstrating the method's sensitivity.[2][3] Specific LOD and LOQ values for a comprehensive panel of amino acids using this exact method require further validation.
Table 2: Optimized Derivatization Conditions
| Parameter | Optimal Value |
| pH | 6.5 |
| Temperature | 30 °C |
| Reaction Time | 10 minutes |
| Derivatization Yield | 95-97% |
These conditions were optimized for the derivatization of catecholamines and are expected to be broadly applicable to amino acids.[2][3]
Experimental Protocols
Reagents and Materials
-
This compound (PG-Cl) solution (freshly prepared in dry acetonitrile)
-
Amino acid standards
-
Borate buffer (pH 6.5)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Sample matrix (e.g., urine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or water bath
-
UHPLC-MS system
Sample Preparation (Urine)
For the analysis of free amino acids in urine, a simple dilution or a solid-phase extraction (SPE) can be performed.[4]
Dilution Method:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
Dilute the supernatant with ultrapure water as required to bring the analyte concentrations within the linear range of the assay.
Solid-Phase Extraction (SPE) Method (for cleaner samples):
-
Condition a C18 SPE cartridge.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the amino acids with an appropriate solvent.
Derivatization Protocol
-
To a microcentrifuge tube, add a specific volume of the prepared sample or amino acid standard solution.
-
Add an appropriate volume of borate buffer (pH 6.5).
-
Add a freshly prepared solution of this compound in acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 30°C for 10 minutes in a thermomixer.[2][3]
-
After incubation, the reaction is stopped, and the sample is ready for UHPLC-MS analysis. The derivatives are stable for up to 24 hours when stored at 5°C in an autosampler.[2]
UHPLC-MS Analysis
-
Chromatographic Column: A reversed-phase column (e.g., C18) is suitable for the separation of the derivatized amino acids.
-
Mobile Phase: A gradient elution using a mixture of water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) is typically employed.
-
Mass Spectrometry: Detection is performed using a high-resolution mass spectrometer with positive electrospray ionization (ESI+).
Visualizations
Caption: Experimental workflow for amino acid analysis.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Revolutionizing Small Molecule Analysis: An HPLC-MS/MS Method Utilizing Phthalylglycyl Chloride Derivatization
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of small polar molecules, such as biogenic amines and amino acids, presents a significant challenge in biomedical and pharmaceutical research due to their poor retention in reversed-phase liquid chromatography and low ionization efficiency in mass spectrometry. This application note details a robust and sensitive HPLC-MS/MS method employing Phthalylglycyl chloride (PG-Cl) as a derivatizing agent to overcome these analytical hurdles. The derivatization protocol is straightforward and rapid, significantly enhancing the chromatographic retention and mass spectrometric detection of primary and secondary amines. This method offers superior performance in terms of sensitivity and speed compared to traditional derivatizing agents.
Introduction
Many endogenous compounds, including neurotransmitters and amino acids, are characterized by high polarity and low molecular weight, making their direct analysis by HPLC-MS/MS challenging. Chemical derivatization is a widely adopted strategy to improve the analytical characteristics of these molecules. This compound has emerged as an effective derivatizing reagent, reacting with primary and secondary amino groups to form stable, less polar derivatives with enhanced ionization efficiency. This application note provides a comprehensive protocol for the derivatization of small polar analytes with PG-Cl and their subsequent quantification by HPLC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound (PG-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Ammonium formate
-
Borate buffer (pH 6.5)
-
Standard solutions of analytes of interest (e.g., Dopamine, Adrenaline, Octopamine, Amino Acids)
-
Internal Standard (IS) solution (e.g., Gabapentin)
Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples (e.g., urine, plasma) and process as required (e.g., centrifugation to remove particulates).
-
Derivatization Reaction:
-
To 100 µL of the sample (or standard/QC), add 50 µL of borate buffer (pH 6.5).
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of a freshly prepared solution of this compound in dry acetonitrile (concentration to be optimized based on analyte concentration, typically 1 mg/mL).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 30°C for 10 minutes.[1][2][3]
-
Stop the reaction by adding 20 µL of 1% formic acid in water.
-
Vortex again for 30 seconds.
-
The sample is now ready for HPLC-MS/MS analysis.
-
HPLC-MS/MS Conditions
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 2 1.0 2 10.0 95 12.0 95 12.1 2 | 15.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes the quantitative data for the analysis of selected biogenic amines derivatized with this compound.[1][2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Dopamine-PG | 358.1 | 160.0 | 1.5 | 5.0 |
| Adrenaline-PG | 388.1 | 160.0 | 1.5 | 5.0 |
| Octopamine-PG | 358.1 | 160.0 | 1.5 | 5.0 |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis using this compound.
Caption: Derivatization reaction of an amine with this compound.
Discussion
The use of this compound as a derivatizing agent offers several advantages over traditional reagents like 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) and dansyl chloride (DNS-Cl).[1] The reaction with PG-Cl is rapid, typically reaching completion within 10 minutes at a mild temperature of 30°C and a slightly acidic pH of 6.5.[1][2][3] This contrasts with the often longer reaction times and more alkaline conditions required for other reagents, which can lead to the degradation of sensitive analytes.
Furthermore, the resulting PG-derivatives exhibit excellent stability and significantly improved chromatographic behavior on reversed-phase columns. The addition of the phthalylglycyl moiety increases the hydrophobicity of the polar analytes, leading to better retention and separation. Crucially, for mass spectrometric detection, the derivatized molecules show enhanced ionization in positive ESI mode, which directly translates to lower limits of detection and quantification.[1][2][3] The developed method demonstrates high sensitivity, with quantification limits in the low ng/mL range for biogenic amines in complex matrices like urine.[1][2][3]
Conclusion
The HPLC-MS/MS method utilizing this compound derivatization provides a powerful tool for the sensitive and reliable quantification of small polar molecules. The protocol is simple, fast, and robust, making it suitable for high-throughput analysis in various research and clinical settings. The enhanced analytical performance achieved with this method can significantly contribute to advancements in metabolomics, clinical diagnostics, and pharmaceutical development.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Primary Amine Derivatization using Phthalylglycyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalylglycyl chloride (PG-Cl) is a derivatization agent used for the chemical modification of primary amines. This process is particularly valuable in analytical chemistry and drug development for enhancing the detectability and chromatographic retention of amine-containing compounds, such as biogenic amines, amino acids, and pharmaceuticals, prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The derivatization reaction involves the formation of a stable amide bond between the primary amine and the this compound molecule. The introduced phthalimide group increases the hydrophobicity of the analyte, improving its retention on reversed-phase chromatographic columns, while the overall modification can enhance ionization efficiency in mass spectrometry.[1]
These application notes provide a comprehensive overview of the reaction conditions, experimental protocols, and key considerations for the successful derivatization of primary amines using this compound.
Reaction Principle
The derivatization of a primary amine with this compound is a nucleophilic acyl substitution reaction, a type of Schotten-Baumann reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond. The reaction is typically carried out in a slightly basic medium to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Scope and Limitations
Scope:
-
Broad Applicability for Primary Amines: this compound has been successfully employed for the derivatization of various primary amines, including catecholamines (e.g., dopamine, adrenaline, octopamine) and a wide range of amino acids.[1][2]
-
Enhanced Chromatographic and Mass Spectrometric Performance: The phthalimide group enhances the retention of polar analytes on reversed-phase columns and can improve ionization efficiency in positive electrospray ionization mass spectrometry.[1]
-
Rapid Reaction Kinetics: The derivatization reaction is typically fast, with high yields achievable in as little as 10 minutes under optimized conditions.[1][2]
Limitations:
-
Steric Hindrance: While the related phthaloyl chloride has been shown to react with sterically hindered primary amines such as tert-butylamine and cyclohexylamine, comprehensive studies on the effect of significant steric bulk on the reaction kinetics and yield with this compound are limited.[3] It is advisable to optimize reaction times and temperatures for bulky primary amines.
-
Reactivity with Other Nucleophiles: this compound, as an acyl chloride, has the potential to react with other nucleophilic functional groups such as thiols (-SH) and phenols (-OH). Although the derivatization is reported to be effective in complex biological matrices like urine, suggesting good selectivity for amines under the specified pH conditions, researchers should be aware of potential side reactions if other highly reactive nucleophiles are present in high concentrations. Thiols are generally more nucleophilic than amines, and their reaction with acyl chlorides can occur.
-
Reagent Stability: this compound is sensitive to moisture and can hydrolyze. It is recommended to use freshly prepared solutions of the reagent for optimal results.[1] The reagent should be stored in a cool, dry place under an inert atmosphere.
Quantitative Data Summary
The following tables summarize the key quantitative data for the derivatization of primary amines with this compound as reported in the literature.
| Parameter | Value | Reference(s) |
| Optimal pH | 6.5 | [1][2] |
| Optimal Temperature | 30 °C | [1][2] |
| Optimal Reaction Time | 10 minutes | [1][2] |
| Derivatization Yield | 95-97% (for catecholamines) | [1][2] |
Table 1: Optimized Reaction Conditions for Primary Amine Derivatization with this compound.
| Analyte | Derivatization Reagent | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference(s) |
| Adrenaline | This compound | 1.5 | 5 | [1] |
| Dansyl Chloride | Not Detected | Not Detected | [1] | |
| FMOC-Cl | Not Detected | Not Detected | [1] | |
| Dopamine | This compound | 1.5 | 5 | [1] |
| Dansyl Chloride | 5.0 | 15 | [1] | |
| FMOC-Cl | 2.5 | 8 | [1] | |
| Octopamine | This compound | 1.5 | 5 | [1] |
| Dansyl Chloride | 2.0 | 6 | [1] | |
| FMOC-Cl | 3.0 | 10 | [1] |
Table 2: Comparison of Detection Sensitivities for Catecholamine Analysis using Different Derivatization Reagents with UHPLC-MS/MS.
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloylglycine
This protocol describes the synthesis of the precursor required for the preparation of this compound.
Materials:
-
Phthalic anhydride
-
Glycine
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phthalic anhydride and glycine.
-
Add a suitable solvent, such as glacial acetic acid.
-
Heat the mixture to reflux for several hours.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure N-phthaloylglycine.
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of this compound
This protocol details the conversion of N-phthaloylglycine to the active derivatizing reagent, this compound.
Materials:
-
N-Phthaloylglycine
-
Thionyl chloride (SOCl₂)
-
Hexane
-
Anhydrous reaction vessel with a reflux condenser and gas outlet
Procedure:
-
Place N-phthaloylglycine in a moisture-free reaction vessel.
-
Carefully add an excess of thionyl chloride.
-
Heat the mixture under reflux until the evolution of hydrogen chloride and sulfur dioxide gases ceases (approximately 3 hours).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under vacuum.
-
Add dry hexane to the solid residue and then evaporate the hexane under vacuum. Repeat this step to ensure the complete removal of residual thionyl chloride.[1]
-
The resulting solid is this compound, which should be stored in a desiccator under an inert atmosphere.
Protocol 3: Derivatization of Primary Amines for UHPLC-MS/MS Analysis
This protocol provides a general procedure for the derivatization of primary amines in an aqueous sample.
Materials:
-
Aqueous sample containing the primary amine analyte(s)
-
This compound solution (freshly prepared in a dry aprotic solvent like acetonitrile)
-
Buffer solution (e.g., phosphate buffer, pH 6.5)
-
Vortex mixer
-
Thermostatted water bath or incubator
Procedure:
-
To a specific volume of the aqueous sample (or a standard solution), add an appropriate volume of buffer to adjust the pH to 6.5.
-
Add a defined volume of the freshly prepared this compound solution. The molar ratio of the reagent to the analyte may need to be optimized, but an excess of the reagent is typically used.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 30 °C for 10 minutes.
-
After incubation, the sample is ready for direct injection into the UHPLC-MS/MS system or may be further processed (e.g., dilution, quenching) as required by the specific analytical method.
Visualizations
Caption: Workflow for the synthesis of this compound and its use in primary amine derivatization.
Caption: Simplified reaction mechanism for the derivatization of a primary amine with this compound.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimal pH for Phthalylglycyl Chloride Derivatization of Biogenic Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal derivatization of biogenic amines using Phthalylglycyl chloride (PG-Cl). The key parameter of reaction pH is discussed, along with other critical factors influencing derivatization efficiency. The provided protocols are intended to serve as a guide for developing robust analytical methods for the quantification of biogenic amines in various matrices.
Introduction
Biogenic amines are low molecular weight organic bases that play crucial roles in human physiology and are important biomarkers for various diseases. Their accurate quantification is essential in clinical diagnostics and pharmaceutical research. Due to their polar nature and lack of strong chromophores, derivatization is a common strategy to improve their chromatographic retention and detection sensitivity. This compound (PG-Cl) has emerged as a valuable derivatization reagent for biogenic amines, enhancing their detectability by mass spectrometry.[1][2] The efficiency of the derivatization reaction is highly dependent on the reaction conditions, with pH being a critical parameter.
The Critical Role of pH in PG-Cl Derivatization
The derivatization of biogenic amines with PG-Cl is a nucleophilic acyl substitution reaction where the primary or secondary amine group of the biogenic amine attacks the carbonyl carbon of the acyl chloride. The pH of the reaction medium plays a pivotal role in this process by influencing the nucleophilicity of the amine and the stability of the derivatizing reagent.
An optimal pH of 6.5 has been established for the derivatization of adrenaline, dopamine, and octopamine with PG-Cl.[1][2] At this slightly acidic pH, a high derivatization yield of 95-97% can be achieved.[1][2]
Deviation from the optimal pH can have detrimental effects on the reaction:
-
Acidic Conditions (pH < 6.5): In an acidic solution, the derivatization reaction is inhibited. This is because the primary amine groups of the biogenic amines are protonated to form ammonium ions (-NH3+), which are not nucleophilic and thus cannot react with the PG-Cl. Furthermore, acidic conditions can promote the hydrolysis of the derivatization agent.[1]
-
Alkaline Conditions (pH > 6.5): In an alkaline solution, the hydrolysis of this compound predominates over the derivatization reaction.[1] The hydroxyl ions in the alkaline medium readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding carboxylic acid and rendering the reagent unavailable for derivatization. While other derivatization reagents for biogenic amines, such as dansyl chloride and benzoyl chloride, often require alkaline conditions (pH 9-11.5), this is not the case for PG-Cl.[3][4]
Quantitative Data Summary
The following table summarizes the optimal conditions for the derivatization of biogenic amines with this compound.
| Parameter | Optimal Value | Analyte(s) | Derivatization Yield | Reference |
| pH | 6.5 | Adrenaline, Dopamine, Octopamine | 95-97% | [1][2] |
| Temperature | 30 °C | Adrenaline, Dopamine, Octopamine | 95-97% | [1][2] |
| Reaction Time | 10 minutes | Adrenaline, Dopamine, Octopamine | 95-97% | [1][2] |
Experimental Protocol: Derivatization of Biogenic Amines with PG-Cl
This protocol is based on the established method for the derivatization of adrenaline, dopamine, and octopamine in urine samples.[1][2] Researchers should optimize this protocol for their specific biogenic amines of interest and sample matrix.
4.1. Reagents and Materials
-
This compound (PG-Cl) solution (freshly prepared) in dry acetonitrile.
-
Biogenic amine standards or sample extracts.
-
Buffer solution (e.g., phosphate buffer) to maintain pH 6.5.
-
Quenching solution (e.g., formic acid or other suitable acid).
-
Vortex mixer.
-
Thermomixer or water bath.
-
Centrifuge.
-
LC-MS grade solvents (acetonitrile, water, formic acid).
4.2. Derivatization Procedure
-
Sample Preparation: Prepare the biogenic amine standards or sample extracts in a suitable solvent.
-
pH Adjustment: Adjust the pH of the sample to 6.5 using a suitable buffer. This is a critical step to ensure optimal reaction conditions.
-
Reagent Addition: Add a freshly prepared solution of this compound in dry acetonitrile to the sample. The concentration of the PG-Cl solution should be optimized based on the expected concentration of biogenic amines.
-
Incubation: Vortex the mixture and incubate at 30 °C for 10 minutes.[1][2]
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as a small volume of formic acid, to acidify the mixture and prevent further reaction.
-
Sample Analysis: The derivatized sample is now ready for analysis by LC-MS/MS or other suitable analytical techniques. The derivatives have been found to be stable for up to 24 hours when stored at 5 °C.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the optimization and application of the this compound derivatization method.
Caption: Workflow for this compound Derivatization.
The following signaling pathway diagram illustrates the influence of pH on the derivatization reaction.
Caption: Influence of pH on PG-Cl Derivatization.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Temperature and Time Optimization for Phthalylglycyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the synthesis and reaction optimization of Phthalylglycyl chloride, a versatile reagent in organic synthesis. The protocols emphasize the critical roles of temperature and time in achieving high yields and purity for both the preparation of the acyl chloride and its subsequent reactions with nucleophiles.
Synthesis of this compound
This compound is typically synthesized from N-phthaloylglycine and a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction involves the conversion of the carboxylic acid group of N-phthaloylglycine into a more reactive acyl chloride. Careful control of reaction time and temperature is crucial to ensure complete conversion while minimizing side reactions and decomposition.
Experimental Protocol: Synthesis of this compound
This protocol is based on established laboratory procedures for the preparation of this compound.[1]
Materials:
-
N-phthaloylglycine
-
Thionyl chloride (SOCl₂)
-
Hexane or Petroleum ether (for washing)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a moisture-free atmosphere, suspend N-phthaloylglycine (e.g., 0.01 mol) in an excess of thionyl chloride (e.g., 5.0 mL).
-
Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gases. The reaction is typically stirred for approximately 3 hours, or until the evolution of gases ceases.[1]
-
Alternatively, the mixture can be refluxed until the N-phthaloylglycine is fully dissolved, followed by an additional 10 minutes of refluxing to ensure complete reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under vacuum. To ensure complete removal of residual SOCl₂, add dry hexane to the solid residue and evaporate it under vacuum. This process should be repeated at least once.[1]
-
The resulting white crystalline solid is then filtered, washed with petroleum ether, and dried in a vacuum to yield pure this compound.[1] An 89% yield has been reported using this method.[1]
Table 1: Summary of Synthesis Conditions for this compound
| Parameter | Condition | Observation/Outcome | Reference |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Standard and effective reagent. | [1] |
| Temperature | Room temperature or Reflux | Room temperature requires longer reaction time; reflux can expedite the reaction. | [1] |
| Reaction Time | ~3 hours at room temp (until gas evolution ceases) or reflux until dissolution + 10 min | Adequate time is needed for complete conversion. | [1] |
| Work-up | Vacuum evaporation of excess SOCl₂, washing with hexane/petroleum ether | Crucial for removing impurities and obtaining a pure product. | [1] |
| Reported Yield | 89% | High yield achievable with careful execution. | [1] |
Optimization of this compound Reactions with Amines (Derivatization)
This compound is an effective derivatizing agent for primary and secondary amines, enhancing their chromatographic retention and mass spectrometric detection. A systematic study on the derivatization of dopamine and octopamine has provided clear optimal conditions for this type of reaction.
Key Findings from Optimization Studies
The derivatization of dopamine and octopamine with this compound in acetonitrile was optimized for temperature and reaction time. The study revealed the following:
-
Optimal Temperature: The maximum yield of the derivatized products was achieved at 30 °C .[1]
-
Optimal Reaction Time: A reaction time of 10 minutes at 30 °C resulted in the highest yield.[1]
-
Effect of Higher Temperatures: Increasing the temperature beyond 30 °C led to the degradation of the derivatized products.[1]
Table 2: Temperature and Time Optimization for Derivatization of Amines
| Temperature (°C) | Reaction Time (min) | Relative Yield (%) | Notes | Reference |
| Not specified | 5 | Sub-optimal | Shorter time is insufficient for complete reaction. | [1] |
| 30 | 10 | ~95-97 | Optimal conditions for maximum yield. | [1] |
| Not specified | 15 | Decreasing | Longer reaction times at optimal temperature did not improve yield. | [1] |
| > 30 | 10 | Decreasing | Higher temperatures cause degradation of the product. | [1] |
Experimental Protocol: Derivatization of Amines with this compound
This protocol is optimized for the derivatization of primary amines for analytical purposes.[1]
Materials:
-
Amine-containing sample
-
This compound solution (freshly prepared in dry acetonitrile)
-
Acetonitrile (dry)
-
Buffer solution (e.g., pH 6.5)
-
Thermomixer or water bath
Procedure:
-
Prepare a fresh solution of this compound in dry acetonitrile.
-
In a reaction vial, mix the amine sample with the appropriate buffer to maintain a pH of 6.5.
-
Add the this compound solution to the amine sample.
-
Incubate the reaction mixture at 30 °C for 10 minutes with gentle agitation.
-
After 10 minutes, the reaction can be stopped, and the sample can be prepared for analysis (e.g., by UHPLC-MS/MS).
-
For storage, the derivatized samples are stable for up to 24 hours when kept at 5 °C.[1]
Reactions of this compound with Other Nucleophiles
While detailed optimization data for reactions with other nucleophiles like alcohols are not as readily available, general principles of acyl chloride reactivity can guide the experimental design. Acyl chlorides are highly reactive and typically react vigorously with nucleophiles at room temperature. For less reactive nucleophiles or to control the reaction rate, gentle heating may be necessary. Conversely, for highly exothermic reactions or when dealing with sensitive substrates, cooling the reaction mixture is advisable.
A patent describing the synthesis of peptides using this compound indicates that the reaction with amino acids such as glycyl-glycine and tryptophane is carried out in an ice-cold solution with a reaction time of about one hour . This suggests that for acylation of amino acids, lower temperatures are preferred to maintain the integrity of the reactants and products.
Table 3: General Conditions for this compound Reactions with Various Nucleophiles
| Nucleophile | General Temperature | General Reaction Time | Notes |
| Primary/Secondary Amines | 0 °C to 30 °C | 10 minutes to 1 hour | Optimal conditions are substrate-dependent. 30 °C for 10 min is optimal for some derivatizations.[1] |
| Amino Acids | 0 °C (ice bath) | ~1 hour | Lower temperatures are preferred to prevent side reactions. |
| Alcohols | Room Temperature | Varies | Reactions are generally vigorous. |
| Water (Hydrolysis) | Room Temperature | Rapid | This compound is moisture-sensitive and will hydrolyze to N-phthaloylglycine. |
Visualizing the Workflow
The following diagrams illustrate the synthesis and reaction pathways discussed in these application notes.
Caption: Synthesis of this compound Workflow.
Caption: Logical Workflow for Reaction Optimization.
Conclusion
The successful application of this compound in synthesis is highly dependent on the careful optimization of reaction temperature and time. For the synthesis of this compound itself, ensuring the reaction goes to completion without prolonged exposure to harsh conditions is key. In subsequent reactions, the optimal conditions are dictated by the nature of the nucleophile. For sensitive amines in derivatization reactions, a mild temperature of 30 °C and a short reaction time of 10 minutes have been shown to be optimal. For other nucleophiles, starting with cooler conditions and gradually adjusting the temperature and time while monitoring the reaction progress is a prudent approach. These guidelines and protocols provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: Phthalylglycyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic selection of protecting groups is a critical determinant of the overall success, influencing yield, purity, and stereochemical integrity of the final product. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies dominate the landscape of solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups remains a key area of research for overcoming specific synthetic challenges. Phthalylglycyl chloride, and more broadly the phthaloyl group, offers a robust and orthogonal N-terminal protection strategy with distinct advantages in certain applications.
The phthaloyl group is notably stable to both the acidic conditions used for Boc-deprotection and the basic conditions for Fmoc-removal, providing a valuable tool for the synthesis of complex peptides, such as cyclic or branched peptides, where multiple levels of orthogonal protection are required.[1] Its removal is typically achieved through hydrazinolysis, a mechanism distinct from the standard deprotection protocols.[1] Furthermore, the rigid structure of the phthaloyl group can help to minimize racemization of the protected amino acid residue during coupling. This application note provides a detailed overview of the use of this compound and the broader phthaloyl protection strategy in peptide synthesis, complete with experimental protocols and comparative data.
Data Presentation
Table 1: Comparison of N-Terminal Protecting Groups in Peptide Synthesis
| Characteristic | Phthaloyl (Phth) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Hydrazinolysis (e.g., hydrazine hydrate in DMF) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA in DCM) |
| Orthogonality | Orthogonal to both Fmoc and Boc strategies | Orthogonal to Boc strategy | Orthogonal to Fmoc strategy |
| Stability | Stable to strong acids and bases | Base-labile, stable to mild acid | Acid-labile, stable to base and nucleophiles |
| Racemization Potential | Generally low for the protected residue; may influence adjacent residues | Low during coupling of urethane-protected amino acids; can be a concern with certain amino acids and coupling reagents | Generally low, as deprotection is acidic |
| Typical Coupling Yield | High, but can be sequence-dependent | Generally >99% with modern coupling reagents | Generally high, but can be affected by aggregation |
| Key Advantages | True orthogonality to standard strategies, potential for reduced racemization. | Mild deprotection conditions, wide applicability. | Robust, well-established, can reduce aggregation in some cases. |
| Key Disadvantages | Deprotection with hydrazine can be harsh and may not be compatible with all functional groups; byproduct removal requires thorough washing. | Potential for side reactions like aspartimide and diketopiperazine formation. | Requires strong, corrosive acids for deprotection; potential for t-butylation of sensitive residues. |
Table 2: Deprotection Conditions and Typical Yields
| Protecting Group | Reagent | Solvent | Temperature | Time | Typical Yield |
| Phthaloyl | 5-10% Hydrazine monohydrate | DMF or THF | Room Temperature | 30 - 90 minutes (2-3 treatments) | >98% |
| Fmoc | 20% Piperidine | DMF | Room Temperature | 5 - 20 minutes (2 treatments) | >99% |
| Boc | 50% TFA | DCM | Room Temperature | 20 - 30 minutes | >99% |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from N-phthaloylglycine, which is prepared by the reaction of glycine with phthalic anhydride.
Protocol 1: Synthesis of N-Phthaloylglycine
-
In a round-bottom flask, dissolve glycine in hot DMF.
-
Add phthalic anhydride to the solution.
-
Heat the reaction mixture for 6 hours.
-
Allow the mixture to cool, leading to the precipitation of N-phthaloylglycine.
-
Filter the precipitate, wash with a suitable solvent, and dry to obtain the product. A typical yield is around 95%.
Protocol 2: Synthesis of this compound
-
In a moisture-free atmosphere, treat N-phthaloylglycine with an excess of thionyl chloride (SOCl₂).
-
Stir the resulting mixture until the evolution of gases ceases (approximately 3 hours) and then let it stand overnight.
-
Evaporate the excess thionyl chloride in a vacuum.
-
Treat the solid residue with hexane and re-evaporate to remove trace amounts of SOCl₂. Repeat this step.
-
The resulting solid is this compound.
N-Terminal Protection of a Resin-Bound Peptide with a Phthaloyl Group
This protocol describes the protection of the N-terminal amine of a peptide attached to a solid support using phthalic anhydride.
Protocol 3: N-Phthaloylation on Solid Support
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Reagent Solution: Prepare a solution of phthalic anhydride (10 equivalents relative to resin loading) and 2,4,6-collidine (10 equivalents) in DMF.
-
Reaction: Add the reagent solution to the swollen resin. Agitate the reaction vessel at 40-50°C for 4-12 hours, or until a Kaiser test on a small sample of beads is negative, indicating a complete reaction.
-
Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Deprotection of the N-Phthaloyl Group
The removal of the phthaloyl group is achieved by hydrazinolysis.
Protocol 4: Hydrazinolysis of N-Phthaloyl Group on Solid Support
-
Resin Preparation: Swell the N-phthaloyl protected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Deprotection Solution: Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF.
-
Reaction: Add the deprotection solution to the resin and agitate at room temperature for 30 minutes. Drain the solution. Repeat this step two more times for a total of three treatments.
-
Washing: This step is critical to remove the phthalhydrazide byproduct. Wash the resin extensively with DMF (5-7x). A final wash with a 0.5% DIPEA solution in DMF can help to scavenge any remaining byproduct. Follow with DCM (3x) and Methanol (3x) washes. The resin is now ready for the next coupling step.
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: SPPS Workflow with Phthaloyl Protection.
Caption: Orthogonality of the Phthaloyl Group.
References
Application Notes and Protocols for Enhanced Ionization Efficiency in Mass Spectrometry using Phthalylglycyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of small polar molecules, such as catecholamines and amino acids, by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their poor retention and low ionization efficiency. Chemical derivatization is a widely employed strategy to overcome these limitations. Phthalylglycyl chloride (PG-Cl) has emerged as a promising derivatization reagent that enhances the analytical performance of these molecules in mass spectrometry.
This document provides detailed application notes and protocols for the use of this compound as a derivatization agent to improve the ionization efficiency of small polar analytes in LC-MS analysis. PG-Cl derivatization offers several advantages, including rapid reaction times, derivatization at a near-neutral pH, and a significant increase in ionization yield under positive electrospray ionization (ESI) conditions.[1] These characteristics make it a valuable tool for researchers in various fields, including clinical diagnostics and drug development.
Principle of this compound Derivatization
This compound reacts with primary and secondary amino groups present in target analytes. This reaction attaches the phthalylglycyl moiety to the analyte, which increases its molecular weight and hydrophobicity. The addition of the phthalylglycyl group, which contains a secondary nitrogen atom, significantly enhances the ionization efficiency of the derivatized molecule in positive ion mode ESI-MS.[1] This leads to improved sensitivity and lower detection limits. The derivatization process is rapid, typically completed within 10 minutes.[1][2]
Applications
This compound derivatization has been successfully applied to the quantitative analysis of various small polar molecules in complex biological matrices, such as human urine.[1][2] Key applications include the determination of:
-
Amino Acids: Arginine, Leucine, Phenylalanine, Serine, Valine[3]
Data Presentation
Table 1: Comparison of Derivatization Agents for Catecholamine Analysis
| Derivatization Agent | Reaction Time | pH Condition | Key Advantages with PG-Cl |
| This compound (PG-Cl) | 10 minutes[1][2] | ~6.5[1][2] | Higher ionization yield, faster reaction, near-neutral pH[1] |
| 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | At least 30 minutes[1] | Alkaline[1] | PG-Cl avoids the need for alkaline conditions which can degrade analytes.[1] |
| Dansyl chloride (DNS-Cl) | At least 30 minutes[1] | Alkaline[1] | PG-Cl offers a much faster derivatization.[1] |
Table 2: LC-MS/MS Performance for Catecholamines Derivatized with PG-Cl in Urine
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Adrenaline | 1.5 ng/mL[1][2] | 5 ng/mL[1][2] |
| Dopamine | 1.5 ng/mL[1][2] | 5 ng/mL[1][2] |
| Octopamine | 1.5 ng/mL[1][2] | 5 ng/mL[1][2] |
Experimental Protocols
Materials
-
This compound (PG-Cl)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide
-
Methanol (MeOH)
-
Phosphate buffer (pH 6.5)
-
Internal Standard (e.g., Gabapentin)[1]
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
Standard solutions of target analytes
-
Biological samples (e.g., urine)
Equipment
-
UHPLC system coupled with a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Vortex mixer
-
Centrifuge
-
Thermomixer or water bath
-
Autosampler vials
Protocol 1: Derivatization of Catecholamines in Urine
This protocol is adapted from the method described for the determination of adrenaline, dopamine, and octopamine in human urine.[1]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples at 10,000 x g for 10 minutes to remove particulate matter.
- Dilute the supernatant 1:10 with deionized water.
2. Derivatization Procedure:
- To 100 µL of the diluted urine sample, add 100 µL of phosphate buffer (pH 6.5).
- Add 50 µL of a freshly prepared solution of this compound in acetonitrile (concentration to be optimized, e.g., 1 mg/mL).
- Vortex the mixture for 30 seconds.
- Incubate the reaction mixture at 30°C for 10 minutes.[1][2]
- Stop the reaction by adding 10 µL of 5% ammonium hydroxide in methanol.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS analysis.
3. LC-MS/MS Analysis:
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Develop a suitable gradient to separate the derivatized analytes.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS Detection: High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS) for targeted analysis.
Mandatory Visualization
Caption: Workflow for PG-Cl derivatization of urine samples.
Caption: Benefits of PG-Cl derivatization for LC-MS analysis.
Troubleshooting and Method Optimization
-
Reagent Stability: this compound is susceptible to hydrolysis in aqueous solutions.[1] It is crucial to use freshly prepared PG-Cl solutions for derivatization to ensure high reaction efficiency.
-
pH of the Reaction: The pH of the derivatization reaction is critical. A pH of 6.5 has been found to be optimal, as acidic conditions inhibit the reaction and alkaline conditions favor the hydrolysis of the reagent.[1]
-
Optimization of Derivatization Conditions: The concentration of PG-Cl, reaction time, and temperature may need to be optimized for different analytes and matrices to achieve the highest derivatization yield. A reaction time of 10 minutes at 30°C has been shown to provide high yields (95-97%) for catecholamines.[1][2]
-
Stability of Derivatives: The stability of the derivatized analytes should be assessed. For catecholamine derivatives, stability has been demonstrated for up to 24 hours when stored at 5°C in an autosampler.[1]
Conclusion
This compound is a highly effective derivatization agent for enhancing the ionization efficiency and chromatographic retention of small polar molecules in LC-MS analysis. The rapid and efficient derivatization at a near-neutral pH makes it a superior alternative to traditional reagents like FMOC-Cl and DNS-Cl for certain applications. The protocols and data presented here provide a solid foundation for researchers to implement this methodology for the sensitive and accurate quantification of challenging analytes in complex biological samples.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Phthalylglycyl Chloride Derivatization for Enhanced Metabolomics Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the field of metabolomics, the comprehensive analysis of small molecules presents a significant challenge due to the diverse chemical properties and wide concentration ranges of metabolites. Many polar and low-molecular-weight compounds exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and low ionization efficiency in mass spectrometry (MS). Chemical derivatization is a powerful strategy to overcome these limitations. Phthalylglycyl chloride (PGC) has emerged as an effective derivatization reagent for metabolites containing primary and secondary amine groups, such as amino acids and catecholamines.[1][2] This document provides detailed application notes and protocols for the use of PGC in metabolomics studies, enabling improved chromatographic separation and enhanced detection sensitivity.
The derivatization with PGC introduces a phthalimide group, which increases the hydrophobicity of the analytes, thereby improving their retention on RPLC columns.[1] Furthermore, the presence of an additional nitrogen atom in the PGC tag can enhance the ionization efficiency of the derivatized metabolites in positive electrospray ionization (ESI), leading to lower detection and quantification limits.[1]
Advantages of this compound Derivatization
Compared to traditional derivatization reagents like 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) and dansyl chloride (DNS-Cl), PGC offers several advantages:
-
Improved Ionization Efficiency: The secondary nitrogen atom in the PGC molecule promotes higher ionization yield in positive ESI-MS compared to FMOC-Cl and DNS-Cl.[1]
-
Rapid Reaction: The derivatization reaction with PGC is significantly faster, typically completing within 10 minutes, whereas reagents like FMOC-Cl and dansyl chloride often require 30 minutes or longer.[1][3]
-
Milder Reaction Conditions: PGC derivatization can be performed at a near-neutral pH (around 6.5), which helps to minimize the degradation of sensitive analytes like catecholamines that can occur under the alkaline conditions required for other reagents.[1]
-
Enhanced Chromatographic Retention: The addition of the phthalimide group increases the retention of polar metabolites on reversed-phase columns.[1]
Quantitative Performance
The use of PGC derivatization leads to significant improvements in the analytical performance for the quantification of various metabolites. The following tables summarize the quantitative data obtained for catecholamines and amino acids using PGC derivatization followed by LC-MS analysis.
Table 1: Quantitative Performance for Catecholamines
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Adrenaline | 1.5 | 5 |
| Dopamine | 1.5 | 5 |
| Octopamine | 1.5 | 5 |
Data sourced from a study utilizing UHPLC-MS/MS for the determination of catecholamines in urine.[1][3]
Table 2: Comparison of Derivatization Agents for Catecholamine Analysis
| Derivatization Agent | Reaction Time | Key Advantages |
| This compound (PGC) | 10 minutes | Higher ionization yield, faster reaction, milder pH.[1] |
| 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | ≥ 30 minutes | Fluorescent marker, but lower ionization yield compared to PGC.[1] |
| Dansyl chloride (DNS-Cl) | ≥ 30 minutes | Fluorescent marker, but requires alkaline conditions which can degrade analytes.[1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of PGC, sample preparation, and the derivatization procedure for metabolomics analysis.
Protocol 1: Synthesis of this compound (PGC)
This protocol describes the synthesis of PGC from N-phthaloylglycine.
Materials:
-
N-phthaloylglycine
-
Thionyl chloride
-
Hexane or petroleum ether
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Suspend N-phthaloylglycine in an excess of thionyl chloride in a round-bottom flask.
-
Heat the mixture to reflux for a specified period to allow for the conversion to the acid chloride.
-
After the reaction is complete, evaporate the excess thionyl chloride under vacuum using a rotary evaporator.
-
Treat the solid residue with hexane or petroleum ether to precipitate the pure N-phthaloylglycine chloride (PGC).
-
Filter the solid product and dry it in a vacuum to obtain the final PGC reagent. An 89% yield can be expected.[4]
Protocol 2: Derivatization of Metabolites in Biological Samples (e.g., Urine)
This protocol details the steps for derivatizing amine-containing metabolites in urine samples using PGC.
Materials:
-
Urine sample
-
Phosphate buffer (pH 6.5)
-
This compound (PGC) solution (freshly prepared in a suitable organic solvent like acetonitrile)
-
Vortex mixer
-
Thermomixer or water bath
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any particulate matter.
-
Dilute the supernatant with phosphate buffer (pH 6.5). The dilution factor may need to be optimized depending on the expected analyte concentrations.
-
-
Derivatization Reaction:
-
Sample Analysis:
-
After incubation, the sample is ready for analysis by LC-MS.
-
Transfer the derivatized sample to an autosampler vial.
-
It has been observed that the derivatives are stable for up to 24 hours when stored at 5°C in an autosampler tray.[1]
-
Visualizations
PGC Derivatization Workflow
The following diagram illustrates the general workflow for PGC derivatization in a metabolomics study.
Caption: Workflow for PGC derivatization in metabolomics.
Reaction Scheme of PGC with Amines
This diagram shows the chemical reaction between this compound and an amine-containing metabolite.
Caption: PGC derivatization reaction with an amine.
Logical Relationship of PGC Derivatization Benefits
The following diagram outlines the logical flow of how PGC derivatization improves metabolomics analysis.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Phthalylglycyl Chloride in the Synthesis of Benzofuran Derivatives: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalylglycyl chloride has been identified as a reagent for the amido-alkylation process in the synthesis of benzofuran derivatives. This application note details a plausible synthetic route, experimental protocols, and the logical workflow for utilizing this compound to construct the benzofuran scaffold, a core structure in many biologically active compounds. While direct and detailed literature on this specific transformation is scarce, the proposed methodology is grounded in established principles of organic synthesis, including O-acylation of phenols and subsequent intramolecular cyclization.
Proposed Synthetic Pathway
The synthesis of benzofuran derivatives using this compound is hypothesized to proceed via a two-step sequence:
-
O-Acylation of a Phenol: A substituted phenol reacts with this compound in the presence of a base to form an intermediate ester.
-
Intramolecular Cyclization: The intermediate ester undergoes an intramolecular cyclization, such as a Friedel-Crafts acylation or a related cyclization, to form the benzofuran ring system.
This proposed pathway is illustrated in the logical workflow diagram below.
Application Notes and Protocols: Phthalylglycyl Chloride in Remote C-H Bond Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The functionalization of carbon-hydrogen (C-H) bonds, particularly at remote positions, is a transformative strategy in modern organic synthesis, enabling the streamlined construction of complex molecules from simple precursors. This approach is of paramount importance in drug discovery and development, where late-stage modification of lead compounds can rapidly generate diverse analogues for structure-activity relationship studies. Directing groups have emerged as a powerful tool to control the regioselectivity of C-H activation. Among these, N-acyl amino acid derivatives have shown significant promise due to their chirality, structural diversity, and potential for facile removal.
Phthalylglycyl chloride serves as a versatile building block for the installation of the phthalylglycyl amide moiety, which can act as an effective directing group in transition metal-catalyzed remote C-H bond functionalization. The phthalimide group offers several advantages, including high stability and the ability to influence the electronic and steric environment of the catalytic center. These application notes provide an overview of the use of this compound in this context, along with exemplary protocols for the synthesis of the directing group precursor and its application in a representative remote C-H functionalization reaction.
Synthesis of this compound
This compound is readily prepared from N-phthaloylglycine, which is synthesized by the reaction of glycine with phthalic anhydride. The subsequent conversion to the acid chloride is typically achieved using thionyl chloride.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of N-Phthaloylglycine In a round-bottom flask, glycine (1.0 eq) is suspended in dimethylformamide (DMF). Phthalic anhydride (1.05 eq) is added, and the mixture is heated to 120-130 °C for 2-3 hours. After cooling to room temperature, the reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford N-phthaloylglycine as a white solid.
-
Step 2: Synthesis of this compound N-phthaloylglycine (1.0 eq) is placed in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Thionyl chloride (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or gentle reflux until the solid dissolves and gas evolution ceases (typically 1-2 hours). Excess thionyl chloride is removed under reduced pressure to yield this compound as a solid, which can be used in the next step without further purification.
Application in Remote C-H Bond Functionalization
The phthalylglycyl amide, formed by reacting this compound with an amine substrate, can direct the functionalization of remote C-H bonds. The specific position of functionalization (e.g., meta or remote ortho) is influenced by the substrate geometry, the length of the linker, and the catalytic system employed. Palladium-catalyzed reactions are commonly used for such transformations.
While a direct protocol for a phthalylglycyl-directed remote C-H functionalization is presented here as a representative example, the conditions are adapted from well-established procedures using structurally related N-acyl amino acid directing groups. Researchers should optimize these conditions for their specific substrates.
Exemplary Application: Palladium-Catalyzed Remote ortho-Iodination of a γ-Arylpropylamine Derivative
This protocol is adapted from a procedure for picolinamide-directed remote C-H iodination and serves as a model for the application of an amide-based directing group in remote C-H functionalization.
Diagram of the Proposed Experimental Workflow:
Troubleshooting & Optimization
Optimizing Phthalylglycyl chloride derivatization yield for trace analysis
Welcome to the technical support center for optimizing Phthalylglycyl chloride (PGC) derivatization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal yields for trace analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PGC) and why is it used for derivatization?
A1: this compound (PGC) is a derivatizing agent used to modify analytes, particularly those containing primary and secondary amine groups. This chemical modification is often necessary for compounds that have low volatility, poor thermal stability, or are not easily detectable by chromatographic systems. The PGC derivatization in[1]troduces a phthalimide group, which enhances the analyte's properties for analysis by:
-
Improving retention on reversed-phase chromatography columns.
-
Increasing the ioniza[2]tion efficiency for mass spectrometry (MS) detection.
-
Enhancing the detecta[2]bility and selectivity of the analysis.
Q2: What types of anal[3][4]ytes are suitable for PGC derivatization?
A2: PGC is primarily used for small, polar molecules containing primary or secondary amine functional groups. It has been successfully [2]applied to the analysis of catecholamines (e.g., dopamine, adrenaline), amino acids, and other neurochemicals in complex biological matrices like urine.
Q3: What are the main [2][5][6][7]advantages of PGC compared to other derivatization reagents like FMOC-Cl or Dansyl Chloride?
A3: PGC offers several advantages, including a significantly faster reaction time. While reagents like FMOC-Cl and Dansyl Chloride may require 30 minutes or more, PGC can achieve high derivatization yields in as little as 10 minutes. Additionally, the PGC der[2]ivative structure can facilitate better chromatographic separation of similar analytes compared to the more hydrophobic derivatives formed by FMOC-Cl and Dansyl Chloride.
Q4: Is PGC stable in s[2]olution?
A4: No, PGC has low stability in aqueous solutions due to rapid hydrolysis. It is critical to use fre[2]shly prepared PGC solutions for each experiment to ensure high reactivity and optimal derivatization yield.
Troubleshooting Gu[3]ide
This section addresses common problems encountered during PGC derivatization experiments.
Problem 1: Low or No Derivatization Yield
| Potential Cause | Recommended Solution |
| Incorrect pH | The reaction pH is critical. An acidic environment inhibits the derivatization, while a highly alkaline solution favors the hydrolysis of PGC over the desired reaction. The optimal pH is typically around 6.5. Adjust the pH of your rea[2]ction buffer accordingly. |
| Suboptimal Temperature | Reaction temperature significantly impacts yield. The optimal temperature for PGC derivatization is approximately 30°C. Higher temperatures can l[2][5]ead to the degradation of the formed derivatives. |
| Degraded PGC Reagen[2]t | PGC hydrolyzes quickly in the presence of moisture. Ensure you are using a fr[2]eshly prepared solution of PGC in a dry solvent like acetonitrile for each set of experiments. Store solid PGC in a desi[2]ccator under an inert atmosphere. |
| Presence of Water | Moisture in the sample or solvents can consume the PGC reagent through hydrolysis, preventing it from reacting with the analyte. Use dry solvents and cons[8][9]ider sample drying steps if applicable. |
| Insufficient Reaction Time | While PGC reacts quickly, the reaction still requires adequate time to proceed to completion. An optimal reaction time of 10 minutes has been reported for high yields. |
| Incorrect Reagent C[2][5]oncentration | The concentration of the derivatizing agent is important. It is recommended to use PGC in molar excess to drive the reaction to completion. |
Problem 2: Poor Reproducibility or Inconsistent Results
| Potential Cause | Recommended Solution |
| Inconsistent pH Control | Small variations in buffer pH can lead to significant differences in yield. Prepare buffers carefully and verify the pH before each experiment. |
| Temperature Fluctuations | Ensure your reaction vessel is maintained at a constant temperature (e.g., using a water bath or heating block) throughout the incubation period. |
| Variable Reagent Quality | The use of old or improperly stored PGC will result in lower reactivity. Always use a freshly prepared solution from a high-purity solid reagent. |
| Matrix Effects | [2]Components in the sample matrix (e.g., salts, proteins in urine) can interfere with the reaction. Implement a sample clean-up step, such as solid-phase extraction (SPE), before derivatization. |
Problem 3: Presence of Interfering Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| PGC Hydrolysis Product | The primary side product is from the hydrolysis of PGC. Optimizing the pH to 6.5 minimizes this, as both highly acidic and alkaline conditions increase the rate of hydrolysis. |
| Side Reactions with[2] Matrix | Other nucleophilic compounds in the sample matrix can react with PGC. A thorough sample preparation procedure (e.g., SPE) is crucial to remove these interferences before adding the derivatization reagent. |
| Derivative Degradation | Increasing the reaction temperature beyond the optimum (30°C) can cause the derivatives to degrade, creating extra peaks. Once the reaction is comp[2]lete, store samples at a low temperature (e.g., 5°C in an autosampler) prior to analysis. Derivatives have been found to be stable for up to 24 hours under these conditions. |
Experimental Pro[3]tocols & Data
Optimized Derivatization Conditions
The following table summarizes the optimized conditions for achieving high derivatization yields with PGC for trace analysis of catecholamines.
| Parameter | Optimal Value | Notes |
| pH | 6.5 | Critical for balancing derivatization and reagent hydrolysis. |
| Temperature | 30 [2]°C | Higher temperatures can cause derivative degradation. |
| Reaction Time | 1[2][5]0 minutes | Sufficient for achieving yields of 95-97%. |
| Solvent for PGC | [2][5] Dry Acetonitrile | Minimizes premature hydrolysis of the reagent. |
| Storage of Derivati[2]ves | 5 °C | Stable for up to 24 hours post-reaction. |
General Derivat[3]ization Protocol for Biological Samples (e.g., Urine)
This protocol provides a general workflow for the derivatization of amines in a urine sample for LC-MS analysis.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample to pellet any particulate matter.
-
Perform a sample clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.
-
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate buffer) and adjust the pH to 6.5.
-
Immediately before use , prepare the PGC derivatization solution in dry acetonitrile. The concentration may need to be optimized based on the expected analyte concentration.
-
-
Derivatization Reaction:
-
In a reaction vial, combine a specific volume of the pre-treated sample (e.g., 100 µL) with the pH 6.5 buffer (e.g., 200 µL).
-
Add the freshly prepared PGC solution (e.g., 200 µL).
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
-
Sample Analysis:
-
After incubation, the reaction is complete. Transfer the sample to an autosampler vial.
-
Store the vial at 5°C in the autosampler tray until injection.
-
Analyze the sample using a suitable LC-MS method.
-
Visual Guides
Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. | PPTX [slideshare.net]
- 4. Chemical Derivatization in Flow Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Phthalylglycyl Chloride and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Phthalylglycyl chloride and its derivatives. The information is structured to address common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound and other acyl chlorides is hydrolysis.[1][2][3][4][5] These compounds are highly reactive towards moisture, leading to the formation of the corresponding carboxylic acid (N-Phthaloylglycine) and hydrochloric acid.[1][2] Therefore, maintaining anhydrous (dry) conditions during handling and storage is critical.[2][4][6]
Q2: How does pH affect the stability of this compound derivatives?
A2: The stability of derivatives formed from this compound is significantly influenced by pH. For instance, in the derivatization of catecholamines, the derivatives were found to be most stable at a pH of 6.5.[7] In acidic solutions, the derivatization reaction is inhibited, and hydrolysis of the this compound reagent is favored.[7] Conversely, in alkaline solutions, the rate of hydrolysis of the formed derivative increases.[7]
Q3: What is the recommended storage temperature for this compound and its derivatives?
A3: this compound should be stored in a cool, dry place, such as a refrigerator or freezer designated for chemicals, under an inert atmosphere.[3][6][8] For its derivatives, storage at low temperatures is also crucial. For example, catecholamine derivatives have been shown to be stable for up to 24 hours when stored at 5°C.[7]
Q4: Can I use standard thin-layer chromatography (TLC) to monitor reactions involving this compound?
A4: It is generally not recommended to use standard silica gel TLC to monitor reactions with acyl chlorides.[3][5] The silica gel is slightly acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride on the plate, leading to misleading results.[3][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and its derivatives.
Issue 1: Low Yield in Derivatization or Acylation Reactions
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Reagent Degradation | Use a freshly prepared solution of this compound for your experiments, as it has low stability in aqueous solutions.[7] |
| Incorrect pH | Optimize the reaction pH. For derivatization of amines, a pH of 6.5 has been found to be optimal.[7] |
| Suboptimal Temperature | Control the reaction temperature. For some derivatization reactions, the maximum yield was observed at 30°C, with degradation occurring at higher temperatures.[7] |
| Competing Reactions | In complex matrices like plasma or serum, other amines and peptides can compete in the reaction, leading to lower yields.[7] Consider a sample purification step before derivatization. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Stock Solution | Prepare fresh stock solutions of this compound before each experiment. Avoid storing it in solution, especially in protic or aqueous solvents.[7] |
| Atmospheric Moisture | Conduct experiments in a glove box or under a steady stream of inert gas to minimize exposure to air.[4][5] |
| Improper Storage | Store this compound in a tightly sealed container in a desiccator or a freezer.[3][4][6] Wrapping the cap with Parafilm can provide an additional barrier against moisture.[9] |
Quantitative Data Summary
The stability of this compound derivatives is highly dependent on the experimental conditions. The following table summarizes the optimal conditions found for the derivatization of catecholamines.
| Parameter | Optimal Value/Condition | Notes |
| pH | 6.5 | Reaction is inhibited in acidic solutions; derivative hydrolysis is favored in alkaline solutions.[7] |
| Temperature | 30°C | Higher temperatures lead to the degradation of the derivatives.[7] |
| Reaction Time | 10 minutes | Maximum yield was observed after this time for the specified application.[7] |
| Storage Stability | Up to 24 hours at 5°C | Refers to the stability of the formed derivatives in glass vials.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a modified literature procedure for the synthesis of N-phthaloylglycine chloride.[7]
Materials:
-
N-phthaloylglycine
-
Thionyl chloride (SOCl₂)
-
Hexane
-
Round-bottom flask
-
Stir bar
-
Vacuum evaporator
Procedure:
-
In a moisture-free atmosphere, treat N-phthaloylglycine with an excess of thionyl chloride in a round-bottom flask.
-
Stir the resulting mixture until the evolution of gases (HCl and SO₂) ceases (approximately 3 hours).
-
Allow the mixture to stand overnight.
-
Evaporate the excess thionyl chloride under a vacuum.
-
Add hexane to the solid residue and then re-evaporate the hexane. Repeat this step to remove trace amounts of thionyl chloride.
-
The resulting solid is this compound.
Protocol 2: General Handling and Storage of this compound
To ensure the integrity of this compound, follow these handling and storage procedures.
Handling:
-
Always handle this compound in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6]
-
Use only dry glassware and equipment.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[6]
Storage:
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[2]
-
For long-term storage, a freezer at or below -20°C is recommended.[8]
Visualizations
Below are diagrams illustrating key processes and relationships relevant to the stability of this compound and its derivatives.
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for optimal derivatization and storage of derivatives.
Caption: Interrelated factors influencing the stability of the derivatives.
References
- 1. nj.gov [nj.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of Phthalylglycyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phthalylglycyl chloride (PG-Cl) derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly concerning the stability of these compounds in autosampler vials.
Frequently Asked Questions (FAQs)
Q1: How stable are this compound (PG-Cl) derivatives in autosampler vials after preparation?
A1: Studies have shown that catecholamine derivatives of this compound are stable for up to 24 hours when stored in glass autosampler vials at 5°C.[1] The relative standard deviation (RSD) for the analysis of these derivatives over this period was found to be less than 15%, indicating good stability under these storage conditions.[1]
Q2: What is the primary degradation pathway for this compound and its derivatives?
A2: The primary degradation pathway for this compound, like other acyl chlorides, is hydrolysis.[2][3] In the presence of water, the acyl chloride group (-COCl) reacts to form a carboxylic acid group (-COOH).[2][3] This means that this compound will hydrolyze to N-phthaloylglycine. Similarly, the derivatives, which are amides, can also undergo hydrolysis under certain conditions (e.g., strong acidic or basic conditions, elevated temperatures), breaking the amide bond to regenerate the original amine and N-phthaloylglycine.
Q3: My derivatization reaction with PG-Cl is giving low or inconsistent yields. What could be the cause?
A3: Low or inconsistent yields in derivatization reactions with PG-Cl are often due to the high reactivity and instability of the PG-Cl reagent itself. Here are some common causes and solutions:
-
Presence of Moisture: this compound is highly sensitive to moisture and will rapidly hydrolyze.[4] It is crucial to use anhydrous solvents (such as dry acetonitrile) and take precautions to protect the reaction from atmospheric moisture.[4] Always use freshly prepared solutions of PG-Cl for derivatization.[4]
-
Incorrect pH: The pH of the reaction medium is critical. For the derivatization of catecholamines with PG-Cl, a pH of 6.5 has been found to be optimal.[1][4] In acidic solutions, the derivatization reaction is inhibited, and hydrolysis of the reagent is favored. In alkaline solutions, the rate of hydrolysis of the reagent can also compete with the derivatization reaction.[4]
-
Suboptimal Temperature: Temperature plays a significant role in the reaction. For catecholamine derivatization, 30°C for 10 minutes has been shown to provide a high yield.[1] Higher temperatures can lead to the degradation of the formed derivatives.[1]
Q4: Should I use glass or polypropylene autosampler vials for my PG-Cl derivatives?
A4: The choice of vial material can impact the stability and recovery of your analytes. While studies have demonstrated the stability of PG-Cl derivatives in glass vials, there are some factors to consider:[1]
-
Glass Vials: These are generally inert and offer good chemical resistance.[5] However, the surface of glass vials contains silanol groups, which can be negatively charged. This can lead to the adsorption of positively charged analytes, such as some amine derivatives, resulting in lower recovery.[6]
-
Polypropylene Vials: These vials do not have silanol groups and can be a better choice for preventing the adsorption of basic compounds.[5][6] However, it's important to be aware of potential issues with plastic vials, such as the leaching of plasticizers or other additives, and the potential for hydrophobic compounds to adsorb to the polypropylene surface.[5][7]
For basic amine derivatives, it is recommended to perform a comparison study with both glass and polypropylene vials to determine the optimal choice for your specific application.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Decreasing peak area over time in the autosampler | Degradation of the derivative in the vial. | 1. Check Autosampler Temperature: Ensure the autosampler is maintained at a low temperature, ideally around 5°C.[1] 2. Verify pH of the final solution: The stability of the derivatives is pH-dependent. Ensure the final sample solution is at an optimal pH (around 6.5 has been shown to be effective for some derivatives).[1][4] 3. Minimize Time in Autosampler: Analyze samples as soon as possible after preparation. |
| No or very small product peak | Failed derivatization reaction. | 1. Use Fresh PG-Cl Solution: this compound is highly sensitive to moisture and should be prepared fresh in an anhydrous solvent like acetonitrile before each use.[4] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and protect the reaction from atmospheric moisture. 3. Optimize Reaction Conditions: Verify the pH, temperature, and reaction time are optimal for your specific analyte.[1] |
| Presence of a large, early-eluting peak | Hydrolysis of unreacted PG-Cl. | 1. Optimize Reagent Concentration: Use a sufficient excess of PG-Cl to drive the reaction to completion, but avoid a large excess that can lead to a significant hydrolysis peak. 2. Chromatographic Separation: Adjust the HPLC gradient to ensure the hydrolysis product (N-phthaloylglycine) is well-separated from the analyte peaks. |
| Poor peak shape (tailing) | Interaction of the analyte with the HPLC column or system. | 1. Check for Column Activity: The stationary phase may have active sites that interact with the amine derivatives. Consider using a column with end-capping or a different stationary phase. 2. Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of the analyte and reduce tailing. 3. Consider Vial Adsorption: If using glass vials, especially for basic analytes, consider switching to polypropylene vials to minimize adsorption.[6] |
| Inconsistent results between samples | Sample preparation variability or vial-to-vial differences. | 1. Standardize Sample Preparation: Ensure consistent timing, temperature, and reagent addition for all samples. 2. Check Vial Quality: Use high-quality, certified vials to minimize variations in surface chemistry and potential contaminants. |
Experimental Protocols
Protocol 1: Preparation of this compound (PG-Cl) Derivatization Reagent
Objective: To prepare a fresh solution of this compound for derivatization reactions.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (HPLC grade)
-
Dry glass vial with a screw cap
-
Micropipettes
Procedure:
-
Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Accurately weigh the required amount of solid this compound into a dry glass vial.
-
Using a micropipette, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Immediately cap the vial and vortex briefly to dissolve the solid.
-
This solution should be used immediately for derivatization and should not be stored for extended periods.
Protocol 2: Stability Assessment of this compound Derivatives in Autosampler Vials
Objective: To evaluate the stability of the derivatized analytes in autosampler vials over a specific time period.
Materials:
-
Prepared derivatives of the analyte of interest
-
HPLC autosampler vials (glass and/or polypropylene)
-
HPLC system with a suitable detector
-
Mobile phase and column appropriate for the separation of the derivatives
Procedure:
-
Prepare a pooled sample of the derivatized analyte at a known concentration.
-
Dispense equal aliquots of the pooled sample into a series of autosampler vials (e.g., 10-15 vials).
-
Place the vials in the autosampler tray, maintained at a controlled temperature (e.g., 5°C).
-
Inject and analyze the samples at regular time intervals (e.g., t=0, 2, 4, 8, 12, 24 hours).
-
At each time point, inject at least three replicate samples to assess precision.
-
Record the peak area of the derivatized analyte at each time point.
-
Calculate the mean peak area and the relative standard deviation (RSD) for the replicate injections at each time point.
-
Plot the mean peak area against time to visualize any degradation trend.
-
The derivative is considered stable if the peak area remains within a predefined range (e.g., ±15%) of the initial (t=0) peak area.
Visualizations
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compatibility Issues in Chromatography Vial Materials [hplcvials.com]
- 6. Are Polypropylene Vials Suited to Avoiding Adsorption Issues with Proteins Compared to Glass - FAQ [mtc-usa.com]
- 7. The Horror of Sample Adsorption to Containers (Part 2) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Hydrolysis of Phthalylglycyl chloride and its impact on derivatization
Welcome to the technical support center for phthalylglycyl chloride (PG-Cl) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of PG-Cl, with a special focus on the challenges posed by its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in derivatization?
A1: this compound (PG-Cl) is a derivatizing agent used to modify primary and secondary amines, as well as other nucleophilic compounds, to enhance their analytical detection.[1] It introduces a phthalylglycyl group onto the analyte. This modification is particularly useful in liquid chromatography-mass spectrometry (LC-MS) as it can improve the retention of polar analytes on reversed-phase columns and enhance their ionization efficiency, leading to lower detection and quantification limits.[1]
Q2: Why is this compound so susceptible to hydrolysis?
A2: this compound is an acyl chloride, a class of compounds that are highly reactive towards nucleophiles, with water being a common nucleophile present in many experimental settings. The carbonyl carbon in the acyl chloride is highly electrophilic, making it a prime target for attack by water molecules. This reaction, known as hydrolysis, converts the reactive this compound into the non-reactive N-phthaloylglycine, rendering it incapable of derivatizing the target analyte and leading to lower product yields.
Q3: How does the stability of this compound compare to other common derivatization reagents like FMOC-Cl and DNS-Cl?
A3: this compound, similar to other acyl chlorides like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and dansyl chloride (DNS-Cl), exhibits low stability in aqueous solutions.[1] This instability necessitates careful handling and reaction setup to minimize hydrolysis. However, one of the advantages of PG-Cl is its rapid reaction time, often completing derivatization in as little as 10 minutes, which is significantly faster than the 30 minutes or more required for FMOC-Cl and DNS-Cl.[1]
Q4: What are the optimal conditions for a successful derivatization reaction with this compound?
A4: For optimal derivatization yield with this compound, a pH of 6.5 and a temperature of 30°C are recommended, with a reaction time of approximately 10 minutes.[1][2] Under these conditions, derivatization yields of 95–97% have been reported.[1][2] It is crucial to use a freshly prepared solution of this compound for each experiment due to its high rate of hydrolysis.[1]
Q5: What are the advantages of using this compound for derivatization in LC-MS applications?
A5: this compound offers several advantages in LC-MS analysis. The presence of a secondary nitrogen atom in its structure can lead to a higher ionization yield compared to FMOC-Cl and DNS-Cl, resulting in improved detection and quantification limits.[1] Additionally, the phthalimide group enhances the retention of polar analytes on reversed-phase columns.[1]
Troubleshooting Guide
This guide addresses common issues encountered during derivatization experiments with this compound.
Issue 1: Low or No Derivatization Product Detected
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | - Use anhydrous (dry) solvents and reagents. Dry acetonitrile is a commonly used solvent.[1]- Prepare the this compound solution immediately before use.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Incorrect pH of the Reaction Mixture | - Adjust the pH of the reaction mixture to the optimal range of 6.5.[1][2] In acidic solutions, the derivatization reaction is inhibited, while in alkaline solutions, the rate of hydrolysis of the reagent is significantly increased.[1] |
| Suboptimal Reaction Temperature or Time | - Ensure the reaction is carried out at the recommended temperature of 30°C for 10 minutes.[1][2] |
| Degraded this compound Reagent | - Use a fresh batch of this compound. Store the reagent in a desiccator under cool and dark conditions. |
Issue 2: Inconsistent or Poorly Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Water Content in Solvents/Reagents | - Standardize the use of anhydrous solvents and ensure consistent handling procedures to minimize water contamination. |
| Inconsistent pH of the Reaction Buffer | - Prepare fresh buffer solutions for each set of experiments and verify the pH before use. |
| Instability of the Derivatized Product | - While derivatives are generally stable for up to 24 hours when stored at 5°C, they should be analyzed as soon as possible after preparation.[1] |
Data Presentation
Table 1: Effect of pH on Derivatization and Hydrolysis
| pH | Derivatization Efficiency | Predominant Reaction |
| < 6.0 | Low | Inhibition of derivatization, prevalence of reagent hydrolysis[1] |
| 6.5 | High (Optimal) | Efficient derivatization [1][2] |
| > 7.0 | Low | Hydrolysis of the derivatization agent predominates over derivatization[1] |
Table 2: Comparison of Derivatization Agents for Catecholamine Analysis
| Feature | This compound (PG-Cl) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Dansyl Chloride (DNS-Cl) |
| Reaction Time | ~10 minutes[1] | ≥ 30 minutes[1] | ≥ 30 minutes[1] |
| Optimal pH | 6.5[1][2] | Alkaline | Alkaline |
| Detection | LC-MS | Fluorescence, UV | Fluorescence, UV |
| Ionization Yield (LC-MS) | Higher[1] | Lower[1] | Lower[1] |
| LOD for Dopamine (ng/mL) | 1.5[1] | 25[1] | 3[1] |
| LOQ for Dopamine (ng/mL) | 5[1] | 50[1] | 10[1] |
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloylglycine
This protocol describes the synthesis of the precursor for this compound.
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and glycine.[3]
-
Heating: Heat the mixture to 195-200°C for approximately 15 minutes in the absence of a solvent.[3]
-
Solidification: Allow the reaction mixture to cool to room temperature, which will result in the solidification of the product.[3]
-
Recrystallization: Purify the solid product by recrystallizing it from a 10% (v/v) ethanol-water mixture.[3]
-
Drying: Dry the resulting white crystalline precipitate in a desiccator over anhydrous calcium chloride.[3]
Protocol 2: Synthesis of this compound
This protocol details the conversion of N-phthaloylglycine to its acid chloride.
-
Reaction Setup: Place N-phthaloylglycine in a reaction vessel equipped with a reflux condenser and a gas outlet to vent HCl gas into a trap.[4]
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂) to the reaction vessel in a fume hood.[4]
-
Reflux: Heat the mixture gently under reflux on a water bath until the evolution of hydrogen chloride gas ceases (typically 30-40 minutes).[4]
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[4] The resulting solid is crude this compound.
Protocol 3: Derivatization of Primary/Secondary Amines with this compound
This protocol outlines the general procedure for derivatizing amine-containing analytes.
-
Sample Preparation: Prepare a solution of the analyte in an appropriate anhydrous solvent.
-
Reagent Preparation: Dissolve this compound in dry acetonitrile to a suitable concentration. This solution should be prepared fresh.[1]
-
pH Adjustment: Adjust the pH of the analyte solution to 6.5 using a suitable buffer.[1][2]
-
Derivatization Reaction: Add the this compound solution to the analyte solution.
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Incubation: Incubate the reaction mixture at 30°C for 10 minutes.[1][2]
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Analysis: The derivatized sample is now ready for analysis, for example, by LC-MS.
Visualizations
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Formation of byproducts in Phthalylglycyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phthalylglycyl chloride.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during reactions involving this compound, focusing on byproduct formation and offering potential solutions.
Q1: My reaction yield is low, and I've isolated a significant amount of a white solid that is not my desired product. What is this byproduct?
A1: The most common byproduct in this compound reactions is N-phthaloylglycine. This occurs due to the hydrolysis of the highly reactive acid chloride functionality by residual water in your reagents or solvents. This compound is extremely sensitive to moisture.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Quality: Ensure your amine reactant and any bases used are free of water.
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Reaction Setup: Add this compound to the reaction mixture last, and if possible, as a solution in an anhydrous solvent.
Q2: The reaction is sluggish or incomplete, even under anhydrous conditions. What could be the issue?
A2: Several factors can lead to incomplete reactions:
-
Steric Hindrance: If your amine is sterically bulky, the reaction rate can be significantly slower.
-
Insufficient Nucleophilicity of the Amine: Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and will react more slowly.
-
Inadequate Base: In reactions with amine hydrochlorides or when the amine itself is not used in excess, a non-nucleophilic base is required to neutralize the HCl generated. If the base is omitted or is not strong enough, the amine will be protonated and rendered non-nucleophilic.[16]
-
Poor Solubility: this compound or your amine may have poor solubility in the chosen solvent, leading to a slow reaction rate.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can help overcome activation energy barriers, especially with sterically hindered or less reactive amines.
-
Use a More Polar Solvent: If solubility is an issue, consider switching to a more polar, aprotic solvent like DMF or acetonitrile, ensuring they are anhydrous.
-
Add a Catalyst: For sluggish reactions, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be effective.
-
Ensure Proper Stoichiometry of Base: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) for every equivalent of this compound when reacting with an amine salt.
Q3: I am observing a yellow to brown discoloration in my reaction mixture. What could be the cause?
A3: Discoloration can arise from several sources:
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Impure Starting Materials: Impurities in the this compound or the amine can lead to colored byproducts.
-
Reaction with Solvent: If using DMF as a solvent (not just as a catalyst for the formation of the acid chloride), it can react with acyl chlorides to form Vilsmeier-type intermediates, which can be colored and lead to other side products.
-
Side Reactions at Elevated Temperatures: Prolonged heating at high temperatures can cause decomposition of reactants or products.
Troubleshooting Steps:
-
Purify Starting Materials: If possible, purify your amine reactant before use.
-
Use High-Purity Solvents: Ensure the use of high-purity, anhydrous solvents.
-
Avoid High Temperatures: If heating is necessary, do so cautiously and for the minimum time required. Monitor the reaction closely by TLC or LC-MS.
-
Alternative Solvents: If DMF is suspected to be the cause, consider switching to another anhydrous, aprotic solvent like dichloromethane (DCM) or acetonitrile.
Q4: Can this compound react with itself or with tertiary amine bases?
A4: While not extensively documented for this compound specifically, based on general acyl chloride reactivity:
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Dimerization: Acyl chlorides can potentially undergo dimerization, although this is less common.
-
Reaction with Tertiary Amines: Tertiary amines like triethylamine or DIPEA are generally used as proton scavengers. However, if the acyl chloride has an α-proton (which this compound does), a strong, non-nucleophilic base can potentially promote the formation of a ketene intermediate. This ketene is highly reactive and can lead to various byproducts.[16]
Preventative Measures:
-
Controlled Addition of Base: Add the tertiary amine base slowly to the reaction mixture, especially at low temperatures, to minimize the concentration of free base at any given time.
-
Choice of Base: Consider using a weaker or more sterically hindered base if side reactions with the base are suspected.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound reactions.
| Parameter | Value | Conditions | Reference |
| Yield of this compound Synthesis | |||
| From N-phthaloylglycine and SOCl₂ | 89% | Excess SOCl₂, stirred for ~3h, then overnight | [1] |
| Derivatization Yield with Amines | |||
| Dopamine, Adrenaline, Octopamine | 95-97% | pH 6.5, 30 °C, 10 min | [1] |
| Stability of Derivatives | |||
| pH for Optimal Stability | 6.5 | Aqueous solution | [1] |
| Hydrolysis Prevalence | Acidic & Alkaline pH | Aqueous solution | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from N-Phthaloylglycine [1]
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To N-phthaloylglycine (0.01 mol) in a flask equipped with a reflux condenser and a gas outlet, add an excess of thionyl chloride (SOCl₂, 5.0 mL) under a moisture-free atmosphere.
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Stir the resulting mixture at room temperature until the evolution of gases (HCl and SO₂) ceases (approximately 3 hours).
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Allow the mixture to stand overnight at room temperature.
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Remove the excess thionyl chloride by evaporation under vacuum.
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Add hexane to the solid residue and re-evaporate under vacuum. Repeat this step to ensure the complete removal of residual SOCl₂.
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The resulting white crystalline solid is filtered, washed with petroleum ether, and dried under vacuum to yield pure this compound.
Protocol 2: General Procedure for Amide Synthesis using this compound
-
Dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.
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If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents).
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent.
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Add the this compound solution dropwise to the stirred amine solution.
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Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.
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Upon completion, the reaction mixture can be quenched with water or a dilute aqueous acid solution.
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The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Primary reaction pathway and major byproduct formation in this compound reactions.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound | 6780-38-7 [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. bachem.com [bachem.com]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 19. Synthesis of N-sugar-substituted phthalimides and their derivatives from sugar azides and phthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. 6780-38-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 24. N-邻苯二甲酰甘氨酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 25. youtube.com [youtube.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
Strategies to minimize Phthalylglycyl chloride hydrolysis during sample preparation
Welcome to the technical support center for Phthalylglycyl chloride (PG-Cl). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this reactive acyl chloride, with a primary focus on preventing its hydrolysis during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in sample preparation?
A1: this compound (PG-Cl) is a derivatizing agent. It is primarily used to react with primary and secondary amine groups in analytes to make them more suitable for analysis by methods like reverse-phase liquid chromatography.[1] This process, called derivatization, increases the hydrophobicity and molecular weight of small, polar molecules, which can improve their retention on chromatographic columns and enhance their detection by mass spectrometry.[1][2]
Q2: Why is this compound so susceptible to hydrolysis?
A2: this compound is an acyl chloride, a class of compounds that are highly reactive towards water. The carbon atom in the acid chloride group (-COCl) is very electrophilic, making it a prime target for attack by water molecules. This reaction, known as hydrolysis, breaks down the PG-Cl into N-phthaloylglycine and hydrochloric acid, rendering it unable to derivatize the target analyte.[1] Its low stability in aqueous solutions necessitates careful handling and the use of freshly prepared solutions.[1]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its reactivity and prevent premature degradation, this compound should be stored in a cool, dry, and well-ventilated place under an inert atmosphere.[3] The container must be kept tightly closed to protect it from moisture. A freezer, at temperatures under -20°C, is recommended for long-term storage.[3]
Q4: How can I tell if my this compound has degraded?
A4: this compound is a slight yellow to white crystalline powder.[3] While there may not be obvious visual signs of partial hydrolysis, significant degradation upon exposure to moisture can result in the formation of N-phthaloylglycine, which is a different crystalline solid. If the reagent is used in a derivatization reaction and you observe poor product yield, the presence of a large peak corresponding to N-phthaloylglycine in your chromatogram is a strong indicator of hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivatization product yield | Hydrolysis of this compound: The reagent was exposed to water before or during the reaction. | • Prepare the PG-Cl solution immediately before use in anhydrous acetonitrile.[1] • Use high-purity, dry solvents for all solutions. • Ensure all glassware is thoroughly dried before use. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Incorrect pH of the reaction mixture: The pH is too acidic or too alkaline, favoring hydrolysis over derivatization.[1] | • Adjust the pH of your sample/reaction buffer to the optimal range. For derivatization of amines like catecholamines, a pH of 6.5 has been shown to be optimal.[1] | |
| Suboptimal reaction temperature: The temperature is too low (slow reaction) or too high (degradation of derivatives). | • Optimize the reaction temperature. A temperature of 30°C has been found to be effective for catecholamine derivatization.[1] Note that higher temperatures can lead to the degradation of the formed derivatives.[2] | |
| Insufficient reaction time: The derivatization reaction has not gone to completion. | • Ensure the reaction proceeds for a sufficient amount of time. A 10-minute reaction time has been shown to be effective for achieving high yields (95-97%) in certain applications.[1] | |
| Inconsistent or non-reproducible results | Inconsistent reagent concentration: The PG-Cl solution is not being freshly prepared or its concentration is varying between experiments. | • Always prepare the this compound solution fresh for each batch of experiments due to its low stability in solution.[1] |
| Variability in sample matrix pH: The pH of the samples being analyzed is inconsistent, affecting the derivatization efficiency. | • Ensure consistent and accurate buffering of all samples to the optimal pH before adding the derivatization reagent. | |
| Presence of a large, unexpected peak in the chromatogram | Hydrolysis byproduct: The peak likely corresponds to N-phthaloylglycine, the hydrolysis product of PG-Cl. | • This confirms that hydrolysis is a significant issue. Implement all the strategies to minimize moisture exposure and optimize the pH as outlined above. • Confirm the identity of the peak by analyzing a standard of N-phthaloylglycine if available. |
Data Presentation: Factors Influencing this compound Hydrolysis
| Parameter | Condition | Effect on Hydrolysis | Impact on Derivatization Yield | Recommendation |
| pH | Acidic (e.g., < 6) | Predominant reaction | Very Low | Avoid; adjust pH upwards. |
| Optimal (e.g., 6.5) | Minimized relative to derivatization | High (95-97% observed) [1] | Target this pH for optimal results. | |
| Alkaline (e.g., > 7) | Predominant reaction | Very Low | Avoid; adjust pH downwards. | |
| Temperature | Low (e.g., < 25°C) | Slower rate | May be incomplete | May require longer reaction times. |
| Optimal (e.g., 30°C) | Moderate rate, but derivatization is faster | High [1] | Optimal for balancing reaction speed and stability. | |
| High (e.g., > 40°C) | Increased rate | Decreased (due to derivative degradation)[2] | Avoid high temperatures. | |
| Solvent for Reagent | Aqueous or wet organic solvents | Very high rate | Extremely Low | Strictly avoid. |
| Anhydrous Acetonitrile | Minimal (prior to reaction) | Preserves reagent activity | Recommended solvent for preparing PG-Cl solution. [1] | |
| Reagent Age | Old, improperly stored solid | Potential for pre-existing hydrolysis | Low and inconsistent | Use a fresh bottle of high-purity reagent. |
| Solution prepared in advance | High rate of degradation | Significantly reduced | Always prepare PG-Cl solutions immediately before use. [1] |
Experimental Protocols
Key Experiment: Derivatization of Catecholamines in a Urine Matrix
This protocol is adapted from a method developed for the analysis of adrenaline, dopamine, and octopamine.[1] It is designed to maximize derivatization yield while minimizing the hydrolysis of this compound.
1. Materials and Reagents:
-
This compound (PG-Cl), high purity
-
Anhydrous acetonitrile
-
Phosphate buffer (e.g., 0.1 M)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
Sample containing analytes with primary/secondary amine groups (e.g., pre-treated urine)
-
Vortex mixer
-
Thermostatic water bath or incubator
2. Preparation of Solutions:
-
Phosphate Buffer (pH 6.5): Prepare a phosphate buffer and carefully adjust the pH to 6.5 using HCl or NaOH.
-
PG-Cl Derivatizing Solution (1 mg/mL): Prepare this solution immediately before use. Weigh the required amount of PG-Cl and dissolve it in anhydrous acetonitrile to a final concentration of 1 mg/mL.
3. Derivatization Procedure:
-
Pipette 100 µL of your sample into a clean microcentrifuge tube.
-
Add 200 µL of the pH 6.5 phosphate buffer to the sample.
-
Add 200 µL of the freshly prepared 1 mg/mL PG-Cl solution in acetonitrile.
-
Immediately cap the tube and vortex thoroughly for 10-15 seconds.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
After incubation, the sample is ready for immediate analysis (e.g., by LC-MS/MS). If immediate analysis is not possible, store the samples at 5°C in an autosampler tray for up to 24 hours.[1]
Visualizations
Caption: Competing pathways for this compound.
Caption: Workflow for minimizing hydrolysis during derivatization.
References
Troubleshooting low recovery in Phthalylglycyl chloride derivatization
Technical Support Center: Phthalylglycyl Chloride Derivatization
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery during this compound (PG-Cl) derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery or yield in this compound derivatization?
A1: The most frequent cause of low derivatization efficiency is the presence of moisture. This compound, like other acyl chlorides, is highly reactive with water, which leads to its rapid hydrolysis.[1][2] This side reaction consumes the derivatizing agent and significantly diminishes the yield of the desired product. It is critical to use anhydrous solvents and reagents and to work under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
Q2: What are the optimal reaction conditions for achieving high derivatization yields?
A2: Optimal conditions are crucial for maximizing recovery. In a study involving the derivatization of small polar molecules like dopamine and adrenaline, a yield of 95-97% was achieved with a 10-minute reaction time at 30°C and a pH of 6.5.[3][4][5] These parameters serve as an excellent starting point for optimization.
Q3: How stable is the this compound reagent and the resulting derivatives?
A3: this compound is sensitive to moisture and should be handled and stored in a dry, inert environment to prevent degradation.[6] The resulting derivatized products have been shown to be stable for up to 24 hours when stored at 5°C in an autosampler tray prior to analysis.[3]
Q4: I am observing multiple unexpected peaks in my chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources. These include side reactions, impurities present in the starting material or reagents, and contamination from glassware or solvents.[2] Running a blank sample can help identify sources of contamination. If side reactions are suspected, adjusting the reaction temperature or duration may be necessary.[2][7]
Q5: How does the choice of solvent impact the derivatization reaction?
A5: The solvent plays a critical role. Due to the high speed of reagent hydrolysis in aqueous solutions, using a dry organic solvent is recommended.[3] Dry acetonitrile is a commonly used and suitable solvent that is also compatible with reversed-phase chromatography.[3] Using anhydrous grade solvents is essential to prevent hydrolysis of the this compound.[2]
Troubleshooting Guide for Low Recovery
This table outlines common problems encountered during this compound derivatization, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no product peak, with a large starting material (analyte) peak. | Incomplete Reaction | • Increase the reaction time or temperature. For catecholamines, 10 minutes at 30°C was found to be optimal.[3][4] • Increase the molar ratio of this compound to the analyte. • Ensure efficient and continuous mixing during the reaction.[2] |
| Degraded Reagent | • Use a fresh or properly stored bottle of this compound.[2] • Verify the purity and reactivity of the reagent. | |
| Low product peak, with no significant starting material peak. | Presence of Moisture (Hydrolysis of PG-Cl) | • Use anhydrous grade solvents and reagents.[2] • Dry all glassware thoroughly before use. • Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2] |
| Derivative Instability | • Analyze samples promptly after preparation. • Store prepared samples at a low temperature (e.g., 5°C) for no more than 24 hours before analysis.[3] | |
| Multiple unexpected peaks in the chromatogram. | Side Reactions | • Lower the reaction temperature or reduce the reaction time to minimize side product formation.[7] • Ensure the pH of the reaction mixture is optimal (e.g., pH 6.5).[3][5] |
| Contamination | • Meticulously clean all glassware. • Use high-purity solvents and reagents. • Run a blank sample (all components except the analyte) to identify the source of contamination.[2] | |
| Impure Starting Material | • Check the purity of the analyte and the this compound reagent. • Consider purifying the starting materials if necessary.[2] | |
| Poor reproducibility between samples. | Inconsistent Reaction Conditions | • Ensure precise control over reaction time, temperature, pH, and reagent concentrations for all samples. • Use an automated liquid handler for precise reagent addition if available. |
| Variable Moisture Content | • Standardize procedures for handling solvents and reagents to minimize moisture exposure consistently across all samples. |
Experimental Protocols
Optimized Derivatization Protocol for Catecholamines
This protocol is based on a validated method for the derivatization of adrenaline, dopamine, and octopamine in urine, which achieved 95-97% recovery.[3][4][5]
1. Reagent Preparation:
- This compound (PG-Cl) Solution: Prepare a stock solution of PG-Cl in dry acetonitrile. The concentration may need to be optimized depending on the analyte concentration.
- Buffer Solution: Prepare a buffer solution to maintain the optimal pH. For example, a phosphate buffer adjusted to pH 6.5.
2. Sample Preparation:
- Prepare the analyte solution in an appropriate solvent or buffer. For biological samples like urine, a pre-treatment or extraction step may be necessary to remove interfering matrix components.[8]
3. Derivatization Procedure:
- To your analyte sample, add the pH 6.5 buffer.
- Add the this compound solution in acetonitrile.
- Vortex the mixture to ensure thorough mixing.
- Incubate the reaction mixture at 30°C for 10 minutes.
- After incubation, the reaction can be stopped by cooling or immediate injection for analysis.
- Transfer the final solution to an autosampler vial for analysis.
4. Analysis:
- Analyze the derivatized sample using a suitable technique such as UHPLC-MS/MS. The phthalimide group enhances retention on reversed-phase columns.[3]
Quantitative Data Summary
The following table summarizes the optimized reaction conditions that resulted in high derivatization yields for catecholamines.
| Parameter | Optimized Value | Resulting Yield | Reference |
| pH | 6.5 | 95-97% | [3][5] |
| Temperature | 30 °C | 95-97% | [3][5] |
| Reaction Time | 10 minutes | 95-97% | [3][5] |
Visualizations
Caption: Workflow for this compound Derivatization.
Caption: Troubleshooting Decision Tree for Low Derivatization Recovery.
References
- 1. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phthalylglycyl Chloride Derivatization in Urine Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Phthalylglycyl chloride (PG-Cl) for the derivatization of analytes in urine samples, primarily for analysis by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PG-Cl) and why is it used for urine analysis?
A1: this compound (PG-Cl) is a derivatizing reagent used to modify the chemical structure of target analytes.[1] In urine analysis, it is particularly useful for small, polar molecules like catecholamines and amino acids, which are often difficult to retain on standard reversed-phase liquid chromatography columns.[1][2] The derivatization process increases their hydrophobicity and molecular weight, improving chromatographic retention and moving them away from the region where many interfering matrix components elute.[1][3]
Q2: How does PG-Cl help overcome matrix effects in urine?
A2: Matrix effects, caused by co-eluting endogenous components in urine, can suppress or enhance the analyte signal during mass spectrometry analysis, leading to inaccurate quantification. PG-Cl derivatization helps mitigate these effects in several ways:
-
Improved Chromatographic Separation: By increasing the analyte's retention time, it is better separated from early-eluting, polar matrix components.[1]
-
Increased Molecular Weight: Shifting the mass-to-charge ratio (m/z) of the analyte to a higher range can reduce interference from low-mass chemical noise.[1]
-
Enhanced Ionization Efficiency: The PG-Cl derivative contains an additional nitrogen atom which can improve ionization efficiency in positive electrospray ionization (ESI), leading to better sensitivity compared to other reagents.[1]
Q3: What types of analytes can be derivatized with PG-Cl?
A3: PG-Cl primarily reacts with primary and secondary amines, as well as phenolic hydroxyl groups.[1][4] It has been successfully used for the analysis of catecholamines (e.g., adrenaline, dopamine), their metabolites, and various amino acids in urine samples.[1][2]
Q4: What are the main advantages of PG-Cl compared to other common derivatization agents like FMOC-Cl or Dansyl Chloride?
A4: PG-Cl offers several advantages:
-
Faster Reaction Times: Derivatization with PG-Cl can be completed in as little as 5-10 minutes, whereas reagents like FMOC-Cl and Dansyl Chloride may require 30 minutes or more.[1][2]
-
Milder Reaction Conditions: The reaction proceeds efficiently at a near-neutral pH (6.5) and moderate temperatures (25-30°C).[1][2] In contrast, other reagents often require alkaline conditions, which can lead to the degradation of sensitive analytes like catecholamines.[1]
-
Improved MS Detection: The structure of PG-Cl derivatives leads to a higher ionization yield in ESI-MS compared to FMOC-Cl and Dansyl Chloride, which can result in improved detection and quantification limits.[1]
Q5: Is PG-Cl suitable for fluorescence detection?
A5: No, unlike Dansyl Chloride or FMOC-Cl, the PG-Cl moiety is not a fluorescent tag.[1] Therefore, it is specifically intended for applications using mass spectrometric detection.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Problem: Low or No Derivatization Yield Q: My analyte signal is very low or absent, suggesting the derivatization reaction was inefficient. What are the common causes?
A: Inefficient derivatization is a common issue that can almost always be traced back to the reaction conditions or reagent stability.
-
Reagent Stability: PG-Cl is highly susceptible to hydrolysis in aqueous solutions.[1] It is critical to use a freshly prepared solution of PG-Cl in a dry solvent like acetonitrile for each experiment.[1]
-
Incorrect pH: The reaction is highly pH-dependent. The optimal pH is 6.5.[1][5] In acidic solutions, the derivatization is inhibited, while in alkaline solutions, the hydrolysis of the PG-Cl reagent predominates over the derivatization reaction.[1]
-
Suboptimal Temperature or Time: Ensure the reaction is carried out at the correct temperature and for the appropriate duration for your analyte class (see Table 1). Exceeding the optimal time does not typically improve the yield.[1]
Problem: Inconsistent Results and Poor Reproducibility Q: I am observing significant variation between my experimental replicates. What should I investigate?
A: Poor reproducibility often stems from minor inconsistencies in the procedure.
-
Reagent Preparation: As mentioned, always use a freshly prepared PG-Cl solution. Any delay or exposure to moisture can change the effective concentration of the reagent.[1]
-
pH Control: Ensure the pH of the urine sample is accurately and consistently adjusted to 6.5 before adding the reagent.
-
Derivative Stability: While derivatives are generally stable, their stability in the autosampler should be confirmed. Catecholamine derivatives have been shown to be stable for up to 24 hours when stored at 5°C.[1] Long analytical sequences at room temperature may lead to degradation.
Problem: Poor Chromatographic Peak Shape or Retention Q: My derivatized analytes show tailing, fronting, or elute very early in the chromatographic run. Why is this happening?
A: This issue usually points to an incomplete derivatization reaction or problems with the chromatography method itself.
-
Incomplete Derivatization: If a significant portion of the analyte remains underivatized, it will not be well-retained on a reversed-phase column, potentially leading to a broad peak near the solvent front.[1] Re-verify all parameters in the derivatization protocol.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Consider diluting the final derivatized sample.
-
Chromatographic Conditions: Ensure your mobile phase composition and gradient are optimized for the separation of the derivatized analytes. The phthalimide group adds significant hydrophobicity, which may require a stronger organic mobile phase for elution compared to the underivatized forms.[1]
Data Presentation
Table 1: Optimal Derivatization Conditions for Different Analyte Classes
| Analyte Class | Optimal pH | Optimal Temperature | Optimal Time | Achieved Yield | Reference |
|---|---|---|---|---|---|
| Catecholamines | 6.5 | 30°C | 10 min | 95-97% | [1][5] |
| Amino Acids | Not specified | 25°C | 5 min | >90% |[2] |
Table 2: Achieved Limits of Detection (LOD) and Quantification (LOQ) in Urine
| Analyte | Method | LOD | LOQ | Reference |
|---|---|---|---|---|
| Adrenaline, Dopamine, Octopamine | UHPLC-MS/MS | 1.5 ng/mL | 5 ng/mL | [1][5] |
| Various Amino Acids | UHPLC-HRMS | Not specified | 0.5-500 µg/mL |[2] |
Table 3: Comparison of PG-Cl with Other Derivatization Reagents
| Feature | This compound (PG-Cl) | FMOC-Cl / Dansyl Chloride | Reference |
|---|---|---|---|
| Reaction Time | 5-10 minutes | ≥ 30 minutes | [1] |
| Reaction pH | ~6.5 (Mild) | Alkaline | [1] |
| Detection Method | Mass Spectrometry | Fluorescence, Mass Spectrometry | [1] |
| Ionization Efficiency (ESI-MS) | Higher | Lower |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound (PG-Cl) Reagent
This protocol is based on a described chemical synthesis and should be performed by personnel trained in chemical synthesis in a fume hood with appropriate personal protective equipment.[1][3]
-
Synthesis of N-phthaloylglycine: React glycine with phthalic anhydride in a hot DMF solution for 6 hours.[3]
-
Conversion to Acid Chloride: Treat N-phthaloylglycine (1 equivalent) with an excess of thionyl chloride (SOCl₂) in a moisture-free atmosphere.
-
Stir the mixture for approximately 3 hours until the evolution of gas ceases. Allow it to stand overnight.
-
Evaporate the excess thionyl chloride under a vacuum.
-
Treat the solid residue with hexane and re-evaporate to remove trace amounts of SOCl₂. Repeat this step.
-
Filter the resulting white crystalline solid, wash with petroleum ether, and dry under a vacuum to yield pure PG-Cl.[3]
-
For analytical derivatization, prepare a fresh solution of PG-Cl in dry acetonitrile immediately before use.
Protocol 2: Derivatization of Catecholamines in a Urine Sample
This protocol is adapted from the optimized conditions for adrenaline, dopamine, and octopamine analysis.[1][5]
-
Sample Preparation: Centrifuge the urine sample to pellet any particulate matter.
-
Take an aliquot of the supernatant and adjust the pH to 6.5 using a suitable buffer or dilute acid/base.
-
Derivatization: To 100 µL of the pH-adjusted urine sample, add the freshly prepared PG-Cl solution in acetonitrile. Note: The exact concentration and volume of the PG-Cl solution should be optimized to ensure it is in molar excess relative to the expected analyte concentration.
-
Incubation: Vortex the mixture and incubate at 30°C for 10 minutes.
-
Analysis: After incubation, the sample can be directly injected into the LC-MS system or further diluted if necessary. The derivatives are stable for up to 24 hours if stored at 5°C in the autosampler.[1]
Visualizations
Caption: General experimental workflow for PG-Cl derivatization of urine samples.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of Phthalylglycyl Chloride
Welcome to the technical support center for the removal of excess Phthalylglycyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on quenching and removing this reagent after your reaction is complete.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my reaction mixture?
A1: Excess this compound is highly reactive and can lead to the formation of unwanted byproducts, complicating purification and potentially affecting the yield and purity of your desired product. Its removal is essential for obtaining a clean product and ensuring the reliability of downstream applications.
Q2: What are the primary methods for quenching and removing unreacted this compound?
A2: The most common and effective methods involve quenching the excess reagent by converting it into a more easily removable compound. The three primary strategies are:
-
Hydrolysis: Reaction with water to form N-phthaloylglycine.
-
Alcoholysis: Reaction with an alcohol to form an ester.
-
Aminolysis: Reaction with an amine to form an amide.
The choice of method depends on the stability of your product and the desired final purity.
Q3: How do I choose the appropriate quenching method for my specific experiment?
A3: The selection of a quenching method should be based on the properties of your target molecule and the intended downstream steps.
-
Use Hydrolysis (Water Quench) when your product is stable in aqueous acidic conditions and you want to recover the byproduct, N-phthaloylglycine, which is a water-soluble carboxylic acid.
-
Use Alcoholysis (Alcohol Quench) if your product is sensitive to water or if the resulting ester byproduct is volatile or easily separable by chromatography.
-
Use Aminolysis (Amine Quench) when you desire a simple workup and the resulting amide is easily separable. This method is often quick and efficient.
Q4: How can I confirm that all the excess this compound has been removed?
A4: Several analytical techniques can be employed to confirm the absence of residual this compound:
-
Thin-Layer Chromatography (TLC): Acyl chlorides can be challenging to visualize directly on TLC as they may react with the silica gel.[1][2][3] A common practice is to take a small aliquot of the reaction mixture and quench it with a nucleophile (e.g., methanol or an amine) to form a stable derivative (ester or amide) that can be easily visualized on TLC.[1][4] The disappearance of the spot corresponding to this derivative indicates complete removal.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method. A validated HPLC method can be used to detect and quantify any remaining this compound.[5][6] Derivatization with a UV-active compound can enhance detection sensitivity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the characteristic signals of this compound. The disappearance of these signals confirms its removal. The hydrolysis of this compound can also be monitored by observing the appearance of new signals corresponding to N-phthaloylglycine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with N-phthaloylglycine after aqueous workup. | Incomplete extraction of N-phthaloylglycine into the aqueous phase. | Perform additional extractions with a basic aqueous solution (e.g., saturated sodium bicarbonate) to ensure complete removal of the acidic N-phthaloylglycine. |
| Low yield of desired product after quenching. | The desired product may be unstable to the quenching conditions (e.g., hydrolysis under aqueous conditions). | Consider a non-aqueous quenching method, such as adding a stoichiometric amount of an alcohol or a hindered amine at low temperature. |
| An emulsion forms during aqueous workup. | High concentration of salts or surfactants. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the problem persists, filtration through a pad of Celite may be necessary. |
| Difficulty in separating the product from the ester or amide byproduct. | Similar polarities of the product and the byproduct. | Optimize the choice of alcohol or amine used for quenching to create a byproduct with significantly different polarity for easier separation by chromatography. |
Experimental Protocols
Protocol 1: Aqueous Quenching (Hydrolysis)
This protocol is suitable for products that are stable in the presence of water and mild acid.
Methodology:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.
-
Quenching: Slowly add cold deionized water to the reaction mixture with vigorous stirring. The this compound will react with water to form N-phthaloylglycine and hydrochloric acid.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the desired product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HCl and extract the N-phthaloylglycine.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Workflow for Aqueous Quenching
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Phthalylglycyl Chloride Stock Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for improving the stability of Phthalylglycyl chloride stock solutions. Due to its high reactivity, proper handling and storage are critical for ensuring experimental reproducibility and success. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in stock solutions?
A1: The primary cause of instability is hydrolysis. This compound is an acyl chloride, a class of compounds known for their high reactivity, especially towards nucleophiles like water.[1] Any moisture present in the solvent, on the glassware, or from the atmosphere will rapidly react with the acyl chloride group, converting it to the corresponding carboxylic acid (N-phthaloylglycine) and releasing hydrochloric acid (HCl). This degradation is often rapid and can significantly lower the effective concentration of the active reagent in your solution.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Anhydrous (dry) aprotic solvents are essential. Recommended solvents include dichloromethane (DCM) and chloroform.[3] Dry acetonitrile can also be used; it is a common solvent for derivatization reactions where preventing hydrolysis is a primary goal.[1] It is crucial to use solvents with the lowest possible water content and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
A3: For maximum stability, both the solid reagent and its stock solutions require stringent storage conditions. As a solid, this compound should be stored in a tightly sealed container in a freezer, ideally at -20°C, under an inert atmosphere.[3] For stock solutions, fresh preparation immediately before use is strongly recommended .[1] If a solution must be stored, even for a short period, it should be kept in a tightly sealed vial with a PTFE-lined cap, under an inert gas headspace, and stored in a freezer at -20°C.
Q4: How can I visually identify a degraded this compound solution?
A4: Visual identification can be difficult as both the reagent and its primary degradation product, N-phthaloylglycine, may be soluble and colorless in the recommended organic solvents. However, if significant degradation has occurred, you might observe the formation of a precipitate, as N-phthaloylglycine may be less soluble than this compound in certain solvents. The most reliable method for assessing the integrity of the solution is not visual inspection but through analytical techniques like HPLC or by performing a small-scale control reaction to test its efficacy.
Q5: For how long can I store a this compound stock solution?
A5: Due to its high reactivity with trace amounts of water, the stability of this compound in solution is very low.[1] Studies on similar compounds show hydrolysis half-lives can be in the range of minutes in aqueous environments.[2] Therefore, the established best practice is to always use a freshly prepared solution.[1] Storing solutions, even under anhydrous conditions, introduces a significant risk of degradation and is not advised for quantitative or sensitive applications.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or failed reaction yields (e.g., in derivatization) | Degraded Stock Solution: The most likely cause is that the this compound has hydrolyzed due to moisture contamination, reducing the concentration of the active reagent. | 1. Discard the old stock solution. 2. Prepare a fresh solution immediately before your next experiment. 3. Ensure the solvent is truly anhydrous (e.g., from a freshly opened bottle or a solvent purification system). 4. Use dry glassware (oven-dried or flame-dried) and inert atmosphere techniques (e.g., nitrogen or argon blanket) during preparation and handling. |
| Precipitate forms in the stock solution upon storage | Hydrolysis Product: The precipitate is likely N-phthaloylglycine, the carboxylic acid formed from the hydrolysis of this compound, which may have lower solubility in the solvent. | 1. The solution is degraded and should be discarded according to your institution's safety protocols. 2. Review your solvent handling and storage procedures to identify and eliminate sources of moisture contamination. Ensure vials are sealed properly with appropriate caps. |
| Reaction produces unexpected side products | Presence of HCl: The hydrolysis of this compound produces HCl as a byproduct. This acid can catalyze unwanted side reactions or affect pH-sensitive components in your reaction mixture. | 1. Use a non-nucleophilic base (e.g., pyridine, triethylamine) in your reaction to scavenge any HCl that forms. 2. Ensure your stock solution is fresh to minimize the initial amount of HCl present from degradation during storage. |
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Reagent Form | Solid | The solid form is more stable than solutions. |
| Storage Temperature | -20°C or lower | Slows the rate of any potential degradation reactions. |
| Storage Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents exposure to atmospheric moisture and oxygen. |
| Solvents | Anhydrous Dichloromethane, Chloroform, Acetonitrile | Aprotic and can be obtained with very low water content to prevent hydrolysis.[1][3] |
| Solution Preparation | Prepare fresh immediately before use | Due to rapid hydrolysis, this is the only way to ensure the solution's concentration and purity.[1] |
| Glassware | Oven-dried or flame-dried | Removes adsorbed water from glass surfaces, a common source of contamination. |
| Handling | Use in a fume hood with appropriate PPE | This compound is toxic and corrosive. HCl gas is released upon hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Example: 10 mg/mL in Acetonitrile)
Objective: To prepare a stock solution of this compound using techniques that minimize moisture contamination.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (≤30 ppm H₂O)
-
Oven-dried volumetric flask with a ground glass stopper or a vial with a PTFE-lined screw cap
-
Gas-tight syringe
-
Nitrogen or Argon gas line
Procedure:
-
Place the required glassware (e.g., 10 mL volumetric flask, small beaker, spatula) in an oven at 120°C for at least 2 hours to ensure it is completely dry. Allow to cool to room temperature in a desiccator.
-
Calculate the mass of this compound needed (e.g., for 10 mL of a 10 mg/mL solution, 100 mg is required).
-
Under a gentle stream of inert gas, quickly weigh the this compound into the cooled, dry flask or vial.
-
Using a dry syringe, add the desired volume of anhydrous acetonitrile to the flask.
-
Immediately cap or stopper the flask and swirl gently to dissolve the solid. If necessary, sonicate briefly.
-
Use the solution immediately for the best results.
Protocol 2: Qualitative Assessment of Stock Solution Activity
Objective: To quickly verify if a stock solution of this compound is still active before committing to a large-scale or critical reaction.
Materials:
-
This compound stock solution (to be tested)
-
Simple primary or secondary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine (as an HCl scavenger)
-
Thin Layer Chromatography (TLC) plate, chamber, and appropriate mobile phase (e.g., 1:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
In a small, dry vial, dissolve a small amount of benzylamine (e.g., 10 µL) in 0.5 mL of anhydrous dichloromethane.
-
Add triethylamine (e.g., 1.5 equivalents relative to the amine).
-
Spot this starting material solution on a TLC plate.
-
Add a small aliquot of the this compound stock solution (e.g., 1.1 equivalents) to the vial containing the amine.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Spot the reaction mixture on the same TLC plate next to the starting material spot.
-
Develop the TLC plate in the chosen mobile phase.
-
Visualize the plate under a UV lamp. Interpretation: If the stock solution is active, you will see the appearance of a new, less polar spot (the amide product) and the disappearance or significant reduction of the benzylamine spot. If only the starting material spot is visible, the stock solution has likely degraded.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for preparing this compound stock solutions.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 6780-38-7 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Phthalylglycyl Chloride Derivatization for Quantitative Analysis of Amines
For researchers, scientists, and professionals in drug development, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including biogenic amines and amino acids, lack the necessary chromophores or fluorophores for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization addresses this by covalently modifying the amine group, thereby enhancing its detectability and improving chromatographic behavior.
This guide provides a comprehensive comparison of Phthalylglycyl chloride (PG-Cl) derivatization with several leading alternatives: 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl), Dansyl chloride (DNS-Cl), o-Phthalaldehyde (OPA), and Benzoyl chloride (BzCl). This objective comparison is supported by experimental data and detailed protocols to assist in selecting the optimal reagent for your analytical needs.
Performance Comparison of Amine Derivatization Reagents
The selection of a derivatization reagent is a critical decision in analytical method development, with trade-offs between reaction conditions, derivative stability, and detection sensitivity. The following table summarizes the key quantitative performance characteristics of PG-Cl and its alternatives for the analysis of various amine-containing compounds.
| Derivatization Reagent | Analyte Class | Method | Linearity (R²) | LOD | LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| This compound (PG-Cl) | Catecholamines | UHPLC-MS/MS | >0.99 | 1.5 ng/mL | 5 ng/mL | <15% | 95-105% | [1][2] |
| 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | Catecholamines | UHPLC-MS/MS | Not Reported | 2.5-25 ng/mL | Not Reported | Not Reported | Not Reported | [3][4] |
| Amino Acids | HPLC-FLD | >0.999 | fmol range | Not Reported | <5% | Not Reported | [5] | |
| Dansyl chloride (DNS-Cl) | Biogenic Amines | HPLC-FLD | >0.9989 | 0.015–0.075 µg/mL | 0.05–0.25 µg/mL | 0.66–4.38% | 85-115% | [6] |
| Biogenic Amines | CZE-UV | Not Reported | 0.015–1.77 mg/L | 0.050–5.91 mg/L | Not Reported | 94-110% | [7] | |
| o-Phthalaldehyde (OPA) | Amino Acids | HPLC-FLD | Not Reported | 25 pmol | 100 pmol | 2.53-10.7% | Not Reported | [8] |
| Benzoyl chloride (BzCl) | Neurotransmitters | HPLC-MS/MS | >0.99 | 0.03–250 nM | Not Reported | <10% | Not Reported | [9][10] |
| Amines & Phenols in Wine | LC-MS | Not Reported | nM range | Not Reported | Not Reported | Not Reported | [11] |
Experimental Protocols
Detailed methodologies for each derivatization technique are provided below. These protocols are based on published literature and should be adapted and optimized for specific applications.
This compound (PG-Cl) Derivatization of Catecholamines
This protocol is adapted from a validated method for the analysis of adrenaline, dopamine, and octopamine in urine.[1][2][12]
Materials:
-
This compound (PG-Cl) solution (1 mg/mL in acetonitrile)
-
Urine sample
-
Internal standard solution (e.g., gabapentin)
-
Water-acetonitrile mixture (30:70, v/v)
-
Water-methanol mixture (1:1, v/v)
Procedure:
-
To 50 µL of urine sample in a 1.5 mL microcentrifuge tube, add 850 µL of a water-acetonitrile mixture (30:70, v/v) containing the internal standard.
-
Add 100 µL of the 250 µg/mL PG-Cl solution in acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Dilute the reaction mixture with 500 µL of a water-methanol mixture (1:1, v/v).
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 500 µL of the supernatant to a vial for UHPLC-MS/MS analysis.
9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) Derivatization of Amines
This protocol is a general procedure for the derivatization of primary and secondary amines.[13][14]
Materials:
-
Amine-containing sample
-
Borate buffer (e.g., 0.4 M, pH 10)
-
FMOC-Cl solution (e.g., 2.0 mM in acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
Procedure:
-
Mix the sample with borate buffer.
-
Add the FMOC-Cl solution. The final ratio of acetonitrile to water in the reaction mixture is typically around 6:4 (v/v).[13]
-
Allow the reaction to proceed at room temperature for approximately 40 minutes.[13]
-
Add 0.1 M HCl to stop the reaction and stabilize the FMOC derivatives.[13]
-
The sample is now ready for HPLC analysis.
Dansyl Chloride (DNS-Cl) Derivatization of Biogenic Amines
This protocol is a widely used method for the analysis of biogenic amines in various matrices.[6][15]
Materials:
-
Sample extract containing biogenic amines
-
Sodium hydroxide (NaOH), 2 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Ammonium hydroxide (25%)
-
Acetonitrile
Procedure:
-
To the sample extract, sequentially add 200 µL of 2 M NaOH, 300 µL of saturated NaHCO₃, and 2 mL of the dansyl chloride solution.[15]
-
Vortex the mixture vigorously.
-
Incubate at 40°C in a water bath for 45 minutes.[15]
-
Add 100 µL of 25% ammonium hydroxide to react with excess dansyl chloride and incubate at room temperature for 30 minutes.[15]
-
Adjust the final volume to 5 mL with acetonitrile.[15]
-
Filter the solution through a 0.2 µm syringe filter before HPLC analysis.[15]
o-Phthalaldehyde (OPA) Derivatization of Primary Amines
OPA is a rapid and sensitive method for the derivatization of primary amines.[16][17]
Materials:
-
Amine-containing sample
-
OPA reagent solution (containing a thiol like 2-mercaptoethanol or 3-mercaptopropionic acid in a borate buffer, pH ~10.4)
-
Acetic acid (5%)
Procedure:
-
Mix 20 µL of the sample with a 20 µL of the OPA reagent solution.[17]
-
Vortex for 1 minute at room temperature.[17]
-
Add 5 µL of 5% acetic acid to stop the reaction.[17]
-
Inject the derivatized sample into the HPLC system.
Benzoyl Chloride (BzCl) Derivatization of Neurotransmitters
This protocol is suitable for the analysis of a broad range of neurochemicals in biological samples.[9][10]
Materials:
-
Sample or standard solution (5 µL)
-
Sodium tetraborate buffer (100 mM)
-
Benzoyl chloride solution (2% in acetonitrile, v/v)
-
Internal standard solution
Procedure:
-
In a microcentrifuge tube, mix 5 µL of the sample with 2.5 µL of 100 mM sodium tetraborate buffer.[10]
-
Add 2.5 µL of the 2% benzoyl chloride solution.[10]
-
Vortex the mixture.
-
Add 2.5 µL of the internal standard solution.[10]
-
The sample is ready for LC-MS analysis.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflows for the described derivatization methods and the logical considerations for selecting an appropriate reagent.
Caption: Experimental workflows for amine derivatization.
Caption: Logic for selecting a derivatization reagent.
Conclusion
This compound emerges as a promising derivatization reagent, particularly for the LC-MS analysis of small polar molecules like catecholamines. Its rapid reaction time, high derivatization yield, and the enhanced ionization of the resulting derivatives make it a strong candidate for high-throughput quantitative applications.[1][2]
However, the optimal choice of a derivatization agent is highly dependent on the specific analytical challenge.
-
FMOC-Cl and Dansyl chloride are well-established reagents that produce highly fluorescent derivatives, making them ideal for HPLC with fluorescence detection.[18][19] Dansyl chloride is noted for forming stable derivatives.[15]
-
OPA offers the advantage of an extremely rapid reaction but is limited to primary amines, and the stability of its derivatives can be a concern.[17]
-
Benzoyl chloride is a versatile and rapid derivatizing agent suitable for a broad range of compounds containing primary and secondary amines, as well as phenols and thiols, and is particularly effective for enhancing retention and sensitivity in LC-MS.[9][20]
By considering the nature of the analyte, the available instrumentation, and the desired throughput, researchers can select the most appropriate derivatization strategy to achieve reliable and sensitive quantification of amine-containing compounds. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS Determination of Catecholamines in Urine Using FMOC-Cl Derivatization on Solid-Phase Extraction Cartridge | Semantic Scholar [semanticscholar.org]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ikm.org.my [ikm.org.my]
- 14. books.rsc.org [books.rsc.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. benchchem.com [benchchem.com]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to LOD and LOQ Determination for Phthalylglycyl Chloride-Based Methods
For researchers, scientists, and drug development professionals seeking sensitive and efficient analytical methods, the derivatization agent chosen for the quantification of small polar molecules like biogenic amines and amino acids is a critical factor. Phthalylglycyl chloride (PG-Cl) has emerged as a promising reagent, offering rapid derivatization and enhanced ionization efficiency for mass spectrometry-based detection. This guide provides an objective comparison of the performance of PG-Cl-based methods with established alternatives, namely 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and dansyl chloride (DNS-Cl), with a focus on the limit of detection (LOD) and limit of quantitation (LOQ).
Performance Comparison: LOD and LOQ Data
The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The following tables summarize the quantitative data for LOD and LOQ values achieved with this compound derivatization and compare it with other common derivatization agents.
Table 1: Comparison of LOD and LOQ for Biogenic Amines in Urine using Different Derivatization Agents
| Analyte | Derivatization Reagent | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Adrenaline | This compound (PG-Cl) | 1.5[1][2] | 5.0[1][2] |
| 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | 2.5[1] | 5.0[1] | |
| Dopamine | This compound (PG-Cl) | 1.5[1][2] | 5.0[1][2] |
| 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | 25.0[3] | - | |
| Octopamine | This compound (PG-Cl) | 1.5[1][2] | 5.0[1][2] |
| 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | 5.0[3] | - |
Data for FMOC-Cl for adrenaline and octopamine from a separate study are included for comparison.
Table 2: LOD and LOQ for Urinary Amino Acids using this compound Derivatization
| Amino Acid | Limit of Quantitation (LOQ) (µg/mL) |
| Arginine | 0.5 |
| Leucine | 5.0 |
| Phenylalanine | 5.0 |
| Serine | 50 |
| Valine | 5.0 |
LOD was established as the concentration with a signal-to-noise ratio of 3.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the protocols for derivatization using this compound and the general procedure for determining LOD and LOQ.
Protocol for Derivatization of Biogenic Amines with this compound
This protocol is based on the UHPLC-MS/MS determination of adrenaline, dopamine, and octopamine in urine.[1]
-
Sample Preparation: Urine samples are prepared according to the specific requirements of the study, which may include dilution or solid-phase extraction.
-
Reagent Preparation: A fresh solution of this compound in a suitable solvent like acetonitrile is prepared. Due to the high hydrolysis speed of the reagent in aqueous solutions, it is essential to use a freshly prepared solution.[1]
-
Derivatization Reaction:
-
To the prepared sample, add the this compound solution.
-
Adjust the pH of the reaction mixture to 6.5. This pH is critical as an acidic solution inhibits the reaction, while an alkaline solution favors the hydrolysis of the reagent.[1]
-
Incubate the mixture at 30°C for 10 minutes.[1] A shorter reaction time of 10 minutes is a significant advantage over reagents like FMOC-Cl and dansyl chloride, which can require 30 minutes or more.[1]
-
-
Reaction Termination: After incubation, the reaction can be effectively stopped by cooling the sample.[4] The resulting derivatives are stable for up to 24 hours when stored at 5°C.[1]
-
Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system. The phthalimide fragment of the PG-Cl derivative enhances retention on reversed-phase columns.[1]
General Protocol for Determining LOD and LOQ
The determination of LOD and LOQ is a key part of analytical method validation. The following protocol is based on guidelines from the International Council for Harmonisation (ICH).[5][6]
-
Method 1: Based on Signal-to-Noise Ratio
-
This method is applicable to analytical procedures that exhibit baseline noise.[6]
-
LOD Determination: The LOD is determined by analyzing samples with known low concentrations of the analyte and establishing the minimum concentration at which the signal can be reliably differentiated from the noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[5]
-
LOQ Determination: Similarly, the LOQ is determined by establishing the minimum concentration at which the analyte can be quantified with acceptable accuracy and precision. A signal-to-noise ratio of 10:1 is commonly used for the LOQ.[5]
-
-
Method 2: Based on the Standard Deviation of the Response and the Slope
-
This method relies on the calibration curve.
-
LOD Calculation: LOD = 3.3 × (σ / S)
-
LOQ Calculation: LOQ = 10 × (σ / S)
-
Where:
-
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the experimental workflow for derivatization and the logical relationship in determining LOD and LOQ.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
Phthalylglycyl Chloride Derivatization: A Comparative Guide to Linearity and Recovery
In the landscape of analytical chemistry, derivatization is a key strategy to enhance the detectability and chromatographic performance of analytes that lack strong chromophores or are too polar for effective separation. For researchers, scientists, and drug development professionals, selecting the optimal derivatizing agent is critical for developing robust and reliable analytical methods. This guide provides a comprehensive comparison of Phthalylglycyl chloride (PG-Cl) as a derivatization reagent, focusing on linearity and recovery studies. Its performance is objectively compared with other commonly used alternatives, supported by experimental data.
Performance Comparison of Derivatizing Agents
This compound has emerged as a promising derivatization reagent, particularly for primary and secondary amines, such as those found in amino acids and catecholamines. Its primary advantage lies in its ability to react rapidly under mild conditions, forming stable derivatives suitable for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
A key performance indicator for any analytical method is its linearity, which describes the concentration range over which the detector response is directly proportional to the analyte concentration. Another critical parameter is recovery, which assesses the efficiency of the entire analytical procedure, including the derivatization step, by measuring the amount of analyte detected from a spiked sample.
The following tables summarize the linearity and recovery data for this compound derivatization and compare it with two widely used alternative reagents: 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) and dansyl chloride (DNS-Cl).
Table 1: Linearity Data for Derivatization Agents
| Analyte(s) | Derivatization Agent | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Correlation Coefficient (R²) | Reference |
| Adrenaline, Dopamine, Octopamine | This compound | UHPLC-MS/MS | 1.5 ng/mL | 5 ng/mL | Not Specified | Not Specified | [1][2] |
| Adrenaline, Dopamine, Octopamine | FMOC-Cl | UHPLC-MS/MS | 1.5 - 2.5 ng/mL | 5 - 10 ng/mL | Not Specified | Not Specified | [1] |
| Adrenaline, Dopamine, Octopamine | Dansyl chloride | UHPLC-MS/MS | 2.5 - 5 ng/mL | 10 - 15 ng/mL | Not Specified | Not Specified | [1] |
| Various acyl chlorides | 2-nitrophenylhydrazine | HPLC | 0.01–0.03 μg mL⁻¹ | Not Specified | Not Specified | Not Specified | [3] |
| Chloroacetyl chloride | Methyl 2-chloroacetate (via methanol derivatization) | GC-FID | 0.19 ppm | 0.38 ppm | 0.38 to 1.8 ppm | 0.9998 | [3] |
| Amino Acids | Not Specified | HPLC | 3.1 nmol/L | Not Specified | 10 to 1000 nmol/L | 0.9992 | [3] |
| 70 Neurochemicals | Benzoyl Chloride | HPLC-MS/MS | <10 nM (most compounds) | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Recovery Data for Derivatization Agents
| Analyte(s) | Derivatization Agent | Method | Recovery / Yield | Relative Standard Deviation (RSD) | Reference |
| Adrenaline, Dopamine, Octopamine | This compound | UHPLC-MS/MS | 95–97% (yield) | < 15% (stability) | [1][2][5] |
| Chloroacetyl chloride | Methyl 2-chloroacetate (via methanol derivatization) | GC-FID | 97.3% to 101.5% | 0.53% | [3] |
| Amino Acids | Not Specified | HPLC | 97.1% (average) | < 4.6% (within runs), < 6.1% (between runs) | [3] |
| Various acyl chlorides | Hydrolysis Method | Not Specified | 98.08–100.5 % | Not Specified | [3] |
| Various acyl chlorides | Esterification Method | Not Specified | 97.86–99.05 % | Not Specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline the typical experimental protocols for linearity and recovery studies involving this compound derivatization.
Linearity Study Protocol
A linearity study aims to establish the range over which an analytical method provides results that are directly proportional to the concentration of the analyte.
-
Preparation of Standard Solutions: A series of standard solutions of the target analyte are prepared at a minimum of five different concentration levels, spanning the expected working range.
-
Derivatization: Each standard solution is subjected to the derivatization procedure with this compound. This typically involves mixing the analyte solution with a solution of PG-Cl in a suitable solvent (e.g., dry acetonitrile) and adjusting the pH to an optimal value (e.g., pH 6.5)[1][2]. The reaction is allowed to proceed for a specific time and at a controlled temperature (e.g., 10 minutes at 30°C)[1][2][5].
-
Analysis: The derivatized samples are then analyzed using the chosen analytical instrument (e.g., UHPLC-MS/MS).
-
Data Analysis: A calibration curve is constructed by plotting the instrument response against the known concentration of each standard. The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the lower end of the linear range.
Recovery Study Protocol
A recovery study is performed to evaluate the accuracy and efficiency of the analytical method, including the sample preparation and derivatization steps.
-
Sample Spiking: A known amount of the analyte is added (spiked) into a blank matrix (a sample that does not contain the analyte of interest).
-
Sample Preparation and Derivatization: The spiked sample undergoes the complete analytical procedure, including extraction (if necessary) and derivatization with this compound, following the same protocol as for the standard solutions.
-
Analysis: The derivatized spiked sample is analyzed, and the concentration of the analyte is determined from the calibration curve.
-
Calculation of Recovery: The percentage recovery is calculated using the following formula:
%Recovery = (Concentrationmeasured / Concentrationspiked) x 100
The acceptable range for recovery is typically between 80% and 120%[6].
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a linearity and recovery study using this compound derivatization.
Caption: Workflow for Linearity and Recovery Studies.
Comparison with Alternatives
As indicated in the data tables, this compound demonstrates comparable or, in some cases, superior performance to FMOC-Cl and dansyl chloride. For the analysis of catecholamines, derivatization with PG-Cl resulted in lower limits of detection and quantification compared to the other two reagents[1]. This suggests a higher reaction efficiency and/or better ionization of the PG-Cl derivatives in the mass spectrometer.
The reaction time for PG-Cl is also notably shorter (10 minutes) compared to the 30 minutes or more often required for FMOC-Cl and dansyl chloride[1]. This can be a significant advantage in high-throughput environments. Furthermore, the derivatization with PG-Cl can be performed at a near-neutral pH, which is beneficial for the stability of pH-sensitive analytes like catecholamines[1].
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Explanation of Recovery and Linearity [quansysbio.com]
A Head-to-Head Battle of Derivatization Agents: Phthalylglycyl Chloride vs. Dansyl Chloride for Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of numerous analytical workflows. The choice of derivatization reagent is a critical decision that significantly influences the sensitivity, reliability, and efficiency of amino acid analysis by chromatography. This guide provides a comprehensive comparison of a novel derivatizing agent, Phthalylglycyl chloride, with the well-established Dansyl chloride.
This publication delves into the experimental protocols and performance data for both reagents, offering a clear, objective comparison to aid in the selection of the most suitable method for your specific research needs.
Introduction to Derivatization in Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, generally lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. Pre-column derivatization chemically modifies the amino acids, attaching a tag that enhances their detectability and improves their chromatographic separation.
Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) has been a workhorse in amino acid analysis for decades. It reacts with primary and secondary amino groups to form stable, fluorescent derivatives that can be detected with high sensitivity.
This compound is a more recent entrant into the field of amino acid derivatization. It reacts with amino groups to form derivatives that can be readily analyzed by mass spectrometry, offering an alternative approach for quantification.
Experimental Protocols
Detailed methodologies for the derivatization of amino acids using both this compound and Dansyl chloride are presented below. These protocols are based on published experimental procedures.
This compound Derivatization for UHPLC-HRMS Analysis
This protocol is adapted from a method for the analysis of amino acids in urine.[1]
Reagents:
-
This compound solution (1 mg/mL in dry acetonitrile)
-
Borate buffer (0.2 M, pH 9.0)
-
Formic acid solution (0.1% v/v in water)
-
Acetonitrile (LC-MS grade)
Procedure:
-
To 50 µL of the amino acid standard or sample, add 150 µL of borate buffer (pH 9.0).
-
Add 100 µL of this compound solution.
-
Vortex the mixture and incubate at 60°C for 10 minutes.
-
After incubation, add 10 µL of 0.1% formic acid to stop the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UHPLC-HRMS analysis.
Dansyl Chloride Derivatization for HPLC/LC-MS Analysis
This protocol is a generalized procedure based on several established methods.[2]
Reagents:
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5-10)
-
Quenching solution (e.g., 2% v/v methylamine or ammonia)
-
Acetonitrile (HPLC grade)
-
Formic acid (for LC-MS)
Procedure:
-
To 100 µL of the amino acid standard or sample, add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of Dansyl chloride solution.
-
Vortex the mixture and incubate in the dark at 38-60°C for 30-90 minutes.
-
After incubation, add 50 µL of quenching solution to react with excess Dansyl chloride.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC or LC-MS analysis.
Performance Comparison
The selection of a derivatization agent hinges on a trade-off between various performance characteristics. The following tables summarize the key quantitative data for this compound and Dansyl chloride.
Table 1: General Performance Characteristics
| Feature | This compound | Dansyl Chloride |
| Reaction Principle | Reacts with primary and secondary amino groups to form N-phthalylglycyl derivatives. | Reacts with primary and secondary amino groups to form fluorescent sulfonamide adducts.[3] |
| Detection Method | Primarily Mass Spectrometry (MS). | Fluorescence Detection (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS).[4] |
| Reaction Time | ~10 minutes.[5] | 30 - 90 minutes.[6] |
| Reaction Temperature | 60°C.[1] | 38 - 60°C.[6] |
| Derivative Stability | Stable for at least 48 hours at 5°C in the autosampler.[1] | Dansyl-amino acids are generally stable, with some reports of stability for at least a month at room temperature.[7] |
| Primary/Secondary Amines | Reacts with both primary and secondary amino acids. | Reacts with both primary and secondary amino acids.[3] |
Table 2: Quantitative Performance Data (from UHPLC-HRMS/HPLC studies)
| Amino Acid | This compound (LOD, ng/mL)[1] | This compound (LOQ, ng/mL)[1] | Dansyl Chloride (LOD, pmol) | Dansyl Chloride (LOQ, pmol) |
| Alanine | 1.0 | 3.3 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Arginine | 0.5 | 1.7 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Aspartic Acid | 1.0 | 3.3 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Glutamic Acid | 1.0 | 3.3 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Glycine | 1.5 | 5.0 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Leucine | 0.5 | 1.7 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Lysine | 0.5 | 1.7 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Methionine | 1.0 | 3.3 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Phenylalanine | 0.5 | 1.7 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Proline | 1.0 | 3.3 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Serine | 1.5 | 5.0 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Threonine | 1.0 | 3.3 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Tyrosine | 0.5 | 1.7 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
| Valine | 1.0 | 3.3 | 2-5 (FLD)[8] | 6-15 (FLD)[8] |
Note: The quantitative data for this compound is derived from a study on urinary amino acid analysis and may vary for other sample matrices. The data for Dansyl chloride is a general range reported in literature and can vary based on the specific analytical conditions and instrumentation.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams depict the workflows for amino acid derivatization with this compound and Dansyl chloride.
Caption: Workflow for amino acid derivatization with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Derivatization Reagents for Biogenic Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of biogenic amines is crucial for understanding physiological processes and ensuring the safety and efficacy of pharmaceuticals. Phthalylglycyl chloride has been utilized as a derivatization reagent for this purpose; however, a range of alternative reagents offer distinct advantages in terms of reaction efficiency, derivative stability, and detection sensitivity. This guide provides an objective comparison of key alternative derivatization reagents, supported by experimental data, to inform the selection of the most suitable reagent for your analytical needs.
The derivatization of biogenic amines is a critical step in their analysis, particularly for methods such as High-Performance Liquid Chromatography (HPLC). This process attaches a chromophoric or fluorophoric tag to the amine, enhancing its detectability. The choice of reagent can significantly impact the reliability and sensitivity of the analysis. This guide explores the performance of several widely used alternatives to this compound: Dansyl Chloride (Dns-Cl), Benzoyl Chloride, Dabsyl Chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and o-Phthalaldehyde (OPA).
Comparative Performance of Derivatization Reagents
The selection of an appropriate derivatization reagent is a trade-off between various performance parameters. The following table summarizes the key quantitative data for this compound and its alternatives, providing a basis for informed decision-making.
| Derivatization Reagent | Reaction Time | Reaction Temperature (°C) | Derivative Stability | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Disadvantages |
| This compound | 10 min[1] | 30[1] | Stable for up to 24h at 5°C[1] | UHPLC-MS/MS | 1.5 ng/mL[1] | 5 ng/mL[1] | Rapid derivatization[1] | Limited comparative data available |
| Dansyl Chloride (Dns-Cl) | 15 - 60 min[2][3] | 40 - 60[3][4] | Stable derivatives[5][6] | HPLC-UV/FLD, LC-MS/MS | 0.015 - 0.075 µg/mL (HPLC-UV)[4] | 0.05 - 0.25 µg/mL (HPLC-UV)[4] | High sensitivity, reacts with primary and secondary amines, stable derivatives[5][6] | Slower reaction, potential for byproducts[7] |
| Benzoyl Chloride | ~20 min[8] | 37[8] | Derivatives of some amines require storage at 4°C[5] | HPLC-UV | 0.2 - 2.5 mg/L[9] | - | Inexpensive, stable reagent[10] | Lower sensitivity compared to fluorescent reagents |
| Dabsyl Chloride | ~21 min[11] | 70[11] | Less stable than dansyl derivatives[5][6] | HPLC-UV/Vis | - | - | Fast derivatization, good reproducibility[6] | Derivatives can be unstable for batch injections[5] |
| Fmoc-Cl | ~20 min[6] | Room Temperature | Less stable than dansyl derivatives[5][6] | HPLC-FLD | - | - | High sensitivity for primary and secondary amines[12] | Derivatives can be unstable for batch injections[5] |
| o-Phthalaldehyde (OPA) | < 1 - 2 min[7][13] | Room Temperature | Unstable derivatives[13] | HPLC-FLD | 0.1 - 0.5 pMol/injection[14] | - | Very fast reaction, highly sensitive[7][14] | Only reacts with primary amines, unstable derivatives[4][13] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. The following are representative experimental protocols for the derivatization of biogenic amines using this compound and its alternatives.
This compound Derivatization Protocol
This protocol is adapted for the analysis of adrenaline, dopamine, and octopamine in urine using UHPLC-MS/MS[1].
-
To 100 µL of the sample/standard solution, add 100 µL of 0.2 M phosphate buffer (pH 6.5).
-
Add 100 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture and incubate at 30°C for 10 minutes.
-
Stop the reaction by adding 50 µL of 1% formic acid in acetonitrile.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Dansyl Chloride Derivatization Protocol
This protocol is a general procedure for the derivatization of biogenic amines for HPLC analysis[4][15].
-
To 1 mL of the extracted sample or standard solution, add 200 µL of 2 M NaOH and 300 µL of saturated NaHCO3 solution.
-
Add 2 mL of dansyl chloride solution (10 mg/mL in acetone).
-
Vortex the mixture and incubate at 40°C in a water bath for 45 minutes.
-
To stop the reaction and remove excess dansyl chloride, add 100 µL of 25% ammonium hydroxide and let it stand at room temperature for 30 minutes.
-
Adjust the final volume to 5 mL with acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter before HPLC analysis.
Benzoyl Chloride Derivatization Protocol
This protocol provides a method for the derivatization of biogenic amines for HPLC analysis[8].
-
To 400 µL of the sample or standard solution, add 1 mL of 2 M NaOH.
-
Add 30 µL of benzoyl chloride.
-
Incubate the mixture at 37°C for 20 minutes.
-
Extract the benzoylated amines with 2 mL of diethyl ether.
-
Evaporate the ether layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of methanol for HPLC injection.
Dabsyl Chloride Derivatization Protocol
This protocol outlines the derivatization of biogenic amines using dabsyl chloride for RP-HPLC[11].
-
Mix 50 µL of the sample or standard solution with 10 µL of 1.5 M NaHCO3 buffer (pH 8.2).
-
Add 100 µL of dabsyl chloride solution (1.75 x 10⁻³ M in acetone).
-
Heat the mixture at 70°C for 21 minutes.
-
After cooling, the sample is ready for HPLC analysis.
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Derivatization Protocol
This is a general procedure for the derivatization of biogenic amines with Fmoc-Cl for HPLC analysis[6].
-
To 150 µL of the sample or standard solution, add 150 µL of 0.4 M borate buffer (pH 9.0).
-
Add 300 µL of Fmoc-Cl solution (3 x 10⁻⁷ M in acetonitrile).
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
The reaction can be stopped by the addition of an excess of a primary amine like glycine.
-
The derivatized sample is then ready for injection into the HPLC system.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol describes a rapid derivatization of biogenic amines with OPA for HPLC with fluorescence detection[14].
-
Prepare the OPA reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer (pH 10.4) and 50 µL of 2-mercaptoethanol.
-
For pre-column derivatization, mix 50 µL of the sample or standard with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 1 minute at room temperature.
-
Immediately inject a portion of the mixture (e.g., 25 µL) onto the HPLC column.
Visualizing the Derivatization Workflow
To better illustrate the general process of biogenic amine analysis using these derivatization reagents, the following workflow diagram is provided.
Caption: General workflow for biogenic amine analysis.
Conclusion
The choice of derivatization reagent for biogenic amine analysis is a critical decision that influences the sensitivity, accuracy, and efficiency of the entire analytical method. While this compound offers a rapid derivatization, alternatives such as Dansyl Chloride provide superior sensitivity and derivative stability, making it a robust choice for many applications. For very rapid analysis of primary amines, OPA is an excellent option, though the instability of its derivatives must be considered. Benzoyl chloride presents a cost-effective alternative when high sensitivity is not the primary concern. Dabsyl Chloride and Fmoc-Cl also offer high sensitivity but with trade-offs in derivative stability. By carefully considering the specific requirements of the analysis, including the nature of the biogenic amines, the sample matrix, and the available instrumentation, researchers can select the optimal derivatization strategy to achieve reliable and accurate quantification.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC [agris.fao.org]
- 6. books.rsc.org [books.rsc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. [Automated pre-column derivatization with o-phthaldialdehyde (OPA)> A new RP-HPLC method for the determination of biogenic amines in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative analysis of Phthalylglycyl chloride with other acyl chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Phthalylglycyl chloride against other commonly utilized acyl chlorides in synthetic chemistry. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate acylating agent for specific research and development applications.
Introduction to Acyl Chlorides
Acyl chlorides (or acid chlorides) are a class of organic compounds characterized by the -COCl functional group.[1][2] They are among the most reactive derivatives of carboxylic acids, making them highly valuable as intermediates in organic synthesis.[3][4][5] Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3] This reactivity makes them efficient reagents for the synthesis of esters, amides, and aromatic ketones through reactions like esterification, amidation, and Friedel-Crafts acylation.[6][7][8][9]
The general order of reactivity for carboxylic acid derivatives is: Acyl chloride > Acid Anhydride > Ester > Amide [3]
This compound is a bifunctional reagent, incorporating both a reactive acyl chloride group and a phthalimide-protected glycine moiety. This unique structure makes it particularly useful for introducing a protected amino acid unit in peptide synthesis and in the construction of various heterocyclic compounds.[10][11]
Comparative Data of Selected Acyl Chlorides
The choice of an acyl chloride is often dictated by factors including reactivity, steric hindrance, stability, and the specific structural motif required for the target molecule. Below is a comparison of this compound with other common acylating agents: Acetyl chloride, Propionyl chloride, and Benzoyl chloride.
| Property | This compound | Acetyl Chloride | Propionyl Chloride | Benzoyl Chloride |
| Molecular Formula | C₁₀H₆ClNO₃[12] | C₂H₃ClO | C₃H₅ClO | C₇H₅ClO |
| Molecular Weight | 223.61 g/mol [12] | 78.50 g/mol | 92.52 g/mol | 140.57 g/mol |
| Physical State | Slight yellow to white crystalline powder[10] | Colorless, fuming liquid[13] | Colorless liquid | Colorless, fuming liquid |
| Melting Point | 84-85 °C[14][15] | -112 °C | -94 °C | -1 °C |
| Boiling Point | 190-192 °C (15 Torr)[14][15] | 51 °C[13] | 80 °C | 197.2 °C |
| Key Structural Feature | Contains a bulky phthalimide protecting group | Small, sterically unhindered | Short alkyl chain | Phenyl group, allows resonance stabilization |
| Primary Applications | Peptide synthesis, synthesis of heterocyclic compounds, derivatization agent[10][16][17] | General acetylating agent, synthesis of APIs like aspirin and paracetamol[7][18] | Introduction of a propyl group, fine chemical synthesis[2] | Synthesis of dyes, perfumes, pharmaceuticals, and peroxides[1] |
Analysis of Reactivity and Stability
The reactivity of acyl chlorides is a balance of electronic and steric effects.[3]
-
Acetyl Chloride : As one of the smallest acyl chlorides, it is highly reactive due to minimal steric hindrance around the electrophilic carbonyl carbon. It reacts vigorously, often violently, with water and other nucleophiles.[13]
-
Propionyl and other Aliphatic Acyl Chlorides : Reactivity tends to decrease slightly as the alkyl chain length increases due to growing steric hindrance.[3]
-
Benzoyl Chloride : The aromatic ring allows for resonance stabilization, which slightly reduces the electrophilicity of the carbonyl carbon compared to its aliphatic counterparts. Consequently, it is generally less reactive than simple aliphatic acyl chlorides like acetyl chloride.[3]
-
This compound : The presence of the large phthalimide group introduces significant steric bulk. This can moderate its reactivity compared to smaller acyl chlorides. However, its primary utility lies not in its general acylating power but in its function as a building block. It is stable as a solid under anhydrous conditions but is moisture-sensitive.[12] The phthalimide group serves as a robust protecting group for the glycine nitrogen, preventing unwanted side reactions during synthesis.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol describes a general method for the acylation of a primary amine using an acyl chloride.
Materials:
-
Acyl chloride (e.g., this compound) (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., Triethylamine, Et₃N) (1.2 equiv)
-
Round-bottomed flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a dry round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: Dissolve the primary amine and triethylamine in anhydrous DCM in the flask. Cool the solution to 0 °C in an ice bath.
-
Acylation: Dissolve the acyl chloride in anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[19]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[19]
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired amide.
Safety Note: Acyl chlorides are corrosive and react with moisture to release HCl gas.[12][13] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[14]
Visualizations
The following diagrams illustrate a typical workflow for acylation and a decision-making process for selecting a suitable acylating agent.
Caption: General experimental workflow for an acylation reaction.
Caption: Decision tree for selecting an acylating agent.
Conclusion
This compound serves a specialized role in organic synthesis, primarily as a vehicle for introducing a phthalimide-protected glycine unit. While it is a reactive acyl chloride, its bulky nature distinguishes it from smaller, more generally used acylating agents like acetyl chloride. The choice between this compound and other alternatives is therefore less about comparative reactivity and more about the strategic goals of the synthesis. For general acylation where high reactivity and low steric hindrance are desired, acetyl chloride is often a superior choice. For syntheses requiring the specific incorporation of N-protected glycine, this compound is an invaluable and purpose-built reagent.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. Khan Academy [khanacademy.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
- 10. This compound | 6780-38-7 [chemicalbook.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chembk.com [chembk.com]
- 15. echemi.com [echemi.com]
- 16. This compound 96 6780-38-7 [sigmaaldrich.com]
- 17. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Phthalylglycyl Chloride: A Superior Derivatization Agent for Enhanced Analyte Detection
In the landscape of analytical chemistry, particularly in life sciences and drug development, derivatization is a key strategy to enhance the detectability and chromatographic behavior of target analytes. For researchers and scientists working with polar molecules such as catecholamines and amino acids, the choice of derivatization agent is critical for achieving accurate and sensitive quantification. Phthalylglycyl chloride (PG-Cl) has emerged as a powerful alternative to traditional derivatization agents, offering significant advantages in terms of reaction efficiency and analytical performance, especially in mass spectrometry-based methods.
This guide provides an objective comparison of this compound with established derivatization agents, including 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl), dansyl chloride (DNS-Cl), o-phthalaldehyde (OPA), and fluorescamine. The comparison is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their analytical workflows.
Key Advantages of this compound
This compound stands out for several key reasons:
-
Rapid Derivatization: The reaction with PG-Cl is significantly faster than with traditional agents like FMOC-Cl and DNS-Cl, which often require incubation times of 30 minutes or more.[1][2] A 95–97% yield of derivatives can be achieved after just 10 minutes of derivatization with PG-Cl at a moderate temperature and pH.[1][2]
-
Enhanced Ionization Efficiency for Mass Spectrometry: The presence of a secondary nitrogen atom in the PG-Cl molecule leads to a higher ionization yield in positive electrospray ionization mass spectrometry (ESI-MS) compared to FMOC-Cl and DNS-Cl.[3] This translates to improved detection and quantification limits for the target analytes.[3]
-
Improved Chromatographic Separation: The phthalimide group in PG-Cl enhances the retention of derivatized analytes on reversed-phase columns, facilitating better separation of polar molecules that are typically not well-retained.[1]
-
Mild Reaction Conditions: The derivatization with PG-Cl can be performed under mild pH conditions (pH 6.5), which helps to minimize the degradation of sensitive analytes like catecholamines.[1][2] In contrast, reagents like FMOC-Cl and DNS-Cl often require alkaline conditions, which can lead to analyte degradation.[1]
Performance Comparison: this compound vs. Traditional Agents
The following table summarizes the quantitative performance of this compound in comparison to FMOC-Cl and DNS-Cl for the analysis of key catecholamines using UHPLC-MS/MS.
| Derivatization Agent | Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound (PG-Cl) | Adrenaline | 1.5 | 5.0 |
| Dopamine | 1.5 | 5.0 | |
| Octopamine | 1.5 | 5.0 | |
| 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | Adrenaline | 2.5 | 5.0 |
| Dopamine | 25 | 50 | |
| Octopamine | 5.0 | 10 | |
| Dansyl chloride (DNS-Cl) | Adrenaline | Not Detected | Not Detected |
| Dopamine | Not Detected | Not Detected | |
| Octopamine | Not Detected | Not Detected |
Data sourced from a study on the UHPLC-MS/MS determination of adrenaline, dopamine, and octopamine in urine.[1][2]
Experimental Protocols
Detailed methodologies for derivatization with this compound and traditional agents are provided below to allow for replication and adaptation in various research settings.
This compound (PG-Cl) Derivatization
This protocol is optimized for the derivatization of catecholamines in urine samples for UHPLC-MS/MS analysis.[1][2]
Materials:
-
This compound (PG-Cl) solution (10 µg/mL in dry acetonitrile)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Urine sample
-
Vortex mixer
-
Incubator or water bath at 30°C
Procedure:
-
To 100 µL of the urine sample, add 200 µL of phosphate buffer (pH 6.5).
-
Add 200 µL of the freshly prepared PG-Cl solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
After incubation, the sample is ready for injection into the UHPLC-MS/MS system.
Traditional Derivatization Agents: Protocols
This protocol is a general procedure for the derivatization of primary and secondary amines.
Materials:
-
FMOC-Cl solution (e.g., 15 mM in acetone or acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.5)
-
Sample containing primary or secondary amines
-
Quenching reagent (e.g., 1 M glycine or tris(hydroxymethyl)aminomethane solution)
-
Vortex mixer
Procedure:
-
Adjust the pH of the sample to 8.0-9.5 with borate buffer.
-
Add an excess of the FMOC-Cl solution to the sample.
-
Vortex the mixture and let it react at room temperature for a specified time (typically 20-30 minutes).[3]
-
Quench the reaction by adding the quenching reagent to react with the excess FMOC-Cl.
-
The sample is then ready for analysis by HPLC with fluorescence or UV detection.
This protocol is widely used for the derivatization of primary and secondary amines, phenols, and some alcohols.[4]
Materials:
-
Dansyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5-10.5)
-
Sample containing target analytes
-
Vortex mixer
-
Incubator or water bath (optional, for elevated temperatures)
Procedure:
-
Adjust the pH of the sample to 9.5-10.5 with sodium bicarbonate buffer.
-
Add the dansyl chloride solution to the sample.
-
Vortex the mixture and incubate at room temperature or a slightly elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).
-
The reaction is often stopped by acidification or by direct injection into the HPLC system.
-
The derivatives are typically analyzed by HPLC with fluorescence or UV detection.
OPA reacts specifically with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[5]
Materials:
-
OPA reagent solution (containing OPA, a thiol such as 2-mercaptoethanol or 3-mercaptopropionic acid, and a buffer, typically borate buffer at pH 9-10.5)
-
Sample containing primary amines
-
Vortex mixer
Procedure:
-
Mix the sample with the OPA reagent solution.
-
The reaction is very rapid and typically proceeds to completion within 1-2 minutes at room temperature.[6]
-
The resulting fluorescent derivatives are then immediately analyzed by HPLC with fluorescence detection.
-
It is important to note that OPA derivatives can be unstable, so automated pre-column derivatization is often preferred.
Fluorescamine is another reagent that reacts rapidly with primary amines to form fluorescent products.[7]
Materials:
-
Fluorescamine solution (e.g., 0.3 mg/mL in a non-hydroxylic solvent like acetone or acetonitrile)
-
Aqueous buffer (e.g., borate buffer, pH 8.0-9.0)
-
Sample containing primary amines
-
Vortex mixer
Procedure:
-
Add the fluorescamine solution to the buffered sample.
-
The reaction is almost instantaneous at room temperature.
-
The resulting fluorescent derivatives are stable and can be analyzed by HPLC with fluorescence detection.
-
A key advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals.[8]
Visualizing the Processes: Reaction and Workflows
To further clarify the derivatization processes, the following diagrams illustrate the reaction mechanism of this compound and the general experimental workflows for each of the discussed derivatization agents.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Phthalylglycyl Chloride for Amine Derivatization in Chromatography
For researchers, scientists, and professionals in drug development, the accurate quantification of small polar molecules, such as biogenic amines and amino acids, is a critical task. Derivatization is a common strategy to enhance the analytical properties of these compounds for chromatographic analysis. This guide provides a detailed comparison of the Phthalylglycyl chloride (PG-Cl) method with established derivatization techniques, namely 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) and dansyl chloride (DNS-Cl).
This compound has emerged as a promising derivatization agent, particularly for analyses employing mass spectrometry.[1][2] It reacts with primary and secondary amino groups, improving the retention of polar analytes on reversed-phase columns and significantly enhancing ionization efficiency in mass spectrometry.[1][3]
Quantitative Performance Comparison
The selection of a derivatization agent is often dictated by the analytical method and the specific requirements for sensitivity and speed. The following table summarizes the performance characteristics of PG-Cl in comparison to FMOC-Cl and DNS-Cl, based on experimental data for the analysis of catecholamines.[1][2]
| Feature | This compound (PG-Cl) | 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) & Dansyl chloride (DNS-Cl) |
| Reaction Time | 10 minutes[1][4] | ≥ 30 minutes[1] |
| Optimal pH | 6.5[1][4] | Alkaline conditions[1] |
| Optimal Temperature | 30 °C[1][4] | Often requires heating |
| Detection Suitability | Excellent for LC-MS (high ionization yield)[1][2] | Primarily used for fluorescence detection[1] |
| Quantification Limit | Superior for LC-MS; up to 2x lower than FMOC/DNS-Cl (e.g., 5 ng/mL for catecholamines)[1][2][4] | Generally higher for LC-MS detection[1] |
| Detection Limit | 1.5 ng/mL for catecholamines[1][4] | Varies by analyte and detection method |
| Derivative Yield | 95–97%[1][4] | Not specified in provided results |
| Derivative Stability | Stable for up to 24 hours at 5 °C in autosampler[1] | Reagents have low stability in aqueous solutions[1] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful implementation of any analytical technique. The following sections provide protocols for the synthesis of PG-Cl and the derivatization of amines using PG-Cl, FMOC-Cl, and DNS-Cl.
Synthesis of this compound (PG-Cl)
This compound can be synthesized from N-phthaloylglycine.[1][3]
-
Preparation of N-phthaloylglycine: React glycine with phthalic anhydride in a hot DMF solution for 6 hours. This typically yields N-phthaloylglycine at about 95%.[1]
-
Conversion to PG-Cl: Treat N-phthaloylglycine (1 equivalent) with an excess of thionyl chloride (SOCl₂) in a moisture-free environment.
-
Stir the mixture for approximately 3 hours, or until the evolution of gases ceases, and then let it stand overnight.
-
Remove the excess thionyl chloride by evaporation under a vacuum.
-
Treat the solid residue with hexane, followed by re-evaporation, to remove any remaining impurities.[1]
Derivatization Protocol: this compound (PG-Cl) Method
This protocol is optimized for the derivatization of catecholamines in urine samples for UHPLC-MS/MS analysis.[1][4]
-
Reagent Preparation: Prepare a fresh solution of PG-Cl in a suitable organic solvent (e.g., acetonitrile) immediately before use, as the reagent shows low stability in aqueous solutions.[1]
-
Sample pH Adjustment: Adjust the pH of the sample to 6.5 using an appropriate buffer.
-
Derivatization Reaction: Add the freshly prepared PG-Cl solution to the pH-adjusted sample.
-
Incubation: Incubate the reaction mixture at 30 °C for 10 minutes.[1][4]
-
Analysis: Following incubation, the sample is ready for direct injection into the LC-MS system. The resulting derivatives are stable for up to 24 hours when stored at 5 °C.[1]
Derivatization Protocol: Established Techniques (FMOC-Cl and DNS-Cl)
These are well-established reagents for derivatizing primary and secondary amines, primarily for fluorescence or UV detection.[5]
-
pH Adjustment: The reaction requires an alkaline environment, typically achieved by adding a borate buffer.[1]
-
Reagent Addition: Add FMOC-Cl or DNS-Cl solution (typically in acetone or acetonitrile) to the sample.
-
Incubation: The reaction generally requires a minimum of 30 minutes and may necessitate elevated temperatures.[1]
-
Neutralization: After the reaction, the alkali must be neutralized before analysis.[1]
-
Extraction: An extraction step may be necessary to remove excess reagent and by-products prior to HPLC analysis.
Visualized Workflows and Reactions
Diagrams created using Graphviz provide clear visual representations of chemical reactions and experimental processes.
Caption: Derivatization of an amine with this compound.
Caption: Analytical workflow for amine quantification using PG-Cl.
Caption: Synthesis pathway of this compound.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 6780-38-7 [chemicalbook.com]
- 4. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Phthalylglycyl Chloride vs. Chloroformate-Based Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, derivatization is a cornerstone technique for enhancing the detectability and chromatographic performance of polar analytes, such as amino acids, catecholamines, and other biogenic amines. The choice of derivatizing agent is critical and directly impacts the sensitivity, selectivity, and robustness of an analytical method. This guide provides an objective comparison of Phthalylglycyl chloride (PG-Cl) with a prominent class of derivatizing agents, the chloroformates, focusing on their application in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
At a Glance: Key Differences
| Feature | This compound (PG-Cl) | Chloroformate-Based Agents (e.g., ECF, MCF) |
| Primary Application | LC-MS | GC-MS, LC-MS |
| Target Analytes | Primary and secondary amines (e.g., catecholamines, amino acids) | Primary and secondary amines, phenols, carboxylic acids |
| Reaction Environment | Aqueous/Organic mixtures | Primarily aqueous, can be performed in organic solvents |
| Key Advantages | - Enhances ionization efficiency in ESI-MS.[1][2] - Improves retention on reversed-phase columns.[1] - Relatively fast reaction times.[1][3][4] | - Versatile, reacts with a broad range of functional groups.[5][6] - Well-established for GC-MS analysis.[5][7] - Can be performed directly in aqueous samples.[6] |
| Considerations | - Not a fluorescent tag.[1] - Requires freshly prepared reagent solutions due to hydrolysis.[1] | - Derivative stability can vary. - May require removal of excess reagent and byproducts. |
Performance Data: A Comparative Overview
Direct head-to-head comparative studies for the same analytes are limited. The following tables summarize the performance data for each agent based on published experimental results for relevant biomolecules.
This compound (PG-Cl) Performance Data
This data is based on the derivatization of catecholamines (dopamine, adrenaline, octopamine) for UHPLC-MS/MS analysis.[1][3][4]
| Parameter | Value |
| Derivatization Yield | 95-97%[1][3][4] |
| Limit of Detection (LOD) | 1.5 ng/mL[1][3][4] |
| Limit of Quantification (LOQ) | 5 ng/mL[1][3][4] |
| Reaction Time | 10 minutes[1][3][4] |
| Reaction Temperature | 30 °C[1][3][4] |
| Reaction pH | 6.5[1][3][4] |
Chloroformate-Based Agents Performance Data
This data is compiled from studies using Ethyl Chloroformate (ECF) and Methyl Chloroformate (MCF) for the derivatization of various metabolites for GC-MS and LC-MS analysis.
| Parameter | Ethyl Chloroformate (ECF) | Methyl Chloroformate (MCF) |
| Analytes | Metabolites (amino acids, organic acids) | Catecholamines |
| Platform | GC-MS | GC-MS |
| LOD | 125-300 pg on-column[5][7][8] | 50 pg/mL[9] |
| Recovery | 70-120%[5][7][8] | - |
| Reproducibility (RSD) | <10%[5][7][8] | 6%[9] |
| Reaction Conditions | Room temperature, aqueous media[6] | pH 7.2 then pH 9.2, aqueous media[9] |
Experimental Protocols
This compound Derivatization of Catecholamines for UHPLC-MS/MS
This protocol is adapted from a study on the analysis of dopamine, adrenaline, and octopamine in urine.[1]
Materials:
-
This compound (PG-Cl) solution (freshly prepared in dry acetonitrile)
-
Sample containing catecholamines (e.g., urine)
-
Buffer solution (pH 6.5)
-
Quenching solution (e.g., methylamine)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
To the sample, add the buffer solution to adjust the pH to 6.5.
-
Add a freshly prepared solution of PG-Cl in acetonitrile.
-
Incubate the mixture at 30°C for 10 minutes.
-
Quench the reaction by adding the quenching solution.
-
Extract the derivatized analytes using an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis.
Ethyl Chloroformate (ECF) Derivatization of Metabolites for GC-MS
This protocol is a general procedure based on methodologies for comprehensive metabolite analysis in biological fluids.[5][7]
Materials:
-
Ethyl Chloroformate (ECF)
-
Sample containing metabolites (e.g., serum, urine)
-
Pyridine
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Extraction solvent (e.g., n-hexane or chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
To the aqueous sample, add ethanol and pyridine.
-
Add ECF and vortex vigorously.
-
Adjust the pH of the aqueous layer to >9 with NaOH solution.
-
Add a second aliquot of ECF and vortex again.
-
Extract the derivatives with an organic solvent (e.g., n-hexane).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The extract is ready for GC-MS analysis.
Visualizing the Workflows and Logic
To further clarify the processes and decision-making involved, the following diagrams are provided.
Caption: Comparative experimental workflows for PG-Cl and Chloroformate derivatization.
Caption: Logical diagram for selecting a suitable derivatizing agent.
Concluding Remarks
The choice between this compound and chloroformate-based derivatizing agents is contingent on the specific requirements of the analytical task.
This compound emerges as a strong candidate for LC-MS applications where enhanced ionization efficiency and robust retention of primary and secondary amines on reversed-phase columns are paramount.[1] Its rapid reaction kinetics are also advantageous for high-throughput analyses.[1][3][4]
Chloroformate-based agents , particularly ECF and MCF, offer broader versatility, reacting with a wider array of functional groups, making them suitable for comprehensive metabolic profiling studies.[5][6] They are well-established for GC-MS analysis and can be conveniently employed directly in aqueous sample matrices.
Ultimately, the selection of the optimal derivatizing agent necessitates a thorough evaluation of the target analytes, the analytical platform to be used, and the desired performance characteristics of the method. For researchers and drug development professionals, understanding the distinct advantages and limitations of each class of reagent is crucial for developing sensitive, accurate, and reliable analytical methods.
References
- 1. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Phthalylglycyl Chloride: A Guide for Laboratory Professionals
Proper management of Phthalylglycyl chloride waste is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This substance is classified as acutely toxic if swallowed and can cause severe skin corrosion and eye damage. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles, is mandatory to prevent exposure. Avoid creating dust and ensure that all ignition sources are removed from the handling area.[1][2]
In case of accidental exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water. Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a physician immediately.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate emergency medical help.[1][2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C10H6ClNO3[2] |
| Molecular Weight | 223.61 g/mol [2] |
| Appearance | Solid, slight yellow to white crystalline powder[2][3] |
| Melting Point | 83.5 - 87.5 °C[2] |
| Boiling Point | 190-192 °C @ 15 Torr[2] |
| Density | 1.5 g/cm³ (Predicted)[1] |
| Solubility | Soluble in Chloroform, Dichloromethane[3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through incineration by a licensed professional waste disposal service.[2] The following steps outline the process for preparing the waste material for collection.
Experimental Protocol: Preparing this compound for Disposal
-
Segregation of Waste:
-
Collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and disposable labware, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Selection and Labeling:
-
Use a chemically resistant, sealable container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, corrosive).
-
-
Neutralization of Small Spills (for immediate cleanup):
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust formation.[2]
-
Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable agent as recommended by your institution's EHS guidelines.
-
-
Final Packaging for Disposal:
-
For larger quantities or for final disposal, the material can be dissolved or mixed with a combustible solvent.[2] This step should only be performed by trained personnel in a controlled environment, such as a fume hood, and in accordance with institutional and regulatory guidelines.
-
Securely close the waste container and store it in a designated, cool, and dry hazardous waste accumulation area away from incompatible materials.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical. Disposal must be carried out in an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1]
-
Disposal Procedure Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Phthalylglycyl Chloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Phthalylglycyl chloride, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Chemical Profile and Hazards:
This compound is a solid organic compound used in various chemical syntheses.[1][2][3] It is classified as a hazardous substance, being toxic if swallowed and causing severe skin burns and eye damage.[1][4][5]
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid[1][4] |
| Melting Point | 83.5 - 87.5 °C[4] |
| Boiling Point | 190-192 °C at 15 Torr[4] |
| Density | 1.5±0.1 g/cm³[5] |
| Molecular Formula | C10H6ClNO3[4] |
| Molecular Weight | 223.61 g/mol [4] |
GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3[1][5] |
| Skin Corrosion/Irritation | Category 1B[1][5] |
| Serious Eye Damage/Eye Irritation | Category 1[1] |
Hazard Statements:
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step guide ensures a safe operational workflow.
Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]
-
Incompatible Materials: Keep away from water, strong bases, alcohols, and amines.[7]
Personal Protective Equipment (PPE):
The correct selection and use of PPE is the most critical barrier between the researcher and potential chemical exposure.
| PPE Category | Specification |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., dust mask type N95)[1][8] |
| Eye Protection | Chemical safety goggles or a face shield[1][8] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene)[9][10][11] |
| Body Protection | Protective clothing, such as a lab coat or coveralls[2][9] |
| Foot Protection | Closed-toe shoes made of a resistant material[9][10] |
Handling and Experimental Protocol:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4] Do not breathe dust or vapors.[4]
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust.[4]
-
Reaction Setup: Reactions involving this compound should be conducted in appropriate glassware, ensuring it is free from moisture.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5][7] Wash hands thoroughly after handling.[4]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[4][5]
-
Atmosphere: Store under an inert gas as it is moisture-sensitive.[4]
-
Security: Store in a locked-up area.[5]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Take off contaminated clothing and shoes immediately.[4] Wash off with soap and plenty of water and seek immediate medical attention.[4]
-
Inhalation: Move the person into fresh air.[4] If not breathing, give artificial respiration.[4] Consult a physician.[4]
-
Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Rinse mouth with water and consult a physician immediately.[4]
Disposal Plan
Proper disposal is a critical final step in the chemical handling process to ensure environmental safety and regulatory compliance.
-
Chemical Waste: Dispose of this compound by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should be done by a licensed professional waste disposal service.[4]
-
Contaminated Packaging: Dispose of as unused product.[4]
-
Spills: For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[4]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations and safety considerations when handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. This compound 96 6780-38-7 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 6780-38-7 [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. N-邻苯二甲酰甘氨酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
